molecular formula C32H62O4 B1620336 Diisotridecyl adipate CAS No. 26401-35-4

Diisotridecyl adipate

Cat. No.: B1620336
CAS No.: 26401-35-4
M. Wt: 510.8 g/mol
InChI Key: WPUKZOKYKHYASK-UHFFFAOYSA-N
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Description

Diisotridecyl adipate is a useful research compound. Its molecular formula is C32H62O4 and its molecular weight is 510.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Plastics -> Polymer Type -> PUR; PVC (soft). However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

26401-35-4

Molecular Formula

C32H62O4

Molecular Weight

510.8 g/mol

IUPAC Name

bis(11-methyldodecyl) hexanedioate

InChI

InChI=1S/C32H62O4/c1-29(2)23-17-13-9-5-7-11-15-21-27-35-31(33)25-19-20-26-32(34)36-28-22-16-12-8-6-10-14-18-24-30(3)4/h29-30H,5-28H2,1-4H3

InChI Key

WPUKZOKYKHYASK-UHFFFAOYSA-N

SMILES

CC(C)CCCCCCCCCCOC(=O)CCCCC(=O)OCCCCCCCCCCC(C)C

Canonical SMILES

CC(C)CCCCCCCCCCOC(=O)CCCCC(=O)OCCCCCCCCCCC(C)C

Other CAS No.

26401-35-4

physical_description

Liquid

Origin of Product

United States

Foundational & Exploratory

Synthesis and Purification of Diisotridecyl Adipate: A Technical Guide for Laboratory Applications

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the laboratory-scale synthesis and purification of diisotridecyl adipate (B1204190) (DITA), a high-molecular-weight branched-chain diester. Valued for its properties as a plasticizer and lubricant, DITA's synthesis and purification require precise control of reaction conditions and purification methodologies to achieve the high purity necessary for research and development applications.[][2] This document details the prevalent synthesis route via Fischer esterification, outlines systematic purification strategies, and presents methods for analytical characterization.

Synthesis of Diisotridecyl Adipate via Fischer Esterification

The most common and direct method for synthesizing this compound in a laboratory setting is the Fischer esterification of adipic acid with isotridecyl alcohol.[] This reversible reaction is typically catalyzed by an acid and requires the removal of water to drive the equilibrium towards the formation of the diester product.

Reaction Principle

The overall reaction is as follows:

Adipic Acid + 2 Isotridecyl Alcohol ⇌ this compound + 2 Water

To achieve a high yield of this compound, the equilibrium must be shifted to the right. This is accomplished by using an excess of one reactant, typically the alcohol, and by continuously removing the water produced during the reaction, often through azeotropic distillation with a Dean-Stark apparatus.

Experimental Protocol: Fischer Esterification

This protocol provides a general method for the synthesis of this compound.

Materials:

  • Adipic acid

  • Isotridecyl alcohol (a molar excess, e.g., 2.2 equivalents, is recommended to drive the reaction to completion)[3]

  • Acid catalyst (e.g., p-toluenesulfonic acid, sulfuric acid)

  • Toluene (or another suitable solvent to form an azeotrope with water)

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

  • Round-bottom flask

  • Dean-Stark apparatus

  • Reflux condenser

  • Heating mantle with magnetic stirring

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, a Dean-Stark trap, and a reflux condenser, combine adipic acid, isotridecyl alcohol, and toluene.

  • Catalyst Addition: Add the acid catalyst (e.g., p-toluenesulfonic acid) to the reaction mixture.

  • Esterification: Heat the mixture to reflux. The toluene-water azeotrope will begin to collect in the Dean-Stark trap, allowing for the removal of water.[3]

  • Reaction Monitoring: Continue the reflux until the theoretical amount of water has been collected in the Dean-Stark trap, which indicates the reaction is nearing completion. The reaction progress can also be monitored by techniques such as thin-layer chromatography (TLC).

  • Cooling: Once the reaction is complete, allow the mixture to cool to room temperature.

  • Work-up: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.[3]

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter to remove the drying agent and concentrate the organic phase using a rotary evaporator to yield the crude this compound.

Synthesis Workflow Diagram

Synthesis_Workflow Figure 1: Synthesis Workflow for this compound Reactants Adipic Acid + Isotridecyl Alcohol + Toluene Reaction Fischer Esterification (Reflux with Dean-Stark Trap) Reactants->Reaction Catalyst Acid Catalyst (e.g., p-TsOH) Catalyst->Reaction Workup Aqueous Work-up (H2O, NaHCO3, Brine) Reaction->Workup Drying Drying (Anhydrous MgSO4) Workup->Drying Concentration Solvent Removal (Rotary Evaporation) Drying->Concentration Crude_DITA Crude this compound Concentration->Crude_DITA

Caption: Figure 1: Synthesis Workflow for this compound.

Purification of this compound

The crude this compound obtained from the synthesis typically contains unreacted starting materials, residual catalyst, and by-products. A multi-step purification process is necessary to achieve high purity.

Purification Strategies

A combination of the following techniques is often employed for the purification of this compound:

  • Liquid-Liquid Extraction: This is an effective first step to remove acidic impurities like unreacted adipic acid and the acid catalyst. Washing the crude product (dissolved in an organic solvent) with a basic aqueous solution, such as sodium bicarbonate, will convert the acidic impurities into their water-soluble salts, which are then partitioned into the aqueous phase.[4]

  • Dealcoholization: Excess isotridecyl alcohol can be removed by vacuum distillation.

  • Activated Carbon Treatment: To remove colored impurities, the crude product can be treated with activated carbon followed by filtration.

  • Column Chromatography: For achieving high purity, column chromatography is a powerful technique. It is particularly useful for separating the desired diester from less polar impurities like unreacted isotridecyl alcohol and any non-polar by-products.[4]

Experimental Protocol: Purification by Column Chromatography

This protocol details the purification of crude this compound using silica (B1680970) gel column chromatography.

Materials:

  • Crude this compound

  • Silica gel

  • Hexane (B92381) (or other non-polar solvent)

  • Ethyl acetate (B1210297) (or other more polar solvent)

  • Chromatography column

  • Collection tubes

  • TLC plates and chamber

Procedure:

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., hexane) and pour it into the chromatography column. Allow the silica gel to settle, and then add a thin layer of sand on top.[4]

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase and carefully apply it to the top of the silica gel bed.[4]

  • Elution: Begin eluting the column with a non-polar solvent (e.g., 100% hexane). Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate). A typical gradient might range from 100% hexane to a 90:10 hexane:ethyl acetate mixture.[4]

  • Fraction Collection: Collect the eluent in separate fractions.

  • Analysis: Analyze the collected fractions by TLC to identify the fractions containing the purified this compound.

  • Concentration: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Purification Workflow Diagram

Purification_Workflow Figure 2: Purification Workflow for this compound Crude_DITA Crude this compound Extraction Liquid-Liquid Extraction (Removal of Acidic Impurities) Crude_DITA->Extraction Dealcoholization Dealcoholization (Vacuum Distillation) Extraction->Dealcoholization Chromatography Column Chromatography (Silica Gel) Dealcoholization->Chromatography Analysis Fraction Analysis (TLC) Chromatography->Analysis Concentration Solvent Removal (Rotary Evaporation) Analysis->Concentration Pure_DITA Pure this compound Concentration->Pure_DITA

Caption: Figure 2: Purification Workflow for this compound.

Analytical Characterization and Data

The purity and identity of the synthesized this compound should be confirmed using various analytical techniques.

Analytical Methods
  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for assessing the purity of this compound and identifying any volatile impurities. The mass spectrum provides a unique fragmentation pattern that can confirm the identity of the compound.[5][6]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy can be used to confirm the presence of the ester functional group in the synthesized product. The IR spectrum of isotridecyl adipate shows characteristic absorption bands.[7]

  • High-Performance Liquid Chromatography (HPLC): HPLC is another valuable technique for purity assessment, especially for non-volatile impurities.

  • Titration: Acid-base titration can be used to determine the residual acid content in the purified product.

Quantitative Data Summary

The following table summarizes typical performance characteristics for analytical methods used in the analysis of adipate esters. These values can serve as a benchmark for the analysis of this compound.

ParameterGC-MSHPLC-UV (Estimated for DITA)
Linearity Range 5 - 1000 ng/g1 - 100 µg/mL
Correlation Coefficient (r²) > 0.998> 0.99
Limit of Detection (LOD) Method Dependent (Typically low ng/g)Method Dependent (Typically low µg/mL)
Limit of Quantification (LOQ) 54.1 - 76.3 ng/g (for similar adipates)Method Dependent (Typically low µg/mL)
Accuracy (Recovery) 83.6% - 118.5%98% - 102% (Typical)
Precision (RSD) 2.5% - 15.6%< 2% (Typical)

Data for GC-MS is based on the analysis of various adipate plasticizers.[8][9]

Key Physical and Chemical Properties

The following table lists some of the key physical and chemical properties of this compound.

PropertyValue
Molecular Formula C₃₂H₆₂O₄
Molecular Weight 510.8 g/mol
CAS Number 26401-35-4
Appearance Liquid
IUPAC Name bis(11-methyldodecyl) hexanedioate

Source: PubChem CID 94369[10]

Conclusion

The successful synthesis and purification of this compound for laboratory use hinges on the careful execution of the Fischer esterification reaction and a systematic approach to purification. By employing the detailed protocols and analytical methods outlined in this guide, researchers, scientists, and drug development professionals can confidently produce and characterize high-purity this compound for their specific applications. The provided workflows and data tables serve as a valuable resource for planning and executing the synthesis and quality control of this important diester.

References

An In-depth Technical Guide on the Enzymatic Synthesis of Diisotridecyl Adipate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the enzymatic synthesis of diisotridecyl adipate (B1204190) (DIDA), a long-chain diester with applications as a plasticizer and lubricant. The protocol leverages the high selectivity and mild reaction conditions offered by enzymatic catalysis, presenting a greener alternative to traditional chemical synthesis routes.

Quantitative Data Summary

The following table summarizes typical reaction conditions and outcomes for the enzymatic synthesis of long-chain dialkyl adipates, analogous to diisotridecyl adipate, using immobilized lipases. These data are compiled from various studies on similar esters and provide a baseline for optimizing DIDA synthesis.

ParameterValueSubstrate ExampleEnzymeConversion/YieldReference
Temperature 50°CAdipic Acid & Isononyl AlcoholThermomyces lanuginosus lipase (B570770)~100% Conversion[1]
60°CAdipic Acid & Oleyl AlcoholImmobilized Candida antarctica lipase95.5% Conversion[2]
50°CAdipic Acid & 2-EthylhexanolCandida antarctica lipase B~100% Yield[3]
Substrate Molar Ratio (Alcohol:Acid) 3:1Isononyl Alcohol : Adipic AcidThermomyces lanuginosus lipase~100% Conversion[1]
2.5:12-Ethylhexanol : Adipic AcidCandida antarctica lipaseHigh Conversion[4]
Enzyme Loading 2.5% (w/w of substrates)Adipic Acid & Oleyl AlcoholImmobilized Candida antarctica lipase95.5% Conversion[2]
5% (w/w of substrates)Adipic Acid & 2-EthylhexanolCandida antarctica lipaseHigh Conversion[4]
Reaction Time ~7.3 hours (438 min)Adipic Acid & Oleyl AlcoholImmobilized Candida antarctica lipase95.5% Conversion[2]
3 hours (180 min)Adipic Acid & 2-EthylhexanolCandida antarctica lipase B~100% Yield[3]
System Conditions Solvent-free, under vacuumAdipic Acid & Isononyl AlcoholThermomyces lanuginosus lipase~100% Conversion[1][4]
Solvent-free, 6.7 kPa vacuumAdipic Acid & 2-EthylhexanolCandida antarctica lipase B~100% Yield[3]

Experimental Workflow Diagram

The following diagram illustrates the key stages in the enzymatic synthesis of this compound.

Enzymatic_Synthesis_Workflow Workflow for Enzymatic Synthesis of this compound A Reactant Preparation B Adipic Acid Isotridecyl Alcohol (Molar Ratio 1:2.5 - 1:3) A->B Measure & Mix C Enzymatic Reaction B->C F Enzyme Filtration C->F Reaction Completion D Immobilized Lipase (e.g., Novozym 435) (2.5-5% w/w) D->C Add Catalyst E Reaction Conditions: - Temperature: 50-60°C - Agitation: 200-500 rpm - Vacuum: ~7 kPa E->C G Recycled Enzyme F->G Wash & Dry H Product Purification F->H Crude Product I Removal of Unreacted Substrates (e.g., Vacuum Distillation) H->I J Final Product: This compound I->J

Caption: Experimental workflow for the lipase-catalyzed synthesis of this compound.

Detailed Experimental Protocol

This protocol describes a solvent-free method for the synthesis of this compound using an immobilized lipase, based on established procedures for similar long-chain diesters.[1][2][3][4]

1. Materials and Equipment

  • Reactants:

    • Adipic Acid (99% purity)

    • Isotridecyl Alcohol (mixture of isomers, 98% purity)

  • Catalyst:

    • Immobilized Candida antarctica lipase B (e.g., Novozym® 435)

  • Equipment:

    • Jacketed glass reactor with a mechanical stirrer, temperature probe, and vacuum connection

    • Heating circulator/water bath

    • Vacuum pump with a cold trap

    • Filtration apparatus (e.g., Büchner funnel)

    • Rotary evaporator or short-path distillation apparatus for purification

    • Analytical balance

2. Reaction Setup

  • Reactant Charging:

    • Weigh and add adipic acid and isotridecyl alcohol to the glass reactor. A molar ratio of alcohol to adipic acid between 2.5:1 and 3:1 is recommended to favor the formation of the diester.[1][4]

    • For a lab-scale reaction, a starting amount of 0.1 moles of adipic acid (14.61 g) and 0.25 to 0.3 moles of isotridecyl alcohol (50.09 g to 60.11 g, assuming a molar mass of 200.36 g/mol ) can be used.

  • Enzyme Addition:

    • Add the immobilized lipase to the reactant mixture. An enzyme loading of 2.5% to 5% based on the total weight of the substrates is typical.[2][4]

    • For the example above, this would correspond to approximately 1.6 g to 3.7 g of Novozym® 435.

3. Esterification Reaction

  • Set Reaction Conditions:

    • Begin mechanical stirring at a moderate speed (e.g., 200-500 rpm) to ensure the mixture is homogenous without causing excessive mechanical stress on the immobilized enzyme.[2]

    • Heat the reactor to the desired temperature, typically between 50°C and 60°C, using the circulating bath.[1][2][3] Temperatures in this range generally provide a good balance between reaction rate and enzyme stability.

    • Once the desired temperature is reached, apply a vacuum to the system (e.g., ~7 kPa or lower).[3] The vacuum is crucial for continuously removing the water produced during the esterification, which drives the reaction equilibrium towards the product.

  • Monitoring the Reaction:

    • The reaction progress can be monitored by periodically taking small samples and analyzing the acid value (to measure the consumption of adipic acid) via titration or by chromatographic methods (GC or HPLC) to measure the formation of the mono- and diesters.

    • The reaction is typically continued for 3 to 8 hours, or until the acid value drops to a stable, low level, indicating high conversion.[2][3]

4. Product Recovery and Purification

  • Enzyme Separation:

    • Once the reaction is complete, cool the mixture to room temperature and release the vacuum.

    • Separate the immobilized enzyme from the liquid product by filtration. The enzyme can be washed with a non-polar solvent (e.g., hexane) and dried for potential reuse in subsequent batches.

  • Purification of this compound:

    • The crude product will contain the desired this compound, some monoester, and unreacted isotridecyl alcohol.

    • To remove the excess unreacted alcohol, a vacuum distillation or a rotary evaporator can be used. Given the high boiling point of isotridecyl alcohol, a high vacuum and elevated temperature will be necessary.

    • The final product should be a clear, viscous liquid. Its purity can be confirmed using techniques such as Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Fourier-Transform Infrared (FTIR) spectroscopy.

This guide provides a robust framework for the enzymatic synthesis of this compound. Researchers are encouraged to use the provided data and protocol as a starting point and to optimize conditions such as temperature, substrate ratio, and enzyme loading to achieve the desired yield and purity for their specific application.

References

Characterization of Diisotridecyl Adipate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core techniques and methodologies for the characterization of diisotridecyl adipate (B1204190) (DITDA), a widely used plasticizer and emollient. This document outlines the key physical and chemical properties of DITDA, details the experimental protocols for its analysis, and presents a logical workflow for its comprehensive characterization.

Quantitative Data Summary

A summary of the key quantitative properties of diisotridecyl adipate is presented in Table 1. This data has been compiled from various sources to provide a comparative overview of its physical and chemical characteristics.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₃₂H₆₂O₄[1][2][3]
Molecular Weight 510.8 g/mol [1]
CAS Number 26401-35-4[1][4]
Appearance Clear, colorless liquid[3]
Density @ 20°C 0.908 - 0.911 g/cm³[4]
Density @ 25°C 0.904 g/cm³[]
Kinematic Viscosity @ 40°C 29.3 cSt[2]
Kinematic Viscosity @ 100°C 7.38 cSt[2]
Refractive Index @ 20°C 1.457[6]
Boiling Point @ 760 mmHg 490.5 °C[6]
Flash Point 199 °C[2]
Pour Point < -39 °C[2]
Acid Value ≤ 0.2 mg KOH/g[7]
Saponification Value 250 - 270 mg KOH/g[7]
Water Solubility @ 20°C 700 - 1000 ng/L[4]

Experimental Protocols

This section details the methodologies for the key analytical techniques used to characterize this compound.

Purity and Composition Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for determining the purity of DITDA and identifying any related impurities.

Methodology:

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Sample Preparation: Dilute the DITDA sample in a suitable solvent such as hexane (B92381) or dichloromethane (B109758) to a concentration of approximately 1 mg/mL.

  • Gas Chromatograph (GC) Conditions:

    • Column: A non-polar capillary column, such as a DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness), is suitable for separating adipate esters.

    • Inlet Temperature: 280 °C.

    • Injection Volume: 1 µL.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 2 minutes.

      • Ramp: Increase to 300 °C at a rate of 15 °C/min.

      • Final hold: Hold at 300 °C for 10 minutes.

  • Mass Spectrometer (MS) Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 600.

    • Ion Source Temperature: 230 °C.

    • Transfer Line Temperature: 280 °C.

  • Data Analysis: The purity of DITDA is determined by the area percentage of its corresponding peak in the chromatogram. The identification of DITDA and any impurities is achieved by comparing their mass spectra with a reference library (e.g., NIST).

Structural Identification: Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the DITDA molecule, confirming its ester structure.

Methodology:

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

  • Sample Preparation: As DITDA is a liquid, a small drop can be placed directly on the ATR (Attenuated Total Reflectance) crystal. Alternatively, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

  • FTIR Spectroscopy Conditions:

    • Spectral Range: 4000 - 400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

  • Data Analysis: The resulting infrared spectrum should exhibit characteristic absorption bands for an aliphatic ester. Key expected peaks include:

    • C-H stretching (alkane): ~2958-2850 cm⁻¹.[8]

    • C=O stretching (ester): ~1735 cm⁻¹.

    • C-O stretching (ester): ~1250-1160 cm⁻¹.

Structural Elucidation: Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure of DITDA, confirming the arrangement of protons and carbon atoms.

Methodology:

  • Instrumentation: A Nuclear Magnetic Resonance (NMR) spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: Dissolve approximately 10-20 mg of the DITDA sample in about 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (B32938) (CDCl₃).

  • NMR Spectroscopy Conditions:

    • ¹H NMR:

      • Acquire a standard proton spectrum.

    • ¹³C NMR:

      • Acquire a proton-decoupled carbon spectrum.

  • Data Analysis: The chemical shifts (δ) of the signals in the ¹H and ¹³C NMR spectra are indicative of the different chemical environments of the protons and carbons in the DITDA molecule. The expected signals would correspond to the protons and carbons of the adipate backbone and the isodecyl chains.

Thermal Stability Assessment: Thermogravimetric Analysis (TGA)

TGA is used to evaluate the thermal stability of DITDA by measuring its weight loss as a function of temperature.

Methodology:

  • Instrumentation: A Thermogravimetric Analyzer (TGA).

  • Sample Preparation: Place a small amount of the DITDA sample (5-10 mg) into a TGA pan (e.g., aluminum or platinum).

  • TGA Conditions:

    • Atmosphere: Nitrogen, at a flow rate of 20-50 mL/min, to prevent oxidation.

    • Temperature Program: Heat the sample from ambient temperature to 600 °C at a constant heating rate of 10 °C/min.

  • Data Analysis: The TGA thermogram will show the temperature at which DITDA begins to decompose (onset of weight loss) and the temperature of maximum decomposition rate. This provides information on its thermal stability and suitability for high-temperature applications.

Characterization Workflow

The following diagram illustrates a logical workflow for the comprehensive characterization of this compound.

DITDA_Characterization_Workflow cluster_sample Sample Receipt and Preparation cluster_analysis Analytical Techniques cluster_data Data Analysis and Reporting Sample This compound Sample Preparation Sample Preparation (Dilution, etc.) Sample->Preparation GC_MS GC-MS (Purity & Impurities) Preparation->GC_MS FTIR FTIR Spectroscopy (Functional Groups) Preparation->FTIR NMR NMR Spectroscopy (¹H and ¹³C) (Structural Confirmation) Preparation->NMR TGA TGA (Thermal Stability) Preparation->TGA Physical_Tests Physical-Chemical Tests (Density, Viscosity, etc.) Preparation->Physical_Tests Data_Analysis Data Interpretation and Analysis GC_MS->Data_Analysis FTIR->Data_Analysis NMR->Data_Analysis TGA->Data_Analysis Physical_Tests->Data_Analysis Report Comprehensive Characterization Report Data_Analysis->Report

A logical workflow for the characterization of DITDA.

References

A Technical Guide to the Spectroscopic Analysis of Diisotridecyl Adipate using FTIR and NMR

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diisotridecyl adipate (B1204190) (DITDA) is a branched-chain diester of adipic acid and isotridecyl alcohol. Its molecular formula is C32H62O4, and its IUPAC name is bis(11-methyldodecyl) hexanedioate.[1] DITDA is primarily utilized as a plasticizer, emollient, and solvent in various industrial applications, including cosmetics and polymers. A thorough understanding of its molecular structure is crucial for quality control, formulation development, and safety assessment. This technical guide provides an in-depth overview of the spectroscopic analysis of diisotridecyl adipate using Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy, offering detailed experimental protocols and data interpretation.

Analytical Methodologies

The structural elucidation of this compound is effectively achieved through the complementary techniques of FTIR and NMR spectroscopy. FTIR provides information about the functional groups present, while NMR offers a detailed map of the carbon-hydrogen framework.

Experimental Workflow

The general workflow for the spectroscopic analysis of this compound involves sample preparation, data acquisition using FTIR and NMR spectrometers, and subsequent data processing and interpretation to elucidate the molecular structure.

Spectroscopic_Workflow cluster_prep Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Interpretation Prep This compound Sample FTIR FTIR Spectroscopy Prep->FTIR NMR NMR Spectroscopy Prep->NMR FTIR_Data FTIR Spectrum Analysis FTIR->FTIR_Data NMR_Data NMR Spectra Analysis (1H & 13C) NMR->NMR_Data Structure Structural Elucidation FTIR_Data->Structure NMR_Data->Structure

Caption: General workflow for the spectroscopic analysis of this compound.

FTIR Spectroscopy Protocol

Attenuated Total Reflectance (ATR) is a convenient method for analyzing liquid samples like DITDA without requiring extensive sample preparation.

  • Instrument: FTIR spectrometer equipped with an ATR accessory (e.g., diamond or zinc selenide (B1212193) crystal).

  • Sample Preparation: A small drop of this compound is placed directly onto the clean ATR crystal.

  • Data Acquisition:

    • A background spectrum of the clean, empty ATR crystal is collected to subtract atmospheric interference.

    • The sample is applied to the crystal, ensuring good contact.

    • The spectrum is recorded, typically in the range of 4000-400 cm⁻¹. To improve the signal-to-noise ratio, multiple scans are averaged.

  • Data Processing: The background spectrum is automatically subtracted from the sample spectrum.

NMR Spectroscopy Protocol

¹H and ¹³C NMR spectroscopy are essential for determining the detailed molecular structure of this compound.

  • Instrument: A high-resolution NMR spectrometer (e.g., 300 MHz or higher).

  • Sample Preparation:

    • Approximately 10-20 mg of this compound is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).

    • A small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), is added for chemical shift calibration (δ = 0.00 ppm).

    • The solution is transferred to an NMR tube.

  • Data Acquisition:

    • The NMR tube is placed in the spectrometer's probe.

    • The instrument is tuned, and the magnetic field is shimmed to ensure homogeneity.

    • ¹H and ¹³C NMR spectra are acquired. For ¹³C NMR, proton decoupling is typically used to simplify the spectrum to single lines for each unique carbon atom.

  • Data Processing: The raw data (Free Induction Decay - FID) is Fourier-transformed to produce the NMR spectrum. The spectra are then phased, baseline-corrected, and referenced to the TMS signal.

Data Interpretation and Results

FTIR Spectral Data

The FTIR spectrum of this compound is characterized by strong absorptions corresponding to its ester functional group and long aliphatic chains. The following table summarizes the expected characteristic absorption bands for "isotridecyl adipate", which is structurally analogous to this compound.[2]

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~2958C-H stretchingAliphatic (CH₂, CH₃)
~1735C=O stretchingEster
~1460C-H bendingAliphatic (CH₂)
~1378C-H bendingAliphatic (CH₃)
~1170C-O stretchingEster
~752C-H rockingAliphatic (CH₂)n

Table 1: Characteristic FTIR Absorption Bands for Isotridecyl Adipate.[2]

The presence of a strong peak around 1735 cm⁻¹ is indicative of the ester carbonyl group, while the intense absorptions in the 2800-3000 cm⁻¹ region confirm the presence of the long alkyl chains. The C-O stretching vibration of the ester group is also a key identifier.[2]

NMR Spectral Data

The ¹H and ¹³C NMR spectra provide detailed structural information about the arrangement of protons and carbons in the this compound molecule.

The ¹H NMR spectrum of this compound is expected to show signals corresponding to the different types of protons in the molecule. Based on the structure of bis(11-methyldodecyl) hexanedioate and data from similar adipate esters like bis(2-ethylhexyl) adipate, the following chemical shifts can be predicted.[3]

Chemical Shift (δ, ppm)MultiplicityAssignment
~4.05t-O-CH₂ -
~2.28t-CO-CH₂ -CH₂-
~1.61m-CO-CH₂-CH₂ -
~1.55m-O-CH₂-CH₂ -
~1.25br m-(CH₂ )n- (bulk methylene (B1212753) protons)
~0.86d-CH(CH₃ )₂

Table 2: Predicted ¹H NMR Chemical Shifts for this compound in CDCl₃.

The downfield triplet at approximately 4.05 ppm corresponds to the methylene protons directly attached to the ester oxygen. The triplets around 2.28 ppm and 1.61 ppm are characteristic of the protons on the adipic acid backbone. The large, broad multiplet around 1.25 ppm arises from the numerous methylene groups in the long isotridecyl chains. The upfield doublet at about 0.86 ppm is due to the terminal methyl groups of the iso-branched chain.

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule.

Chemical Shift (δ, ppm)Assignment
~173C =O (ester carbonyl)
~65-O-CH₂ -
~34-CO-CH₂ -CH₂-
~29-30-(CH₂ )n- (bulk methylene carbons)
~28-CH (CH₃)₂
~25-CO-CH₂-CH₂ -
~22-CH(CH₃ )₂

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound in CDCl₃.

The ester carbonyl carbon appears significantly downfield around 173 ppm. The carbon atom of the methylene group attached to the ester oxygen is observed at approximately 65 ppm. The various methylene carbons of the long alkyl chains and the adipate backbone resonate in the 25-34 ppm range. The methine and methyl carbons of the isotridecyl group appear at around 28 ppm and 22 ppm, respectively.

Logical Pathway for Structural Confirmation

The combined data from FTIR and NMR allows for a confident structural elucidation of this compound.

Structural_Confirmation cluster_ftir FTIR Analysis cluster_nmr NMR Analysis cluster_conclusion Conclusion FTIR_C_O C=O stretch (~1735 cm⁻¹) Conclusion Confirmation of This compound Structure FTIR_C_O->Conclusion FTIR_C_H C-H stretch (~2958 cm⁻¹) FTIR_C_H->Conclusion FTIR_C_O_str C-O stretch (~1170 cm⁻¹) FTIR_C_O_str->Conclusion H1_NMR ¹H NMR: -O-CH₂ at ~4.05 ppm Alkyl protons at 0.8-2.3 ppm H1_NMR->Conclusion C13_NMR ¹³C NMR: C=O at ~173 ppm -O-CH₂ at ~65 ppm Alkyl carbons at 22-34 ppm C13_NMR->Conclusion

Caption: Logical flow for the structural confirmation of this compound.

Conclusion

FTIR and NMR spectroscopy are powerful and complementary techniques for the comprehensive structural analysis of this compound. FTIR provides rapid confirmation of the key ester and aliphatic functional groups, while ¹H and ¹³C NMR spectroscopy offer detailed insights into the specific arrangement of atoms, allowing for unambiguous identification and characterization. The experimental protocols and spectral data presented in this guide serve as a valuable resource for researchers and professionals involved in the analysis and application of this compound.

References

Mass Spectrometry Analysis of Diisotridecyl Adipate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diisotridecyl adipate (B1204190) (DITA) is a high molecular weight branched-chain diester of adipic acid and isotridecyl alcohol. With a chemical formula of C32H62O4 and a molecular weight of 510.8 g/mol , it is primarily utilized as a plasticizer in various polymer applications to enhance flexibility and durability.[1][2][3][4][5] Its presence and concentration in materials, as well as its potential to migrate into environmental or biological systems, necessitates robust analytical methods for its identification and quantification. Mass spectrometry, coupled with chromatographic separation techniques such as Gas Chromatography (GC-MS) and Liquid Chromatography (LC-MS), stands as the cornerstone for the sensitive and specific analysis of DITA and other adipate plasticizers.[6][7]

This technical guide provides an in-depth overview of the mass spectrometric analysis of diisotridecyl adipate. It outlines detailed experimental protocols, presents expected quantitative data, and illustrates the fragmentation pathways and analytical workflow through diagrams generated using the DOT language. The methodologies and data presented herein are synthesized from established principles of mass spectrometry and analytical chemistry of long-chain esters.

Core Principles of Mass Spectrometry for DITA Analysis

The mass spectrometric analysis of this compound typically involves ionization of the molecule followed by the separation of the resulting ions based on their mass-to-charge ratio (m/z). The choice of ionization technique is critical and influences the degree of fragmentation observed.

  • Electron Ionization (EI): Commonly used in GC-MS, EI is a high-energy ionization technique that often results in extensive fragmentation of the parent molecule.[8] While this can sometimes lead to the absence of a clear molecular ion peak, the resulting fragmentation pattern is highly reproducible and serves as a "fingerprint" for structural elucidation and library matching.[8][9]

  • Electrospray Ionization (ESI): A softer ionization technique typically paired with LC-MS, ESI is less likely to cause in-source fragmentation.[10] This method is advantageous for determining the molecular weight of the parent compound, as the protonated molecule [M+H]+ or other adducts are readily observed. Tandem mass spectrometry (MS/MS) can then be employed to induce and analyze fragmentation for structural confirmation.

Predicted Mass Spectral Data for this compound

While a publicly available, experimentally derived mass spectrum for this compound is not readily accessible, we can predict its fragmentation pattern based on the known behavior of similar long-chain dialkyl esters, such as diisodecyl adipate, and general principles of mass spectrometry.[11][12][13] The isotridecyl group is a C13H27 alkyl chain.

Electron Ionization (EI) Fragmentation

Under EI conditions, DITA is expected to undergo significant fragmentation. The primary cleavage events are anticipated to occur at the ester linkages.

Table 1: Predicted Major Fragment Ions of this compound in EI-MS

m/z Proposed Fragment Structure Description of Formation
510[C32H62O4]+•Molecular Ion (M+•) - likely to be of very low abundance or absent.
327[C20H39O3]+Loss of one isotridecyl radical (•C13H27) from the molecular ion.
201[C13H25O]+Isotridecanoyl cation, formed by cleavage of the C-O bond of the ester.
183[C13H27]+Isotridecyl cation.
149[C8H13O3]+Protonated adipic anhydride-like structure, a common fragment for adipates.
129[C6H9O2]+A common fragment in adipate esters resulting from cleavage within the adipate backbone.
55, 69, 83...[CnH2n-1]+Series of alkyl fragments from the isotridecyl chain.
Electrospray Ionization (ESI) Fragmentation (MS/MS)

In ESI-MS, DITA is expected to be observed primarily as the protonated molecule, [M+H]+, at m/z 511.8. Tandem MS (MS/MS) of this precursor ion would induce fragmentation.

Table 2: Predicted Precursor and Product Ions of this compound in ESI-MS/MS

Precursor Ion (m/z) Product Ion (m/z) Proposed Neutral Loss Description
511.8329.3C13H26 (Isotridecene)Loss of one of the isotridecyl chains as an alkene.
511.8147.12 x C13H26 (Isotridecene)Loss of both isotridecyl chains, leaving the protonated adipic acid.

Experimental Protocols

The following protocols provide a general framework for the analysis of this compound. Method optimization will be required based on the specific instrumentation and sample matrix.

Sample Preparation: Solvent Extraction

This protocol is suitable for the extraction of DITA from solid matrices like polymers or consumer products.[7]

  • Sample Comminution: Reduce the sample to small pieces (e.g., 1-2 mm) to maximize surface area.

  • Extraction: Accurately weigh approximately 1-5 grams of the comminuted sample into a glass vial.[7]

  • Add a suitable organic solvent such as dichloromethane (B109758) or a hexane (B92381)/acetone mixture.

  • Agitate the sample using a vortex mixer or sonicator for 15-30 minutes to facilitate extraction.

  • Centrifuge the sample to pellet any solid material.

  • Carefully transfer the supernatant to a clean vial.

  • If necessary, concentrate the extract under a gentle stream of nitrogen to a final volume suitable for injection.

  • Reconstitute the dried extract in a solvent compatible with the chromatographic system (e.g., hexane for GC-MS, acetonitrile/water for LC-MS).

GC-MS Analysis

Gas chromatography is well-suited for the analysis of semi-volatile compounds like DITA.[14][15]

  • Gas Chromatograph (GC) System:

    • Injector: Split/splitless inlet, operated in splitless mode for trace analysis.

    • Injection Volume: 1 µL.

    • Liner: Deactivated glass liner.

    • Inlet Temperature: 280 °C.

    • Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.

    • Column: A non-polar or semi-polar capillary column, such as a 30 m x 0.25 mm ID x 0.25 µm film thickness 5% phenyl-methylpolysiloxane column.

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 1 minute.

      • Ramp 1: 15 °C/min to 320 °C.

      • Hold at 320 °C for 10 minutes.

  • Mass Spectrometer (MS) System:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Acquisition Mode: Full scan from m/z 40 to 600. For quantitative analysis, Selected Ion Monitoring (SIM) of the characteristic fragment ions can be used for enhanced sensitivity.

LC-MS/MS Analysis

For higher molecular weight adipates or for analyses where minimal fragmentation is initially desired, LC-MS/MS is a powerful alternative.[16][17]

  • Liquid Chromatograph (LC) System:

    • Column: A C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient:

      • Start at 80% B.

      • Increase to 100% B over 10 minutes.

      • Hold at 100% B for 5 minutes.

      • Return to initial conditions and equilibrate.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 5 µL.

  • Tandem Mass Spectrometer (MS/MS) System:

    • Ionization Mode: Electrospray Ionization (ESI), positive ion mode.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 150 °C.

    • Desolvation Temperature: 350 °C.

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) for quantification. Precursor ion scan or product ion scan for structural confirmation.

      • MRM Transition (for quantification): 511.8 -> 329.3

Visualizations

Logical Workflow for DITA Analysis

The following diagram illustrates the general workflow for the analysis of this compound from a solid sample matrix.

DITA_Analysis_Workflow Sample Solid Sample (e.g., Polymer) Extraction Solvent Extraction (Dichloromethane/Hexane) Sample->Extraction Concentration Concentration (Nitrogen Evaporation) Extraction->Concentration Analysis Instrumental Analysis Concentration->Analysis GCMS GC-MS Analysis Analysis->GCMS Volatility Permits LCMS LC-MS/MS Analysis Analysis->LCMS High MW/ Polarity DataProcessing Data Processing (Quantification & Identification) GCMS->DataProcessing LCMS->DataProcessing Report Final Report DataProcessing->Report

General workflow for the analysis of this compound.
Predicted Fragmentation Pathway of this compound (EI-MS)

This diagram shows the predicted major fragmentation pathways of DITA under Electron Ionization conditions.

DITA_Fragmentation DITA [C32H62O4]+• (m/z 510) Frag1 [C20H39O3]+ (m/z 327) DITA->Frag1 - •C13H27 Frag2 [C13H25O]+ (m/z 201) DITA->Frag2 α-cleavage Frag3 [C13H27]+ (m/z 183) DITA->Frag3 C-O bond cleavage Frag4 [C6H9O2]+ (m/z 129) Frag1->Frag4 rearrangement Radical - •C13H27

Predicted EI fragmentation pathway of this compound.

Conclusion

The mass spectrometric analysis of this compound is effectively achieved through GC-MS and LC-MS/MS techniques. While GC-MS with electron ionization provides a detailed fragmentation pattern for structural confirmation, LC-MS with electrospray ionization is advantageous for determining the molecular weight and can offer high sensitivity in quantitative analyses using tandem mass spectrometry. The choice of methodology will depend on the specific analytical goals, including the required sensitivity, the complexity of the sample matrix, and the need for qualitative versus quantitative data. The protocols and predicted data in this guide serve as a comprehensive resource for researchers and scientists involved in the analysis of this and other long-chain adipate plasticizers.

References

A Comprehensive Technical Guide to the Thermal Properties and Stability of Diisotridecyl Adipate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diisotridecyl adipate (B1204190) (DITDA), with the CAS number 26401-35-4, is a high-molecular-weight ester primarily utilized as a plasticizer and a base fluid in high-performance lubricants. Its favorable characteristics, including low volatility, good thermal stability, and excellent low-temperature properties, make it a subject of interest in various industrial applications. In the pharmaceutical and drug development sectors, understanding the thermal behavior of excipients and formulation components like DITDA is critical for ensuring product stability, shelf-life, and performance under various processing and storage conditions. This technical guide provides an in-depth overview of the thermal properties and stability of diisotridecyl adipate, supported by experimental methodologies and visual representations of key processes.

Chemical and Physical Properties

This compound is the diester of adipic acid and isotridecyl alcohol. Its general physical and chemical properties are summarized in the table below.

PropertyValueReference
Molecular Formula C32H62O4[1]
Molecular Weight 510.83 g/mol [1]
Appearance Clear, colorless to pale yellow liquid[2]
Density @ 20°C 0.908 - 0.911 g/cm³[2]
Boiling Point ~490.5 °C @ 760 mmHg[1]
Flash Point 199 - 218.4 °C[1]
Pour Point < -39 °C[1]
Kinematic Viscosity @ 40°C ~29.3 - 30 mm²/s[1]
Kinematic Viscosity @ 100°C ~7.38 mm²/s[1]
Viscosity Index 235[1]

Thermal Stability Analysis

The thermal stability of a material is its ability to resist chemical change upon heating. For a compound like this compound, this is a crucial parameter, especially in applications involving high temperatures. The primary techniques for evaluating thermal stability are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA)

Table 1: Representative Thermogravimetric Analysis Data for Adipate Esters

ParameterDioctyl Adipate (DOA)Expected Behavior for DITDA
Onset of Decomposition (in N2) ~250 - 300 °CDue to its higher molecular weight, DITDA is expected to have a slightly higher onset of decomposition compared to DOA.
Temperature of Max Decomposition Rate ~350 - 400 °CExpected to be in a similar or slightly higher range than DOA.
Residue at 600°C (in N2) < 1%A very low residue is expected, indicating complete decomposition into volatile products.

Note: The data for DOA is representative and actual values for DITDA may vary.

Differential Scanning Calorimetry (DSC)

DSC is a technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. It is used to determine thermal transitions such as melting point, glass transition temperature (Tg), and crystallization temperature. For a liquid like DITDA at room temperature, DSC is primarily used to determine its low-temperature behavior (glass transition and crystallization) and to observe any endothermic or exothermic events at higher temperatures that are not associated with mass loss.

Table 2: Representative Differential Scanning Calorimetry Data for Long-Chain Adipate Esters

ParameterDiisodecyl Adipate (DIDA)Expected Behavior for DITDA
Glass Transition Temperature (Tg) Not widely reported, but expected to be very low.Expected to have a very low glass transition temperature, consistent with its low pour point.
Crystallization Temperature (on cooling) -54 °C (Freezing Point)A low crystallization/freezing point is expected, contributing to its excellent low-temperature fluidity.
Melting Point (on heating) Not applicable (liquid at room temp)Not applicable.

Note: The data for DIDA is representative of a close structural analog to DITDA.

Oxidative Stability

Oxidative stability is a measure of a substance's resistance to degradation by atmospheric oxygen. For organic esters used at elevated temperatures, this is a critical performance parameter. The Rotating Pressure Vessel Oxidation Test (RPVOT, ASTM D2272) is a common method to evaluate the oxidative stability of lubricants. In this test, the oil is subjected to a pressurized oxygen atmosphere in the presence of a copper catalyst and water at an elevated temperature. The time taken for a specified pressure drop is recorded as the oxidation induction time.

While specific RPVOT data for this compound is not publicly available, it is generally characterized as having good thermo-oxidative stability. For comparison, synthetic esters are known to have excellent oxidative stability.

Experimental Protocols

Thermogravimetric Analysis (TGA) Protocol

Objective: To determine the thermal stability and decomposition profile of this compound by measuring its mass loss as a function of temperature.

Apparatus:

  • Thermogravimetric analyzer with a high-precision microbalance.

  • Sample pans (e.g., platinum or aluminum).

  • Inert gas supply (e.g., Nitrogen).

Procedure:

  • Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's guidelines using standard reference materials.

  • Sample Preparation: Accurately weigh 5-10 mg of the this compound sample into a tared TGA crucible.

  • Furnace Purging: Place the crucible in the TGA furnace and purge with nitrogen at a constant flow rate (e.g., 20-50 mL/min) to create an inert atmosphere.

  • Thermal Program:

    • Equilibrate the sample at a starting temperature of 30 °C.

    • Heat the sample from 30 °C to 600 °C at a constant heating rate of 10 °C/min.

  • Data Analysis: Record the sample weight as a function of temperature. Determine the onset temperature of decomposition (the temperature at which significant weight loss begins) and the percentage of weight loss at various temperatures.

Differential Scanning Calorimetry (DSC) Protocol

Objective: To determine the low-temperature transitions (glass transition, crystallization) of this compound.

Apparatus:

  • Differential Scanning Calorimeter.

  • Sample pans (e.g., aluminum, hermetically sealed).

  • Inert gas supply (e.g., Nitrogen).

Procedure:

  • Instrument Calibration: Calibrate the DSC for temperature and enthalpy using standard reference materials (e.g., indium).

  • Sample Preparation: Accurately weigh 5-10 mg of the this compound sample into a tared DSC pan and hermetically seal it.

  • Thermal Program:

    • Equilibrate the sample at 25 °C.

    • Cool the sample to -100 °C at a controlled rate (e.g., 10 °C/min).

    • Hold isothermally for 5 minutes.

    • Heat the sample from -100 °C to 50 °C at a controlled rate (e.g., 10 °C/min).

  • Data Analysis: Record the heat flow as a function of temperature. Analyze the resulting thermogram to identify the glass transition temperature (a step change in the baseline) and any crystallization (exothermic peak) or melting (endothermic peak) events.

Rotating Pressure Vessel Oxidation Test (RPVOT) Protocol (ASTM D2272)

Objective: To evaluate the oxidative stability of this compound under accelerated conditions.

Apparatus:

  • Rotating pressure vessel apparatus.

  • Oxygen supply.

  • Copper catalyst coil.

  • Temperature-controlled bath.

Procedure:

  • Sample Preparation: Place a 50 g sample of this compound, 5 g of distilled water, and a polished copper catalyst coil into the glass container of the pressure vessel.

  • Assembly and Pressurization: Seal the pressure vessel and charge it with oxygen to a pressure of 90 psi (620 kPa) at room temperature.

  • Testing: Place the vessel in a temperature-controlled bath maintained at 150 °C and rotate it at 100 rpm.

  • Data Collection: Continuously monitor the pressure inside the vessel. The test is complete when the pressure has dropped by 25.4 psi (175 kPa) from the maximum pressure observed.

  • Result: The time in minutes required to reach the specified pressure drop is reported as the RPVOT result. A longer time indicates greater oxidative stability.[3][4][5]

Visualizations

Experimental_Workflow_for_Thermal_Analysis cluster_TGA Thermogravimetric Analysis (TGA) cluster_DSC Differential Scanning Calorimetry (DSC) TGA_start Start TGA TGA_sample Weigh 5-10 mg of DITDA TGA_start->TGA_sample TGA_place Place in TGA pan TGA_sample->TGA_place TGA_purge Purge with N2 TGA_place->TGA_purge TGA_heat Heat from 30°C to 600°C at 10°C/min TGA_purge->TGA_heat TGA_data Record mass loss vs. temperature TGA_heat->TGA_data TGA_end Determine onset of decomposition TGA_data->TGA_end DSC_start Start DSC DSC_sample Weigh 5-10 mg of DITDA DSC_start->DSC_sample DSC_seal Seal in hermetic pan DSC_sample->DSC_seal DSC_cool Cool to -100°C DSC_seal->DSC_cool DSC_heat Heat to 50°C at 10°C/min DSC_cool->DSC_heat DSC_data Record heat flow vs. temperature DSC_heat->DSC_data DSC_end Determine Tg and crystallization point DSC_data->DSC_end

Caption: Experimental workflow for TGA and DSC analysis of DITDA.

Thermal_Degradation_Pathway cluster_degradation High Temperature Thermal Degradation cluster_products DITDA This compound (DITDA) scission Ester Linkage Scission DITDA->scission Heat (>250°C) products Primary Degradation Products scission->products Random Cleavage secondary Secondary Reactions products->secondary acid Adipic Acid alcohol Isotridecene final_products Final Volatile Products secondary->final_products ketone Cyclopentanone co2 CO2 water H2O

References

A Technical Guide to the Solubility of Diisotridecyl Adipate (DITDA)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the known solubility characteristics of Diisotridecyl Adipate (B1204190) (DITDA), a high molecular weight plasticizer and emollient. Due to a lack of extensive, publicly available quantitative studies on DITDA's solubility in a wide range of specific organic solvents, this document summarizes its general properties and provides a standardized protocol for determining such solubility experimentally.

Introduction to Diisotridecyl Adipate (DITDA)

This compound (CAS No: 26401-35-4) is the ester formed from adipic acid and isodecyl alcohol.[1] It is a significant compound used as a plasticizer, a skin conditioning agent, a solvent in cosmetics, and as a component in lubricants and functional fluids.[2] Its properties, such as low volatility, good oxidation stability, and favorable solvency characteristics, make it a versatile ingredient in various formulations.[2] Understanding its solubility is critical for optimizing its use in these applications, from ensuring homogeneity in polymer blends to developing stable cosmetic emulsions.

Physicochemical Properties of DITDA

A summary of the key physicochemical properties of DITDA is presented below. These properties influence its solubility behavior.

PropertyValueReference
CAS Number 26401-35-4[3][4]
Molecular Formula C₃₂H₆₂O₄[3][4]
Molar Mass 510.83 g/mol [3][4]
Appearance Oily Liquid[2]
Density (at 20°C) 0.908 - 0.911 g/cm³[3][4]
Boiling Point 321°C (at 101,325 Pa)[3][4]
Vapor Pressure (at 25°C) 0.005 Pa[3][4]
Water Solubility (at 20°C) 700-1000 ng/L (Essentially Insoluble)[3][4]

Solubility Profile in Organic Solvents

Solvent ClassRepresentative SolventsExpected Solubility of DITDARationale
Hydrocarbons Hexane, TolueneHighDITDA's long alkyl chains result in nonpolar character, leading to good miscibility with hydrocarbon solvents.
Esters Ethyl AcetateHighSimilar ester functionalities promote miscibility ("like dissolves like").
Ketones Acetone, Methyl Ethyl KetoneHighThese solvents have sufficient polarity to interact with the ester groups while also being compatible with the alkyl chains. A similar compound, diisopentyl adipate, is soluble in acetone.[5]
Alcohols Ethanol, IsopropanolModerate to HighShorter-chain alcohols are generally good solvents for esters. Diisopentyl adipate is noted to be soluble in ethanol.[5]
Chlorinated Solvents Dichloromethane, ChloroformHighThese are strong organic solvents capable of dissolving a wide range of nonpolar to moderately polar compounds. Diisopentyl adipate is soluble in chloroform.[5]
Polar Aprotic Solvents DMSO, Dimethylformamide (DMF)ModerateWhile DITDA is primarily nonpolar, the ester groups may allow for some solubility in strong polar aprotic solvents.

Experimental Protocol for Solubility Determination

The following section details a standard laboratory methodology for the quantitative determination of DITDA solubility in an organic solvent, based on the isothermal equilibrium method.

Objective: To determine the saturation solubility of this compound (DITDA) in a selected organic solvent at a specific temperature.

Materials:

  • This compound (DITDA), analytical grade

  • Selected organic solvent(s), HPLC grade

  • Scintillation vials or sealed glass test tubes with screw caps

  • Analytical balance (readable to 0.1 mg)

  • Thermostatically controlled shaker bath or incubator

  • Calibrated thermometer

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks and pipettes

  • Gas chromatograph with a flame ionization detector (GC-FID) or a high-performance liquid chromatograph (HPLC) for analysis.

Procedure:

  • Preparation of Supersaturated Solutions:

    • Add an excess amount of DITDA to a series of glass vials.

    • Using a calibrated pipette, add a precise volume (e.g., 5.0 mL) of the chosen organic solvent to each vial. The amount of DITDA should be sufficient to ensure that a solid or separate liquid phase remains after equilibration.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatic shaker bath set to the desired experimental temperature (e.g., 25°C ± 0.1°C).

    • Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. Preliminary experiments should be conducted to determine the minimum time required to achieve equilibrium.

  • Sample Collection and Preparation:

    • After equilibration, stop the agitation and allow the vials to stand undisturbed in the thermostatic bath for at least 4 hours to allow for complete phase separation (undissolved DITDA to settle).

    • Carefully withdraw an aliquot of the clear supernatant using a pre-warmed syringe to avoid temperature-induced precipitation.

    • Immediately filter the aliquot through a syringe filter (compatible with the solvent) into a pre-weighed volumetric flask.

    • Record the exact mass of the filtered solution.

  • Analysis:

    • Quantify the concentration of DITDA in the filtered aliquot using a pre-validated analytical method (e.g., GC-FID or HPLC).

    • Prepare a series of calibration standards of DITDA in the same solvent to create a calibration curve.

    • Dilute the sample if necessary to fall within the linear range of the calibration curve.

  • Data Calculation:

    • From the analytical method, determine the mass of DITDA per volume of solvent.

    • Calculate the solubility in desired units, such as g/100 mL, g/kg of solvent, or mole fraction.

Visualization of Experimental Workflow

The logical flow of the experimental protocol for determining solubility is depicted in the following diagram.

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sample 3. Sampling & Analysis cluster_data 4. Data Processing A Add Excess DITDA to Vial B Add Known Volume of Solvent A->B C Agitate at Constant Temperature (e.g., 24-48h) B->C D Allow Phases to Settle (e.g., 4h) C->D E Withdraw Supernatant D->E F Filter Aliquot (0.45 µm) E->F G Quantify DITDA (e.g., GC/HPLC) F->G H Calculate Concentration from Calibration Curve G->H I Report Solubility (g/100mL, mol/L) H->I

Caption: Workflow for Isothermal Solubility Determination of DITDA.

References

An In-depth Technical Guide on the Mechanism of Action of Diisotridecyl Adipate as a Plasticizer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Core Mechanism of Action

The primary function of Diisotridecyl Adipate (B1204190) as a plasticizer is to increase the free volume within a polymer matrix, thereby reducing the intermolecular forces between polymer chains. This action is best understood through the integration of three core theories of plasticization: the Lubricity Theory, the Gel Theory, and the Free Volume Theory.

  • Lubricity Theory: This theory posits that the rigidity of a polymer like PVC arises from the frictional forces between its long molecular chains. DITDA molecules, with their long, flexible aliphatic chains, interpose themselves between the polymer chains, acting as a lubricant. This shielding effect reduces the friction and allows the polymer chains to slide past one another more easily, resulting in increased flexibility.

  • Gel Theory: According to this theory, the plasticized polymer forms a three-dimensional gel-like network. The DITDA molecules create weak, secondary bonds with the polar sites on the PVC chains. These bonds are easily broken and reformed under stress, allowing for the deformation and flexibility of the material.

  • Free Volume Theory: This is the most widely accepted theory and provides a comprehensive explanation of plasticization. Free volume refers to the space within the polymer matrix that is not occupied by the polymer chains themselves. The introduction of DITDA molecules increases this free volume, providing more space for the polymer chains to move. This increased mobility leads to a significant reduction in the glass transition temperature (Tg), the temperature at which the polymer transitions from a rigid, glassy state to a more flexible, rubbery state. The large molecular size of DITDA also contributes to its permanence within the polymer matrix, reducing migration.

The compatibility of DITDA with a polymer like PVC is crucial for its effectiveness. This can be predicted using Hansen Solubility Parameters (HSP), which quantify the intermolecular forces in terms of dispersion forces (δD), polar forces (δP), and hydrogen bonding (δH). A close match between the HSP of the plasticizer and the polymer indicates good compatibility.

Molecular Interaction of DITDA with PVC

The plasticizing effect of DITDA in PVC is achieved through specific molecular interactions. The ester groups (-COO-) in the DITDA molecule are polar and form dipole-dipole interactions with the polar carbon-chlorine (C-Cl) bonds of the PVC chains. The long, non-polar tridecyl alkyl chains of DITDA are attracted to the non-polar hydrocarbon backbone of the PVC chains through van der Waals forces. This dual interaction allows DITDA to effectively penetrate the PVC matrix and disrupt the strong intermolecular forces between the polymer chains.

cluster_PVC PVC Polymer Matrix cluster_DITDA DITDA Plasticizer PVC1 PVC Chain PVC2 PVC Chain PVC1->PVC2 Reduced Intermolecular Forces DITDA Diisotridecyl Adipate DITDA->PVC1 Intermolecular Interaction (Van der Waals & Dipole-Dipole) DITDA->PVC2 Intermolecular Interaction (Van der Waals & Dipole-Dipole)

Figure 1: DITDA's interaction with PVC chains.

Quantitative Performance Data

The following tables summarize the typical performance of a long-chain adipate plasticizer, Diisodecyl Adipate (DIDA), in PVC. These values are representative of the performance expected from this compound (DITDA).

Table 1: Physical and Chemical Properties of Diisodecyl Adipate (DIDA)
PropertyValue
Molecular FormulaC₂₆H₅₀O₄
Molecular Weight426.67 g/mol
AppearanceClear, oily liquid
Color (APHA)40 max.
Acid Value (mg KOH/g)0.030 max.
Specific Gravity (27°C)0.910 – 0.925
Ester Content (%)99.00 min.
Volatile Loss (130°C/3Hrs, %)0.1 max.
Flash Point (COC, °C)235
Pour Point (°C)-68

Data sourced from a technical data sheet for KANATOL-10A (DIDA).[1]

Table 2: Mechanical Properties of PVC Plasticized with Diisodecyl Adipate (DIDA)
PropertyTest MethodValue
Tensile StrengthASTM D882 / ISO 527-22490 psi (approx. 17.2 MPa)
Elongation at BreakASTM D882 / ISO 527-2370 %
Hardness (Shore A)ASTM D224085
Cold Flex (Clash-Berg, °C)ASTM D1043-44

Data sourced from a technical data sheet for a commercial DIDA plasticizer.[2]

Experimental Protocols

The evaluation of a plasticizer's performance involves a series of standardized tests to quantify its effect on the polymer's physical, mechanical, and thermal properties.

Sample Preparation
  • Compounding: The PVC resin, DITDA plasticizer, and other additives (e.g., stabilizers, lubricants) are dry-blended in a high-speed mixer. The concentration of DITDA is varied (e.g., 20, 30, 40, 50 parts per hundred of resin - phr).

  • Melt Processing: The compounded mixture is then melt-processed using a two-roll mill or a torque rheometer at a temperature typically between 160°C and 180°C to ensure a homogeneous blend.

  • Molding/Casting: The molten blend is compression molded into sheets of a specified thickness (e.g., 1-2 mm) or cast from a solution.

  • Conditioning: The prepared samples are conditioned at a standard temperature and humidity (e.g., 23 ± 2°C and 50 ± 5% relative humidity) for at least 24 hours before testing.

start Start: Raw Materials (PVC, DITDA, Additives) dry_blending Dry Blending (High-Speed Mixer) start->dry_blending melt_processing Melt Processing (Two-Roll Mill) dry_blending->melt_processing molding Compression Molding or Solution Casting melt_processing->molding conditioning Conditioning (23°C, 50% RH) molding->conditioning testing Characterization (DMA, TGA, Tensile, etc.) conditioning->testing

Figure 2: Experimental workflow for sample preparation.

Dynamic Mechanical Analysis (DMA)

Objective: To determine the glass transition temperature (Tg) and the viscoelastic properties (storage modulus, loss modulus, and tan delta) of the plasticized PVC.

Apparatus: Dynamic Mechanical Analyzer (DMA)

Procedure:

  • A rectangular specimen of the plasticized PVC film (e.g., 10 mm x 5 mm x 1 mm) is mounted in the DMA in a tensile or cantilever bending mode.

  • The sample is cooled to a sub-ambient temperature (e.g., -100°C).

  • A sinusoidal strain is applied to the sample at a fixed frequency (e.g., 1 Hz).

  • The temperature is ramped up at a controlled rate (e.g., 3°C/min) to a temperature above the expected Tg (e.g., 100°C).

  • The storage modulus (E'), loss modulus (E''), and tan delta (E''/E') are recorded as a function of temperature.

  • The glass transition temperature (Tg) is determined from the peak of the tan delta curve.

Thermogravimetric Analysis (TGA)

Objective: To evaluate the thermal stability of the plasticized PVC.

Apparatus: Thermogravimetric Analyzer (TGA)

Procedure:

  • A small sample of the plasticized PVC (e.g., 5-10 mg) is placed in a tared TGA pan.

  • The sample is heated from ambient temperature to a high temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min).

  • The analysis is typically performed under an inert atmosphere (e.g., nitrogen) to prevent oxidative degradation.

  • The weight of the sample is continuously monitored and recorded as a function of temperature.

  • The onset temperature of decomposition and the temperature of maximum degradation rate are determined from the TGA and its derivative (DTG) curves.

Tensile Properties

Objective: To measure the tensile strength, elongation at break, and modulus of elasticity of the plasticized PVC.

Apparatus: Universal Testing Machine (UTM) with an extensometer.

Procedure (based on ASTM D882 / ISO 527-2):

  • Dumbbell-shaped or rectangular specimens are cut from the conditioned sheets.

  • The width and thickness of the specimen's gauge section are measured accurately.

  • The specimen is mounted in the grips of the UTM.

  • The extensometer is attached to the gauge section to measure strain.

  • The specimen is pulled at a constant crosshead speed (e.g., 50 mm/min) until it fractures.

  • The load and elongation data are recorded throughout the test.

  • Tensile strength, elongation at break, and modulus of elasticity are calculated from the stress-strain curve.

Logical Relationships and Performance Visualization

The addition of this compound to a polymer like PVC initiates a cascade of effects that ultimately determine the final material properties. The logical relationship between the addition of DITDA and the resulting changes in polymer properties is illustrated below.

ditda Addition of This compound (DITDA) intermolecular Reduced Intermolecular Forces between Polymer Chains ditda->intermolecular free_volume Increased Free Volume ditda->free_volume tg Lower Glass Transition Temperature (Tg) intermolecular->tg free_volume->tg flexibility Increased Flexibility and Elongation tg->flexibility stiffness Decreased Stiffness and Modulus tg->stiffness tensile Decreased Tensile Strength flexibility->tensile stiffness->tensile

Figure 3: Logical relationship of DITDA's effect on polymer properties.

Conclusion

This compound serves as an effective and safe plasticizer for polymers, particularly PVC, by physically disrupting the intermolecular forces between polymer chains. This mechanism, primarily explained by the Free Volume Theory, leads to a significant reduction in the glass transition temperature and a marked improvement in flexibility and processability. The quantitative data, though represented here by its close analog Diisodecyl Adipate, demonstrates the tangible effects on mechanical properties. The detailed experimental protocols provided herein offer a standardized framework for the evaluation of DITDA and other plasticizers, ensuring reliable and reproducible results for researchers and drug development professionals. The selection and concentration of DITDA can be tailored to achieve the desired balance of flexibility, strength, and thermal stability for a wide range of demanding applications.

References

Diisotridecyl Adipate: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Overview of the Physicochemical Properties, Synthesis, and Applications of Diisotridecyl Adipate (B1204190) in the Pharmaceutical Sciences.

Diisotridecyl adipate (DITDA) is a high molecular weight ester of adipic acid and isotridecyl alcohol. It is a versatile compound with significant applications in various industrial and pharmaceutical sectors. For researchers, scientists, and drug development professionals, a thorough understanding of its physicochemical properties is paramount for its effective utilization as an excipient, plasticizer, or solvent in novel formulations. This technical guide provides a detailed examination of the core physicochemical characteristics of this compound, methodologies for their determination, and its relevance in pharmaceutical applications.

Core Physicochemical Properties

This compound is a clear, oily liquid characterized by its low volatility and excellent thermal stability. Its lipophilic nature governs its solubility and miscibility with a wide range of organic solvents and polymers. A summary of its key quantitative properties is presented in Table 1.

PropertyValueReference(s)
Chemical Formula C32H62O4[1][2][3][4]
Molecular Weight 510.83 g/mol [1][2][3][4]
CAS Number 26401-35-4[1][2][3][4]
Appearance Clear, colorless to pale yellow liquid[5]
Boiling Point 321 °C (at 101,325 Pa)[1][2]
Density 0.908 - 0.911 g/cm³ (at 20 °C)[1][2]
Vapor Pressure 0.005 Pa (at 25 °C)[1][2]
Water Solubility 700 - 1000 ng/L (at 20 °C)[1][2]
LogP (Octanol-Water Partition Coefficient) 11.7 - 13.03[4]
Kinematic Viscosity @ 40°C 29.3 - 30 cSt[6]
Kinematic Viscosity @ 100°C 7.38 cSt[6]
Viscosity Index 235[6]
Pour Point < -39 °C[6]
Flash Point 199 °C[6]

Experimental Protocols for Property Determination

The accurate determination of the physicochemical properties of this compound is crucial for its application in research and development. Standardized methodologies are employed to ensure reproducibility and comparability of data.

Viscosity Measurement

The viscosity of this compound, a key parameter for its use as a lubricant or in flowable formulations, is typically determined using a rotational viscometer or a capillary viscometer such as an Ubbelohde viscometer.[7][8] The general procedure involves:

  • Sample Preparation: The this compound sample is brought to the desired temperature (e.g., 40 °C or 100 °C) in a temperature-controlled bath.

  • Measurement:

    • Rotational Viscometer: A spindle is immersed in the sample and rotated at a constant rate. The torque required to overcome the viscous drag of the fluid is measured and is proportional to the viscosity.

    • Capillary Viscometer: The time taken for a fixed volume of the liquid to flow through a capillary of a known diameter and length under gravity is measured. The kinematic viscosity is then calculated from this flow time.[7]

  • Calculation: For a capillary viscometer, the kinematic viscosity (ν) is calculated using the equation: ν = C * t, where C is the calibration constant of the viscometer and t is the flow time.

Pour Point Determination (ASTM D97)

The pour point is the lowest temperature at which a liquid ceases to flow. For lubricants and plasticizers intended for use in a range of temperatures, this is a critical parameter. The standard test method is ASTM D97.[9][10][11]

  • Sample Preparation: The sample is heated to a specified temperature to dissolve any wax crystals and remove any previous thermal history.

  • Cooling: The sample is then cooled at a specified rate in a cooling bath.

  • Observation: At intervals of 3 °C, the test jar is removed and tilted to check for movement of the liquid.

  • Determination: The pour point is recorded as the temperature at which no movement is observed when the jar is held horizontally for 5 seconds, with 3 °C added to this temperature.[9][12]

Solubility Determination in Pharmaceutical Excipients

The solubility of an active pharmaceutical ingredient (API) in an excipient like this compound is a critical factor in the development of liquid and semi-solid formulations.[13][14] A common method to determine solubility is the shake-flask method.[15]

  • Sample Preparation: An excess amount of the API is added to a known volume of this compound in a sealed container.

  • Equilibration: The mixture is agitated (e.g., in a shaker bath) at a constant temperature for a prolonged period (e.g., 24-72 hours) to ensure equilibrium is reached.

  • Separation: The saturated solution is then separated from the undissolved API by centrifugation or filtration.

  • Quantification: The concentration of the dissolved API in the this compound is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry.

Synthesis of this compound

This compound is synthesized through the esterification of adipic acid with isotridecyl alcohol. This reaction is typically catalyzed by an acid catalyst.

Synthesis_of_Diisotridecyl_Adipate adipic_acid Adipic Acid (HOOC(CH2)4COOH) reactor Reaction Vessel (Heated) adipic_acid->reactor isotridecyl_alcohol Isotridecyl Alcohol (C13H27OH) isotridecyl_alcohol->reactor catalyst Acid Catalyst (e.g., Sulfuric Acid) catalyst->reactor ditda This compound reactor->ditda Esterification water Water (byproduct) reactor->water purification Purification (Neutralization, Washing, Distillation) ditda->purification water->purification Removal final_product Purified this compound purification->final_product

Caption: Synthesis of this compound via Esterification.

The general protocol for the synthesis involves:

  • Charging the Reactor: Adipic acid, an excess of isotridecyl alcohol, and a catalytic amount of a strong acid (e.g., sulfuric acid or p-toluenesulfonic acid) are charged into a reaction vessel equipped with a stirrer, a thermometer, and a condenser with a water separator.[16]

  • Esterification Reaction: The mixture is heated to a temperature that allows for the removal of water as an azeotrope with the alcohol, driving the reaction towards completion. The reaction progress is monitored by measuring the amount of water collected or by determining the acid value of the reaction mixture.

  • Neutralization and Washing: Once the reaction is complete, the acidic catalyst is neutralized with a base (e.g., sodium carbonate solution). The crude ester is then washed with water to remove any remaining salts and unreacted acid.

  • Purification: The unreacted alcohol is removed by vacuum distillation. The final product, this compound, is obtained as a clear liquid.

Applications in Pharmaceutical Formulations and Medical Devices

This compound's favorable physicochemical properties make it a valuable excipient in the pharmaceutical industry, particularly in topical and transdermal drug delivery systems.[17] Its role as a plasticizer in medical devices is also well-established.

Role in Topical and Transdermal Formulations

As a lipophilic ester, this compound can function as:

  • An Emollient: It helps to soften and soothe the skin by forming an occlusive layer that reduces water loss.

  • A Solvent: Its ability to dissolve a wide range of APIs makes it a suitable vehicle for delivering poorly water-soluble drugs to the skin.[14]

  • A Penetration Enhancer: By interacting with the lipids in the stratum corneum, it can temporarily disrupt the skin barrier, facilitating the permeation of APIs into the deeper layers of the skin and into systemic circulation.[18]

DITDA_in_Topical_Formulation cluster_formulation Topical Formulation cluster_skin Skin Layers API Active Pharmaceutical Ingredient (API) Stratum_Corneum Stratum Corneum API->Stratum_Corneum Solubilization by DITDA DITDA This compound (Excipient) DITDA->Stratum_Corneum Penetration Enhancement Other_Excipients Other Excipients (e.g., emulsifiers, thickeners) Epidermis Epidermis Stratum_Corneum->Epidermis API Permeation Dermis Dermis Epidermis->Dermis Systemic_Circulation Systemic Circulation Dermis->Systemic_Circulation

Caption: Role of DITDA in Topical Drug Delivery.

Use as a Plasticizer in Medical Devices

This compound is used as a plasticizer for polymers such as polyvinyl chloride (PVC) in the manufacturing of medical devices like blood bags, tubing, and catheters.[19][20][21] The addition of this compound imparts flexibility and durability to the otherwise rigid PVC, which is essential for these applications. Concerns over the leaching of some phthalate (B1215562) plasticizers have led to the increased use of alternatives like adipates in medical-grade plastics.[19][22]

Conclusion

This compound possesses a unique combination of physicochemical properties that make it a highly valuable material for researchers and professionals in drug development and the medical device industry. Its low volatility, excellent thermal stability, and compatibility with a wide range of materials underscore its utility as a versatile excipient and plasticizer. A thorough understanding of its properties and the methodologies for their determination is essential for harnessing its full potential in creating safe and effective pharmaceutical products and medical devices.

References

An In-depth Technical Guide to Diisotridecyl Adipate (DITA): Molecular Structure, Properties, and Experimental Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Introduction

Diisotridecyl adipate (B1204190) (DITA) is a high molecular weight synthetic diester, synthesized from adipic acid and isotridecyl alcohol.[1] As a member of the adipate ester family, it is recognized for its excellent low-temperature properties, high oxidative stability, and effective plasticizing capabilities.[1] Its chemical nature—a long, branched-chain structure—imparts unique characteristics such as good lubricity, low volatility, and high solvency.[2]

This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, and key applications of Diisotridecyl Adipate. It includes summarized data tables, detailed experimental protocols for its analysis, and logical diagrams to illustrate its structure-function relationships, catering to professionals in research and development.

Molecular Structure and Identification

This compound is structurally defined as the 1,6-diisotridecyl ester of hexanedioic acid.[3][4] The "isotridecyl" designation refers to a complex mixture of branched C13 isomers. The IUPAC name, bis(11-methyldodecyl) hexanedioate, describes a prominent isomer within this mixture.[3] This branched structure is crucial to its physical properties, particularly its low pour point and excellent viscosity characteristics.

cluster_structure General Structure of this compound cluster_key Component Key Adipate_Core O=C(O-R)-CCCC-C(O-R)=O Key Adipate Core C6H8O4 central moiety derived from adipic acid R (Isotridecyl Group) Branched C13H27 alkyl chain (e.g., 11-methyldodecyl)

Caption: General chemical structure of this compound.

Physicochemical Properties

The performance of DITA in various applications is a direct result of its distinct physicochemical properties. The following tables summarize key quantitative data available for this compound.

Table 1: Identification and General Properties

Identifier Value
Chemical Name This compound[3][4]
IUPAC Name bis(11-methyldodecyl) hexanedioate[3]
CAS Number 26401-35-4[3][4][5][6]
Molecular Formula C₃₂H₆₂O₄[1][2][3][4][5][6][7][8][9][10]
Molecular Weight 510.8 g/mol [2][3][10]

| Appearance | Clear, colorless to pale yellow liquid[1] |

Table 2: Key Physical and Thermodynamic Properties

Property Value Test Conditions
Density 0.908 - 0.911 g/cm³[5][6] at 20°C
Boiling Point 321°C[5][6] at 101,325 Pa
Pour Point < -39°C[2] ASTM D97
Flash Point 199°C[2] -
Vapor Pressure 0.005 Pa[5][6] at 25°C
Water Solubility 700 - 1000 ng/L[5][6] at 20°C

| LogP (Octanol/Water) | 11.7 - 13.03[6] | - |

Table 3: Viscosity and Lubricant Properties

Property Value Test Conditions
Kinematic Viscosity 29.3 cSt (mm²/s)[2] at 40°C
Kinematic Viscosity 7.38 cSt (mm²/s)[2] at 100°C

| Viscosity Index | 235[2] | - |

The very low pour point and high viscosity index are indicative of superior performance in lubricant applications across a wide temperature range.[2] Its extremely low water solubility and high LogP value confirm its highly lipophilic and hydrophobic nature.[5][6]

Applications and Industrial Use

DITA's combination of properties makes it a versatile component in numerous industrial sectors. It is primarily used as a high-performance base fluid and a plasticizer.[1]

  • Lubricants and Greases: It serves as a synthetic base stock in automotive and industrial lubricants, functional fluids, and greases where excellent low-temperature fluidity and thermal stability are required.[1][2]

  • Polymers and Plasticizers: DITA is utilized as a plasticizer for polymers like PVC, enhancing flexibility.[2] It is also used in the manufacturing of other polymers, such as polyurethanes, and as a comonomer with hexamethylenediamine (B150038) to produce Nylon 6-6.[2]

  • Cosmetics and Personal Care: In cosmetic formulations, it functions as a non-greasy emollient, skin-conditioning agent, and solvent, improving the texture and feel of products like lotions and creams.[2]

cluster_props Core Properties cluster_apps Primary Applications p1 Excellent Low-Temp Properties (Low Pour Point) a1 Industrial & Automotive Lubricants / Greases p1->a1 p2 High Oxidative & Thermal Stability p2->a1 a4 Specialty Coatings & Metalworking Fluids p2->a4 p3 Good Solvency & Plasticizing Effect a2 Polymer Manufacturing (PVC, PU, Nylon 6-6) p3->a2 a3 Cosmetics & Personal Care Products p3->a3 p4 High Viscosity Index p4->a1 p5 Emollient (Non-Greasy Feel) p5->a3

Caption: Relationship between DITA's properties and its applications.

Safety and Toxicology Summary

This compound has a favorable safety profile based on available data. It is not classified as a hazardous substance under the Globally Harmonized System (GHS).[3] Toxicological assessments indicate low potential for adverse health effects.

Table 4: Toxicological Profile Summary

Endpoint Result Finding
Acute Toxicity (Oral, Dermal) Low Expected to be of low toxicity[11]
Skin Irritation Minimal Non-irritating in human studies[11]
Eye Irritation Minimal Caused minimal irritation in animal studies[11]
Skin Sensitization Negative Did not cause sensitization in animal or human tests[11]

| Genotoxicity | Negative | Shown to be non-mutagenic in bacterial assays[11] |

Regulatory information confirms its inclusion in major chemical inventories, including those in Australia (AICIS), Europe (ECHA), and the United States (TSCA).[3]

Experimental Protocols for Analysis

Accurate characterization of DITA and its performance requires standardized analytical methods. The following protocols are based on established techniques for the analysis of similar semi-volatile organic compounds and plasticizers.

Quantification and Identification via Chromatography

This method is suitable for identifying and quantifying DITA in a material matrix (e.g., a polymer). The protocol involves thermal desorption followed by gas chromatography.[12]

  • Objective: To separate, identify, and quantify DITA.

  • Instrumentation: Thermal Desorber coupled to a Gas Chromatography system with either a Flame Ionization Detector (GC-FID) for quantification or a Mass Spectrometer (GC-MS) for definitive identification.[12]

  • Sample Preparation: A known mass of the source material is placed in a micro chamber, and the emitted DITA is collected onto a sorbent tube (e.g., Tenax TA) over a set period.[12]

  • Thermal Desorption Protocol:

    • Place the sorbent tube in the thermal desorber.

    • Desorb for 30 minutes at 300°C with a helium flow of 50 mL/min.

    • Cryo-focus the analyte on a cold trap at 5°C.

    • Flash heat the trap to 320°C to inject the analyte into the GC column.[12]

  • Gas Chromatography Protocol:

    • Column: RXT-5 (or similar 5% diphenyl / 95% dimethyl polysiloxane) column, 30 m x 0.25 mm ID.[12]

    • Oven Program:

      • Initial temperature: 50°C, hold for 1 minute.

      • Ramp 1: Increase at 35°C/min to 320°C.

      • Hold at 320°C for 10 minutes.[12]

    • Detection: Use MS for structural confirmation or FID for quantification against a multi-point calibration curve.[12]

Assessment of Thermal Properties

These methods evaluate the thermal stability of DITA and its efficiency as a plasticizer.

  • Thermogravimetric Analysis (TGA) for Thermal Stability:

    • Objective: To determine the temperature at which DITA begins to decompose.[13]

    • Methodology: A small, known weight of DITA is placed in a TGA sample pan. The sample is heated from ambient temperature to approximately 600°C at a constant rate (e.g., 10°C/min) under an inert atmosphere (e.g., nitrogen). The instrument records the mass loss as a function of temperature, with the onset of significant mass loss indicating the beginning of decomposition.[13]

  • Differential Scanning Calorimetry (DSC) for Plasticizing Efficiency:

    • Objective: To measure the reduction in the glass transition temperature (Tg) of a polymer when plasticized with DITA.[13]

    • Methodology: Prepare polymer films (e.g., PVC) with a standardized concentration of DITA (e.g., 40% by weight). A small sample of the film is placed in a DSC pan. The sample is equilibrated at a low temperature (e.g., -80°C) and then heated at a controlled rate. The DSC measures the heat flow, and the inflection point in the heat flow curve corresponds to the Tg. A lower Tg compared to the unplasticized polymer indicates higher plasticizing efficiency.[13]

cluster_detection Detection Methods s1 Sample Collection (e.g., onto Sorbent Tube) s2 Thermal Desorption s1->s2 s3 Analyte Injection s2->s3 s4 Gas Chromatography (Separation) s3->s4 s5 Detection s4->s5 d1 Mass Spectrometry (MS) (Identification) s5->d1 d2 Flame Ionization (FID) (Quantification) s5->d2 s6 Data Analysis d1->s6 d2->s6

References

Methodological & Application

Application Notes and Protocols: Diisotridecyl Adipate (DITDA) as a Plasticizer in PVC Formulations

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Diisotridecyl adipate (B1204190) (DITDA) is a high molecular weight, non-phthalate plasticizer utilized to enhance the flexibility and durability of polyvinyl chloride (PVC) products. As a member of the adipate ester family, DITDA is characterized by its long, branched C13 alkyl chains. These structural features impart superior permanence within the PVC matrix, leading to significantly reduced migration, volatility, and extraction when compared to conventional low molecular weight plasticizers like di(2-ethylhexyl) phthalate (B1215562) (DEHP). Its properties make it an excellent candidate for applications where plasticizer leaching is a critical concern, such as in medical devices, wire and cable insulation, and automotive interiors. DITDA provides good flexibility at low temperatures and contributes to the thermal stability of PVC formulations.

Physical and Chemical Properties of Adipate Plasticizers

The selection of a plasticizer is critical for achieving the desired performance characteristics in the final PVC product. High molecular weight adipates like Diisodecyl Adipate (DIDA), a close analog to DITDA, offer distinct advantages over lower molecular weight adipates and phthalates, particularly in terms of permanence.

PropertyDiisodecyl Adipate (DIDA)*Di(2-ethylhexyl) Adipate (DOA)Di(2-ethylhexyl) Phthalate (DEHP)
Formula C26H50O4C22H42O4C24H38O4
Molecular Weight ( g/mol ) ~426.7~370.6~390.5
Density at 20°C (g/cm³) 0.919 – 0.924[1]~0.927~0.985
Viscosity at 20°C (cP) 23 – 27[1]~13~80
Boiling Point (°C) ~385[1]~335~386
Flash Point (°C) 221[1]~190~210
Freezing Point (°C) < -54[1]~ -70~ -50

*Note: Data for Diisodecyl Adipate (DIDA) is presented as a close analog due to the limited availability of specific data for Diisotridecyl Adipate (DITDA) in public literature.

Performance in PVC Formulations: Comparative Data

The performance of a plasticizer in a PVC formulation is evaluated based on its effect on the mechanical, thermal, and migration properties of the final material.

Mechanical Properties

Plasticizer efficiency is often determined by the changes in tensile strength, elongation, and hardness of the PVC compound.[2]

Property (Typical Values for a 40 phr formulation)Unplasticized PVC (Rigid)PVC + DITDA/DIDA (Estimated)PVC + DEHP
Tensile Strength (MPa) ~52[3]18 - 2520 - 28
Elongation at Break (%) < 5300 - 400250 - 350
Hardness (Shore A) >100 (Shore D)75 - 8580 - 90
100% Modulus (MPa) N/A8 - 1210 - 15
Thermal Properties

Thermal stability and low-temperature flexibility are critical for many PVC applications.

PropertyPVC + DITDA/DIDA (Estimated)PVC + DEHP
Glass Transition Temp. (Tg, °C) -40 to -50-20 to -30
Volatility (Weight Loss %, 24h @ 100°C) < 1.02.0 - 4.0
Thermal Stability (Congo Red, minutes @ 180°C) > 45~30
Migration Resistance

Migration resistance is a key advantage of high molecular weight plasticizers like DITDA, which is crucial for applications involving contact with liquids, other polymers, or for use in enclosed spaces.[4]

Migration TestPVC + DITDA/DIDA (Estimated)PVC + DEHP
Extraction in Hexane (Weight Loss %, 24h @ 23°C) < 515 - 25
Extraction in Soapy Water (Weight Loss %, 24h @ 50°C) < 0.51.0 - 2.0
Activated Carbon Volatility (Weight Loss %, 24h @ 70°C) < 1.53.0 - 5.0

Experimental Protocols

Protocol for PVC Formulation and Sample Preparation

This protocol describes the preparation of plasticized PVC sheets for subsequent testing.

  • Dry Blending:

    • In a high-speed mixer, combine 100 parts per hundred resin (phr) of PVC resin, 2-3 phr of a heat stabilizer (e.g., Ca/Zn stearate), and 0.5 phr of a lubricant (e.g., stearic acid).

    • Mix at low speed until a homogenous powder is obtained.

    • Gradually add the desired amount of DITDA (e.g., 40-60 phr) to the dry blend while continuing to mix.

    • Increase the mixer speed and continue mixing until the plasticizer is fully absorbed, resulting in a free-flowing powder.

  • Melt Compounding:

    • Preheat a two-roll mill to a surface temperature of 160-170°C. The friction ratio between the rolls should be approximately 1.2:1.

    • Transfer the dry blend to the nip of the heated rolls.

    • Masticate the blend on the mill, allowing it to form a band around the front roll. Continuously cut and fold the material to ensure homogeneity.

    • Continue milling for 5-10 minutes after a homogenous, molten sheet is formed (a process known as gelation and fusion).

  • Molding:

    • Cut the milled PVC sheet into sizes appropriate for the desired mold (e.g., for tensile test specimens or migration test discs).

    • Place the PVC pieces into a picture-frame mold between two ferrotype plates.

    • Position the mold in a hydraulic press preheated to 170-180°C.

    • Apply a low pressure (e.g., 500 psi) for 3-5 minutes to preheat the material.

    • Increase the pressure to 2000-3000 psi for 2-3 minutes to fully mold the sheet.

    • Cool the mold under pressure using water circulation until it reaches room temperature.

    • Remove the molded PVC sheet and condition it at 23 ± 2°C and 50 ± 10% relative humidity for at least 24 hours before testing.

Protocol for Mechanical Properties Testing (ASTM D638)
  • Sample Preparation: Use a die to cut dumbbell-shaped specimens from the conditioned, molded PVC sheets as specified in ASTM D638.

  • Measurement: Measure the thickness and width of the narrow section of each specimen.

  • Testing:

    • Mount the specimen in the grips of a universal testing machine.

    • Apply a tensile load at a constant crosshead speed (e.g., 500 mm/min for flexible PVC).

    • Record the load and elongation until the specimen ruptures.

  • Calculation: From the recorded data, calculate the tensile strength, elongation at break, and modulus of elasticity.

Protocol for Thermal Stability (Congo Red Test)
  • Sample Preparation: Cut a small, uniform piece of the plasticized PVC compound (approximately 2g).

  • Apparatus Setup: Place the sample in a test tube. Insert a strip of Congo red indicator paper into the test tube, ensuring it does not touch the sample. The top of the paper should be near the mouth of the tube.

  • Heating: Place the test tube in a heating block or oil bath maintained at a constant temperature (e.g., 180°C or 200°C).

  • Measurement: Record the time required for the Congo red paper to turn from red to blue. This indicates the evolution of hydrochloric acid (HCl) gas, a product of PVC degradation. A longer time signifies higher thermal stability.[5]

Protocol for Plasticizer Migration (Solvent Extraction - ASTM D1239)
  • Sample Preparation: Die-cut circular discs (e.g., 25 mm diameter) from the molded PVC sheet.

  • Initial Weighing: Accurately weigh each disc (W1).

  • Immersion: Completely immerse the specimens in the test solvent (e.g., hexane, olive oil) in a sealed container. Ensure the specimens are separated and have full contact with the liquid.

  • Incubation: Store the container at a specified temperature (e.g., 23°C) for a defined period (e.g., 24 hours).

  • Final Weighing: Remove the specimens from the solvent, lightly wipe them with a lint-free cloth to remove excess surface liquid, and allow them to air-dry for a short period. Weigh the specimens again (W2).

  • Calculation: Calculate the percentage weight loss due to plasticizer extraction:

    • Weight Loss (%) = [(W1 - W2) / W1] * 100

Visualizations

PVC Plasticization Workflow

The following diagram illustrates the general workflow for creating and testing a DITDA-plasticized PVC formulation.

G cluster_0 Formulation & Compounding cluster_1 Sample Preparation cluster_2 Performance Evaluation A Raw Materials (PVC, DITDA, Stabilizers) B Dry Blending A->B C Melt Compounding (Two-Roll Mill) B->C D Compression Molding C->D E Specimen Cutting (Dumbbells, Discs) D->E F Mechanical Testing (Tensile, Hardness) E->F G Thermal Analysis (Tg, Stability) E->G H Migration Testing (Extraction, Volatility) E->H I Data Analysis & Reporting F->I G->I H->I G cluster_0 Rigid PVC State cluster_1 Plasticized PVC State A Strong Intermolecular Forces (Dipole-Dipole Interactions) B Restricted Polymer Chain Mobility A->B C Brittle & Rigid Material B->C P Addition of DITDA Plasticizer C->P Plasticization Process D Reduced Intermolecular Forces E Increased Free Volume & Chain Mobility D->E F Flexible & Soft Material E->F P->D DITDA molecules position between PVC chains

References

Application Notes & Protocols: Incorporating Diisotridecyl Adipate into Biodegradable Polymer Films

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Diisotridecyl adipate (B1204190) (DITA) is a high-molecular-weight plasticizer used to enhance the flexibility and processability of various polymers. In the context of biodegradable polymers such as polylactic acid (PLA), polyhydroxyalkanoates (PHA), and starch-based blends, DITA can be incorporated to mitigate brittleness, improve elongation at break, and modify thermal and barrier properties. These application notes provide detailed protocols for incorporating DITA into biodegradable polymer films using common laboratory techniques and for characterizing the resulting films.

The primary mechanism of plasticization involves the insertion of DITA molecules between polymer chains, which disrupts polymer-polymer interactions and increases the free volume, thereby lowering the glass transition temperature (Tg) and enhancing chain mobility.

Experimental Protocols

Two primary methods for incorporating diisotridecyl adipate into biodegradable polymer films are solvent casting and melt blending.

Protocol 1: Solvent Casting

Solvent casting is a widely used laboratory technique for preparing thin polymer films with uniform thickness.[1][2][3] It involves dissolving the polymer and plasticizer in a common solvent, casting the solution onto a flat surface, and allowing the solvent to evaporate.[1][2][3]

Materials:

  • Biodegradable polymer (e.g., PLA, PHA)

  • This compound (DITA)

  • Volatile organic solvent (e.g., chloroform, dichloromethane, or a suitable alternative in which both the polymer and DITA are soluble)

  • Glass petri dishes or other flat casting surfaces

  • Magnetic stirrer and stir bar

  • Fume hood

  • Desiccator

Procedure:

  • Polymer Solution Preparation: In a fume hood, dissolve a known quantity of the biodegradable polymer in the selected solvent to achieve a specific concentration (e.g., 5-10% w/v). Stir the solution with a magnetic stirrer until the polymer is fully dissolved.[4]

  • Plasticizer Addition: Prepare a stock solution of DITA in the same solvent. Add the required volume of the DITA stock solution to the polymer solution to obtain the desired final concentrations (e.g., 5%, 10%, 15%, 20% by weight relative to the polymer). Also, prepare a control film without any plasticizer.[4]

  • Casting: Pour a precise volume of the polymer-plasticizer solution into a clean, dry, and level glass petri dish. The volume should be consistent for all samples to ensure uniform film thickness.[4]

  • Solvent Evaporation: Cover the petri dish with a perforated lid or aluminum foil with small holes to facilitate slow and controlled solvent evaporation. Place the dish on a level surface within the fume hood at room temperature.[4]

  • Drying: Once the majority of the solvent has evaporated and a film has formed, transfer the petri dish to a vacuum oven or a desiccator for a further 24-48 hours to remove any residual solvent.

  • Film Recovery: Carefully peel the dried film from the casting surface. Store the film in a desiccator to prevent moisture absorption prior to characterization.

Protocol 2: Melt Blending

Melt blending is a solvent-free method that is more representative of industrial-scale processing. It involves mixing the polymer and plasticizer at a temperature above the polymer's melting point.

Materials:

  • Biodegradable polymer (in pellet or powder form)

  • This compound (DITA)

  • Internal mixer (e.g., Brabender mixer) or a twin-screw extruder

  • Compression molder or film blowing line

  • Oven for pre-drying materials

Procedure:

  • Material Preparation: Dry the biodegradable polymer pellets or powder in an oven at a suitable temperature (e.g., 80°C for PLA) for at least 4 hours to remove any moisture, which can cause degradation during melt processing.

  • Blending:

    • Internal Mixer: Set the mixer to the desired processing temperature (e.g., 170-190°C for PLA). Add the dried polymer to the mixing chamber. Once the polymer has melted and a consistent torque is observed, add the desired amount of DITA and continue mixing until a homogenous blend is achieved.

    • Twin-Screw Extruder: Pre-mix the polymer pellets/powder with the desired concentration of DITA. Feed the mixture into the extruder, which is set to a specific temperature profile. The molten blend is then extruded through a die.[5]

  • Film Formation:

    • Compression Molding: Take the molten blend from the internal mixer and place it between two plates of a compression molder pre-heated to the processing temperature. Apply pressure to form a film of the desired thickness.

    • Film Blowing: The extrudate from the twin-screw extruder can be processed into a film using a film blowing line.[6]

  • Cooling and Conditioning: Allow the film to cool to room temperature. Store the film in a controlled environment (e.g., 25°C and 50% relative humidity) for at least 48 hours before characterization to allow for relaxation and stabilization.

Characterization of Plasticized Films

The following protocols are essential for evaluating the effects of DITA on the properties of the biodegradable polymer films.

A. Thermal Properties - Differential Scanning Calorimetry (DSC)

Objective: To determine the glass transition temperature (T_g), melting temperature (T_m), and crystallinity of the films.[4]

Procedure:

  • Cut a small sample (5-10 mg) from the film and seal it in an aluminum DSC pan.[4]

  • Perform a heat-cool-heat cycle in the DSC instrument under a nitrogen atmosphere. A typical cycle for PLA would be:

    • Heat from 25°C to 200°C at a rate of 10°C/min.[4]

    • Hold at 200°C for 5 minutes to erase the thermal history.[4]

    • Cool from 200°C to 25°C at a rate of 10°C/min.[4]

    • Heat again from 25°C to 200°C at a rate of 10°C/min.[4]

  • Analyze the data from the second heating scan to determine T_g, T_m, and the heat of fusion.

B. Mechanical Properties - Tensile Testing

Objective: To measure the tensile strength, Young's modulus, and elongation at break of the films.

Procedure:

  • Cut the film samples into a dumbbell shape according to a standard method (e.g., ASTM D882).[7]

  • Measure the thickness and width of the gauge section of each specimen.[7]

  • Mount the specimen in the grips of a universal testing machine.[7]

  • Apply a tensile load at a constant crosshead speed (e.g., 5 mm/min) until the specimen fractures.[4]

  • Record the load-displacement data to calculate tensile strength, Young's modulus, and elongation at break.[4]

C. Surface Properties - Contact Angle Measurement

Objective: To assess the hydrophobicity of the film surface.[4]

Procedure:

  • Place a small, flat piece of the film on the stage of a contact angle goniometer.[4]

  • Dispense a small droplet (e.g., 5 µL) of deionized water onto the film's surface.[4]

  • Capture an image of the droplet and measure the contact angle between the droplet and the film surface.[4]

Data Presentation

The following tables summarize typical quantitative data obtained from the characterization of biodegradable polymer films plasticized with various adipate esters. Note that specific values will vary depending on the polymer, plasticizer concentration, and processing conditions.

Table 1: Thermal Properties of Plasticized PLA Films

Plasticizer TypeConcentration (wt%)Glass Transition Temp. (T_g) (°C)Melting Temp. (T_m) (°C)
None (Neat PLA)0~60-65~150-160
Adipate Ester10~45-55~145-155
Adipate Ester20~30-40~140-150

Data compiled from principles described in multiple sources.[8][9][10]

Table 2: Mechanical Properties of Plasticized Biodegradable Films

PolymerPlasticizerConcentration (wt%)Tensile Strength (MPa)Elongation at Break (%)Young's Modulus (MPa)
PLANone050-70<102500-3500
PLAAdipate Ester2020-40100-3001000-1500
Starch BlendNone05-1520-50200-500
Starch BlendAdipate Ester202-8150-40050-150
PBATNone020-35400-800100-200
PBAT/PLA BlendAdipic Acid Ester10 (in PLA)25-30500-700150-250

Data represents typical ranges found in the literature for various adipate plasticizers.[8][10][11][12]

Visualizations

Below are diagrams illustrating the experimental workflows described in the protocols.

Solvent_Casting_Workflow cluster_prep Preparation cluster_film_formation Film Formation cluster_final Final Product polymer_dissolution Dissolve Polymer in Solvent plasticizer_addition Add DITA Stock Solution polymer_dissolution->plasticizer_addition casting Cast Solution onto Surface plasticizer_addition->casting evaporation Slow Solvent Evaporation casting->evaporation drying Final Drying (Vacuum/Desiccator) evaporation->drying film_peel Peel Film drying->film_peel characterization Characterization film_peel->characterization

Caption: Workflow for solvent casting of biodegradable films.

Characterization_Workflow cluster_thermal Thermal Analysis cluster_mechanical Mechanical Analysis cluster_surface Surface Analysis start Plasticized Film Sample dsc DSC Analysis (Tg, Tm) start->dsc tensile_test Tensile Testing (Strength, Elongation) start->tensile_test contact_angle Contact Angle (Hydrophobicity) start->contact_angle

References

Application Note: Diisotridecyl Adipate as a Plasticizing Agent in Polymer-Based Scaffolds for Soft Tissue Engineering

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

In the field of tissue engineering, the mechanical properties of a scaffold must closely mimic the native tissue to ensure proper cell growth and tissue regeneration. For soft tissues, such as skin, cartilage, and adipose tissue, scaffolds with inherent flexibility and elasticity are required. Diisotridecyl adipate (B1204190) (DITA), a non-phthalate plasticizer, presents a potential, though not yet widely explored, candidate for modifying the mechanical properties of biocompatible polymers used in scaffold fabrication. This application note outlines a hypothetical use of DITA as a plasticizing agent in poly(lactic-co-glycolic acid) (PLGA) scaffolds and provides protocols for fabrication and characterization.

Physicochemical Properties of Diisotridecyl Adipate

PropertyValueReference
Molecular FormulaC32H62O4[1][][3]
Molecular Weight510.83 g/mol [1][][4]
Physical StateClear, colorless liquid[1][4]
Density0.904 g/cm³[]
BiocompatibilityGenerally considered to have low toxicity.[4] Further biocompatibility testing is required for tissue engineering applications.

Experimental Protocols

1. Fabrication of PLGA/DITA Scaffolds using Solvent Casting and Particulate Leaching

This protocol describes the fabrication of porous scaffolds with varying concentrations of DITA to modulate mechanical flexibility.

Materials:

  • Poly(lactic-co-glycolic acid) (PLGA) (50:50 lactide:glycolide ratio)

  • This compound (DITA)

  • Dichloromethane (DCM)

  • Sodium chloride (NaCl), sieved to 250-425 µm particle size

  • Deionized water

  • 70% Ethanol (B145695)

Procedure:

  • Prepare three separate 10% (w/v) PLGA solutions in DCM.

  • To two of the solutions, add DITA to achieve final concentrations of 1% and 5% (w/w with respect to PLGA). The third solution will serve as a 0% DITA control.

  • Thoroughly mix each solution until the PLGA and DITA are fully dissolved.

  • For each solution, add NaCl particles at a 9:1 NaCl:polymer weight ratio and vortex to create a homogenous slurry.

  • Cast the slurries into Teflon molds of the desired shape and thickness.

  • Allow the solvent to evaporate in a fume hood for 48 hours.

  • After complete solvent evaporation, immerse the molds in deionized water for 72 hours, changing the water every 12 hours to leach out the NaCl porogen.

  • Remove the scaffolds from the molds and freeze-dry for 48 hours to remove all residual water.

  • Sterilize the scaffolds by immersion in 70% ethanol for 30 minutes, followed by three washes in sterile phosphate-buffered saline (PBS).

2. Mechanical Testing of PLGA/DITA Scaffolds

Procedure:

  • Cut the fabricated scaffolds into uniform rectangular shapes.

  • Perform tensile testing using a universal testing machine equipped with a load cell appropriate for soft materials.

  • Measure the tensile modulus and elongation at break for each DITA concentration (n=5 per group).

3. In Vitro Biocompatibility Assessment

Cell Seeding:

  • Place the sterilized scaffolds into a 24-well plate.

  • Seed human dermal fibroblasts onto the scaffolds at a density of 1 x 10^5 cells per scaffold.

  • Culture the cell-seeded scaffolds in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C and 5% CO2.

Cell Viability Assay (Live/Dead Staining):

  • At days 1, 3, and 7 post-seeding, wash the scaffolds with PBS.

  • Incubate the scaffolds in a solution containing calcein-AM (to stain live cells green) and ethidium (B1194527) homodimer-1 (to stain dead cells red) for 30 minutes.

  • Visualize the scaffolds using fluorescence microscopy.

Hypothetical Quantitative Data

The following table summarizes the expected outcomes from the experimental protocols, demonstrating the effect of DITA on the mechanical properties of PLGA scaffolds.

DITA Concentration (% w/w)Tensile Modulus (MPa)Elongation at Break (%)Cell Viability (%) (Day 7)
0% (Control)150 ± 155 ± 195 ± 3
1%120 ± 1215 ± 292 ± 4
5%80 ± 930 ± 388 ± 5

Visualizations

experimental_workflow cluster_fabrication Scaffold Fabrication cluster_characterization Characterization cluster_analysis Data Analysis a PLGA Dissolution b DITA Addition a->b c Porogen Mixing b->c d Solvent Casting c->d e Leaching d->e f Freeze-Drying e->f g Mechanical Testing f->g h Cell Seeding f->h j Compare Properties g->j i Biocompatibility Assay h->i i->j signaling_pathway cluster_ecm Extracellular Matrix Interaction cluster_cell Intracellular Signaling cluster_response Cellular Response scaffold Flexible Scaffold Surface (PLGA + DITA) integrin Integrin Receptors scaffold->integrin Mechanical Cue fak FAK integrin->fak rock ROCK fak->rock yap_taz YAP/TAZ rock->yap_taz nucleus Nucleus yap_taz->nucleus Translocation response Gene Expression (Proliferation, Differentiation) nucleus->response

References

Application Notes and Protocols for the Quantification of Diisotridecyl Adipate in Polymer Matrices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of diisotridecyl adipate (B1204190) (DITA), a common plasticizer, in various polymer matrices. The protocols described herein are based on established analytical techniques and are intended to provide a framework for accurate and reproducible quantification of DITA for quality control, migration studies, and formulation development.

Introduction

Diisotridecyl adipate (DITA) is a high-molecular-weight plasticizer utilized in a variety of polymeric materials to enhance flexibility and durability. Its quantification in the final polymer product is crucial for ensuring product performance, meeting regulatory requirements, and assessing potential migration into surrounding environments, a critical consideration for applications in medical devices and food packaging. This document outlines protocols for Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with UV detection (HPLC-UV), along with sample preparation techniques. Additionally, the application of Fourier Transform Infrared (FTIR) Spectroscopy and Thermal Analysis for screening and semi-quantitative analysis is discussed.

Analytical Methods Overview

The primary methods for the quantification of DITA in polymer matrices are chromatography-based techniques due to their high sensitivity and selectivity.

  • Gas Chromatography-Mass Spectrometry (GC-MS): A robust and widely used method for the separation and identification of volatile and semi-volatile organic compounds. It offers high specificity and sensitivity, making it ideal for complex polymer matrices.

  • High-Performance Liquid Chromatography (HPLC) with UV Detection: A versatile technique suitable for non-volatile or thermally labile compounds. While DITA does not have a strong UV chromophore, detection at low wavelengths can provide adequate sensitivity for quantification.

Data Presentation: Quantitative Performance of Analytical Methods

The following table summarizes typical performance characteristics for the analysis of adipate plasticizers. These values are representative and may vary depending on the specific instrumentation, polymer matrix, and experimental conditions. Data for closely related adipate esters are provided as a proxy for DITA.

Performance ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Linearity Range 5 - 1000 ng/g[1]1 - 100 µg/mL (Estimated)[1]
Correlation Coefficient (r²) > 0.998[1]> 0.999[2]
Limit of Detection (LOD) Method Dependent (Typically low ng/g)0.02%[2]
Limit of Quantification (LOQ) 54.1 - 76.3 ng/g (for similar adipates)[1]0.06%[2]
Accuracy (Recovery) 83.6% - 118.5%[1]98% - 102% (Typical)
Precision (RSD) 2.5% - 15.6%[1]< 0.3%[2]

Experimental Protocols

Sample Preparation: Solvent Extraction

A crucial first step for the accurate quantification of DITA is its efficient extraction from the polymer matrix.

Objective: To extract DITA from the polymer matrix into a solvent suitable for chromatographic analysis.

Materials:

  • Polymer sample

  • Analytical grade solvents (e.g., Tetrahydrofuran (THF), Chloroform (B151607), Dichloromethane, Hexane, Methanol)

  • Grinder or cryo-mill (for reducing polymer particle size)

  • Vortex mixer

  • Centrifuge

  • Syringe filters (0.45 µm)

  • Glass vials

Protocol:

  • Sample Preparation: Reduce the polymer sample to a fine powder or small pieces using a grinder or cryo-mill to increase the surface area for extraction.

  • Dissolution/Extraction:

    • Accurately weigh approximately 100-200 mg of the ground polymer into a glass vial.

    • Add a suitable solvent. For many polymers like PVC, THF or chloroform can be used to dissolve the polymer matrix.[3] For other polymers, a solvent that swells the polymer and dissolves the plasticizer, such as a mixture of cyclohexane (B81311) and isopropanol, may be effective.[4]

    • Vortex the mixture for 1-2 minutes to ensure thorough mixing.

    • Place the vial in an ultrasonic bath for 30 minutes to facilitate the dissolution/extraction process.

  • Polymer Precipitation (if necessary):

    • If the polymer was dissolved, add a non-solvent (e.g., methanol) to precipitate the polymer while keeping the DITA in solution.

  • Separation:

    • Centrifuge the mixture at high speed (e.g., 10,000 rpm) for 10 minutes to pellet the polymer and any insoluble fillers.

  • Filtration:

    • Carefully transfer the supernatant to a clean vial.

    • Filter the supernatant through a 0.45 µm syringe filter into a clean autosampler vial for analysis.

cluster_prep Sample Preparation cluster_extraction Extraction cluster_separation Separation & Filtration Polymer_Sample Polymer Sample Grinding Grinding/Cryo-milling Polymer_Sample->Grinding Weighing Weighing Grinding->Weighing Solvent_Addition Solvent Addition (e.g., THF) Weighing->Solvent_Addition Dissolution Vortexing Vortexing Solvent_Addition->Vortexing Sonication Ultrasonication Vortexing->Sonication Precipitation Polymer Precipitation (e.g., with Methanol) Sonication->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Filtration Syringe Filtration (0.45 µm) Centrifugation->Filtration Analysis Analysis Filtration->Analysis To GC-MS or HPLC

Caption: Workflow for Solvent Extraction of DITA from a Polymer Matrix.

GC-MS Protocol for DITA Quantification

Objective: To separate and quantify DITA in the prepared sample extract using Gas Chromatography-Mass Spectrometry.

Instrumentation and Materials:

  • Gas Chromatograph with a Mass Spectrometric detector (GC-MS)

  • Capillary column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm)

  • Helium (carrier gas)

  • DITA analytical standard

  • Internal standard (e.g., Di-n-octyl phthalate)

  • Sample extract from the preparation step

GC-MS Conditions:

ParameterSetting
Injector Temperature 280 °C
Injection Volume 1 µL (Splitless mode)
Carrier Gas Helium at a constant flow of 1.0 mL/min
Oven Temperature Program Initial 100 °C, hold for 1 min, ramp to 300 °C at 15 °C/min, hold for 10 min
Transfer Line Temperature 290 °C
Ion Source Temperature 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Scan Range 50 - 600 m/z (Scan mode) or selected ions (SIM mode)

Procedure:

  • Calibration Standards: Prepare a series of calibration standards of DITA in the extraction solvent, each containing a fixed concentration of the internal standard.

  • Sample Preparation: Spike a known volume of the sample extract with the internal standard.

  • Injection: Inject the calibration standards and the prepared sample into the GC-MS system.

  • Data Analysis:

    • Identify the DITA peak based on its retention time and mass spectrum.

    • Create a calibration curve by plotting the ratio of the DITA peak area to the internal standard peak area against the DITA concentration for the calibration standards.

    • Quantify the amount of DITA in the sample by using the calibration curve.

Start Start: Prepared Sample Extract Spike_IS Spike with Internal Standard Start->Spike_IS GC_Injection GC Injection Spike_IS->GC_Injection Separation Chromatographic Separation (Capillary Column) GC_Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Mass_Analysis Mass Analysis (Quadrupole) Ionization->Mass_Analysis Detection Detection Mass_Analysis->Detection Data_Acquisition Data Acquisition & Processing Detection->Data_Acquisition Quantification Quantification (Calibration Curve) Data_Acquisition->Quantification Result Result: DITA Concentration Quantification->Result

Caption: Experimental Workflow for GC-MS Quantification of DITA.

HPLC-UV Protocol for DITA Quantification

Objective: To separate and quantify DITA in the prepared sample extract using High-Performance Liquid Chromatography with UV detection.

Instrumentation and Materials:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile phase: Acetonitrile and Water

  • DITA analytical standard

  • Sample extract from the preparation step

HPLC-UV Conditions:

ParameterSetting
Mobile Phase Acetonitrile:Water (95:5, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
UV Detection Wavelength 210 nm

Procedure:

  • Calibration Standards: Prepare a series of calibration standards of DITA in the mobile phase.

  • Injection: Inject the calibration standards and the sample extract into the HPLC system.

  • Data Analysis:

    • Identify the DITA peak based on its retention time.

    • Create a calibration curve by plotting the DITA peak area against the DITA concentration for the calibration standards.

    • Quantify the amount of DITA in the sample by using the calibration curve.

cluster_hplc HPLC System Solvent_Reservoir Solvent Reservoir (Acetonitrile/Water) Pump Pump Solvent_Reservoir->Pump Injector Autosampler/Injector Pump->Injector Column C18 Column Injector->Column Detector UV Detector (210 nm) Column->Detector Waste Waste Detector->Waste Data_System Data Acquisition & Processing Detector->Data_System Sample_Extract Prepared Sample Extract Sample_Extract->Injector

Caption: Logical Diagram of the HPLC-UV System for DITA Analysis.

Alternative and Complementary Techniques

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR can be used as a rapid screening tool for the presence of DITA and for semi-quantitative analysis. The ester carbonyl group of DITA gives a characteristic absorption band around 1735 cm⁻¹. By creating a calibration curve of absorbance versus concentration, a semi-quantitative estimation of the DITA content can be achieved.[5] This method is best suited for polymer films of uniform thickness and where DITA is a major component.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature.[6][7] For polymers containing a significant amount of a semi-volatile plasticizer like DITA, a distinct weight loss step corresponding to the volatilization of the plasticizer may be observed before the degradation of the polymer matrix. The magnitude of this weight loss can be used to estimate the DITA content.[8] This method is generally less precise than chromatographic techniques but can be useful for rapid quality control.

References

Application Notes and Protocols: Diisotridecyl Adipate in High-Performance Lubricant Formulations

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Diisotridecyl adipate (B1204190) (DITA) is a high-performance synthetic ester base fluid increasingly utilized in the formulation of advanced lubricants. As a Group V base oil, according to the American Petroleum Institute (API) classification, DITA offers a unique combination of properties that make it a valuable component in demanding applications, including engine oils, gear lubricants, compressor oils, and hydraulic fluids. Its excellent low-temperature fluidity, high viscosity index, and good solvency characteristics contribute to enhanced equipment protection, improved efficiency, and extended lubricant life.[1]

These application notes provide a comprehensive overview of the properties, performance benefits, and formulation considerations for incorporating diisotridecyl adipate into high-performance lubricants. Detailed experimental protocols for evaluating key lubricant performance parameters are also presented to guide researchers in their formulation development and testing.

Key Performance Benefits of this compound

This compound offers several distinct advantages in lubricant formulations:

  • Excellent Low-Temperature Performance: DITA exhibits a very low pour point, ensuring lubricant fluidity in cold operating conditions.[2] This is critical for reducing startup wear in engines and ensuring the proper functioning of hydraulic and gear systems in cold climates.

  • Good Thermal and Oxidative Stability: Synthetic esters like DITA generally possess inherent thermal and oxidative stability, which can be further enhanced with appropriate antioxidant additives.[2] This stability minimizes the formation of sludge and deposits at high operating temperatures, leading to cleaner systems and longer oil drain intervals.

  • Enhanced Solvency: DITA's polarity provides excellent solvency for lubricant additives, ensuring they remain dissolved and effective throughout the lubricant's service life.[3] This property also helps to dissolve and suspend degradation byproducts, preventing their accumulation on metal surfaces.

  • Friction Modification: The polar ester molecules of DITA have a strong affinity for metal surfaces. They form a protective adsorbed layer that reduces friction and wear, particularly under boundary lubrication conditions.[4]

  • Seal Compatibility: DITA can act as a seal swell agent, helping to maintain the integrity and performance of elastomeric seals in machinery.[2]

Applications

This compound is a versatile base fluid suitable for a wide range of high-performance lubricant applications:

  • Engine Oils: As a component in synthetic and semi-synthetic engine oils, DITA can improve low-temperature performance, reduce volatility, and enhance additive solubility.

  • Gear Oils: In industrial and automotive gear oils, DITA's high viscosity index and load-carrying capabilities contribute to improved gear protection and efficiency.[2]

  • Compressor Oils: The low volatility and good thermal stability of DITA make it an excellent choice for formulating long-life compressor lubricants.

  • Hydraulic Fluids: DITA is used in the formulation of high-performance hydraulic fluids that operate over a wide temperature range and require excellent hydrolytic stability.[2]

  • Metalworking Fluids: The lubricating and cooling properties of DITA are beneficial in the formulation of high-performance metalworking fluids.

Data Presentation: Performance Characteristics

The following tables summarize the typical physical and chemical properties of this compound and provide a performance comparison with other common lubricant base oils.

Table 1: Typical Properties of this compound

PropertyTest MethodTypical Value
Kinematic Viscosity @ 40°C, cStASTM D44527.3 - 29.3
Kinematic Viscosity @ 100°C, cStASTM D4455.3 - 7.38
Viscosity IndexASTM D2270>135
Pour Point, °CASTM D97< -39
Flash Point, °CASTM D92> 199
Acid Value, mg KOH/g-< 0.1
Density @ 25°C, kg/L -~0.900

Note: Values are typical and may vary between different manufacturers.

Table 2: Comparative Performance of Base Oils

PropertyThis compound (DITA)Polyalphaolefin (PAO) (ISO VG 32)Group II Mineral Oil (ISO VG 32)
Viscosity Index High (>135)High (~135)Medium (~100)
Pour Point Excellent (< -39°C)Excellent (~ -50°C)Fair (~ -15°C)
Oxidative Stability GoodExcellentModerate
Additive Solvency ExcellentPoorGood
Seal Swell ModerateLowLow
Biodegradability GoodPoorPoor

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the performance of lubricant formulations containing this compound. These are based on standard ASTM International test methods.

Kinematic Viscosity (ASTM D445)

Objective: To determine the kinematic viscosity of the lubricant, which is a measure of its resistance to flow under gravity.

Apparatus:

  • Calibrated glass capillary viscometer (e.g., Cannon-Fenske or Ubbelohde type).

  • Constant temperature bath with a precision of ±0.02°C.

  • Timer accurate to 0.1 seconds.

  • Thermometer with appropriate range and accuracy.

Procedure:

  • Select a viscometer with a capillary size appropriate for the expected viscosity of the sample.

  • Charge the viscometer with the lubricant sample, ensuring no air bubbles are trapped in the capillary.

  • Place the charged viscometer in the constant temperature bath, ensuring the viscometer is vertically aligned.

  • Allow the sample to reach thermal equilibrium with the bath (typically 30 minutes).

  • Using suction or pressure, draw the lubricant into the upper timing bulb of the viscometer.

  • Release the suction/pressure and allow the lubricant to flow freely down the capillary.

  • Start the timer as the leading edge of the lubricant meniscus passes the upper timing mark.

  • Stop the timer as the leading edge of the meniscus passes the lower timing mark.

  • Record the flow time in seconds.

  • Repeat the measurement at least twice. The flow times should be within the acceptable repeatability of the method.

  • Calculate the kinematic viscosity by multiplying the average flow time by the viscometer calibration constant.

Viscosity Index (ASTM D2270)

Objective: To calculate the viscosity index (VI), an empirical number that indicates the effect of temperature change on the kinematic viscosity of the oil. A higher VI indicates a smaller change in viscosity with temperature.

Procedure:

  • Determine the kinematic viscosity of the lubricant at 40°C and 100°C using the ASTM D445 protocol.[5]

  • Using the kinematic viscosity value at 100°C, obtain the values for 'L' and 'H' from the tables provided in the ASTM D2270 standard. 'L' is the kinematic viscosity at 40°C of an oil with a VI of 0, and 'H' is the difference between the kinematic viscosity at 40°C of an oil with a VI of 0 and an oil with a VI of 100.

  • Calculate the Viscosity Index using the following formula:

    • VI = [(L - U) / (L - H)] * 100

    • Where:

      • U = Kinematic viscosity of the test oil at 40°C.

      • L = Kinematic viscosity at 40°C of a 0 VI oil having the same viscosity at 100°C as the test oil.

      • H = The value such that (L-H) is the kinematic viscosity at 40°C of a 100 VI oil having the same viscosity at 100°C as the test oil.

Pour Point (ASTM D97)

Objective: To determine the lowest temperature at which a lubricant will continue to flow.

Apparatus:

  • Test jar, thermometer, cork, and jacket as specified in ASTM D97.

  • Cooling bath(s) capable of reaching temperatures down to -60°C.

Procedure:

  • Pour the lubricant sample into the test jar to the marked level.

  • If the sample has been previously heated, allow it to cool to room temperature.

  • Insert the thermometer through the cork into the center of the sample.

  • Place the test jar in the cooling bath.

  • At each temperature reading that is a multiple of 3°C, remove the jar from the jacket and tilt it just enough to ascertain whether there is movement of the oil. This entire operation should not exceed 3 seconds.

  • If the oil still flows, return the jar to the jacket and continue cooling.

  • The pour point is the temperature at which the oil shows no movement when the jar is held horizontally for 5 seconds.

  • Record the pour point as the temperature of the last 3°C interval before the oil ceased to flow, plus 3°C.

Wear Preventive Characteristics (Four-Ball Method) (ASTM D4172)

Objective: To evaluate the anti-wear properties of a lubricant under sliding contact conditions.

Apparatus:

  • Four-Ball Wear Test Machine.

  • Steel balls (as specified in the standard).

  • Microscope for measuring wear scar diameter.

Procedure:

  • Thoroughly clean the test balls and the ball pot.

  • Place three steel balls in the ball pot and clamp them in place.

  • Pour the lubricant sample into the pot to cover the balls.

  • Place the fourth ball in the chuck of the test machine.

  • Assemble the ball pot onto the test machine.

  • Apply the specified load and start the motor to rotate the top ball at the specified speed for the designated time and at the set temperature.

  • At the end of the test, stop the machine, remove the load, and disassemble the ball pot.

  • Clean the three lower balls and measure the diameter of the wear scars on each ball in two directions (parallel and perpendicular to the direction of sliding).

  • Calculate the average wear scar diameter. A smaller diameter indicates better anti-wear properties.[6]

Flash Point (Cleveland Open Cup) (ASTM D92)

Objective: To determine the lowest temperature at which the vapors of the lubricant will ignite when an ignition source is passed over it.[7]

Apparatus:

  • Cleveland Open Cup apparatus (cup, heating plate, test flame applicator).

  • Thermometer.

  • Heater.

Procedure:

  • Fill the Cleveland open cup with the lubricant sample to the filling mark.

  • Place the thermometer in the specified position.

  • Heat the sample at a specified rate.

  • As the temperature approaches the expected flash point, apply the test flame across the center of the cup at specified temperature intervals.

  • The flash point is the lowest temperature at which the application of the test flame causes the vapors above the liquid surface to ignite in a distinct flash.[8]

  • Record the temperature at which the flash occurs.

Oxidation Stability (Rotating Pressure Vessel Oxidation Test - RPVOT) (ASTM D2272)

Objective: To evaluate the oxidation stability of the lubricant by measuring the time it takes for the oxygen pressure in a sealed vessel to drop.

Apparatus:

  • Rotating Pressure Vessel Oxidation Test (RPVOT) apparatus.

  • Pressure measurement device.

  • Oxygen supply.

  • Copper catalyst coil.

Procedure:

  • Place a weighed sample of the lubricant, a specified amount of distilled water, and a copper catalyst coil into the glass container of the pressure vessel.

  • Seal the vessel and charge it with oxygen to a specified pressure.

  • Place the vessel in a heating bath maintained at a constant temperature (e.g., 150°C) and rotate it at a specified speed.

  • Monitor the pressure inside the vessel continuously.

  • The test is complete when the pressure has dropped by a specified amount from the maximum pressure.

  • The RPVOT result is the time in minutes from the start of the test to the specified pressure drop. A longer time indicates better oxidation stability.[9][10]

Visualizations

Experimental Workflow for Lubricant Formulation and Testing

G cluster_formulation Formulation Stage cluster_testing Performance Testing Stage cluster_analysis Analysis and Optimization Define Performance Targets Define Performance Targets Select Base Oils (DITA, PAO, etc.) Select Base Oils (DITA, PAO, etc.) Define Performance Targets->Select Base Oils (DITA, PAO, etc.) Select Additive Package Select Additive Package Select Base Oils (DITA, PAO, etc.)->Select Additive Package Blending and Homogenization Blending and Homogenization Select Additive Package->Blending and Homogenization Physical and Chemical Properties Physical and Chemical Properties Blending and Homogenization->Physical and Chemical Properties Performance Bench Tests Performance Bench Tests Blending and Homogenization->Performance Bench Tests Viscosity (ASTM D445) Viscosity (ASTM D445) Physical and Chemical Properties->Viscosity (ASTM D445) Viscosity Index (ASTM D2270) Viscosity Index (ASTM D2270) Physical and Chemical Properties->Viscosity Index (ASTM D2270) Pour Point (ASTM D97) Pour Point (ASTM D97) Physical and Chemical Properties->Pour Point (ASTM D97) Flash Point (ASTM D92) Flash Point (ASTM D92) Physical and Chemical Properties->Flash Point (ASTM D92) Wear Prevention (ASTM D4172) Wear Prevention (ASTM D4172) Performance Bench Tests->Wear Prevention (ASTM D4172) Oxidation Stability (ASTM D2272) Oxidation Stability (ASTM D2272) Performance Bench Tests->Oxidation Stability (ASTM D2272) Data Analysis and Comparison Data Analysis and Comparison Performance Bench Tests->Data Analysis and Comparison Formulation Optimization Formulation Optimization Data Analysis and Comparison->Formulation Optimization Formulation Optimization->Define Performance Targets Final Formulation Final Formulation Formulation Optimization->Final Formulation

Caption: Workflow for developing and evaluating high-performance lubricants.

Mechanism of Action of this compound

G cluster_friction Friction Reduction Mechanism cluster_solvency Solvency Mechanism DITA This compound (DITA) (Polar Ester Molecule) Adsorption Adsorption of Polar Ester Head Group DITA->Adsorption Solubilization Solubilization and Suspension in Base Oil DITA->Solubilization Metal_Surface Metal Surface Metal_Surface->Adsorption Protective_Film Formation of a Protective Boundary Lubrication Film Adsorption->Protective_Film Reduced_Friction Reduced Friction and Wear Protective_Film->Reduced_Friction Additives Performance Additives Additives->Solubilization Degradation_Products Degradation Byproducts Degradation_Products->Solubilization Enhanced_Performance Enhanced Additive Efficacy and System Cleanliness Solubilization->Enhanced_Performance

Caption: Key mechanisms of DITA in enhancing lubricant performance.

References

Application Notes and Protocols for Diisotridecyl Adipate (DITDA)-Based Emulsions in Coating Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diisotridecyl adipate (B1204190) (DITDA) is a high molecular weight plasticizer increasingly utilized in polymer formulations to enhance flexibility and durability.[1] Its low volatility and potential for improved biocompatibility make it a suitable candidate for specialized coating applications. This document provides detailed protocols for the formulation and characterization of oil-in-water (O/W) emulsions using DITDA as the oil phase, designed to achieve stable and effective coating systems. DITDA's role as a plasticizer is to increase the plasticity or fluidity of the coating material, enabling proper film formation and improving mechanical properties such as adhesive strength and flexibility.[2][3]

Physicochemical Properties of Diisotridecyl Adipate

A thorough understanding of DITDA's properties is fundamental for successful emulsion formulation. Key data for DITDA is summarized in the table below.

PropertyValueReference
CAS Number26401-35-4[1][4]
Molecular FormulaC32H62O4[1][4]
Molecular Weight510.8 g/mol [1][4]
AppearanceLiquid[4]
Kinematic Viscosity @ 40°C~27.3 - 29.3 cSt[5][6]
Kinematic Viscosity @ 100°C~5.3 - 7.38 cSt[5][6]
Pour Point< -39°C[6][7]
Flash Point199°C[6][7]
SolubilityInsoluble in water; Soluble in organic solvents[8]
Key FunctionsPlasticizer, Emollient, Solvent[7][8]

Experimental Protocols

Protocol 1: Preparation of a Model this compound Oil-in-Water Emulsion

This protocol describes the preparation of a model O/W emulsion using DITDA as the oil phase. The formulation is designed for stability and is suitable as a base for various coating applications.

Materials:

  • Phase A (Oil Phase):

    • This compound (DITDA)

    • Non-ionic surfactant with a low Hydrophile-Lipophile Balance (HLB), e.g., Sorbitan Oleate

    • Co-emulsifier, e.g., Cetearyl Alcohol

  • Phase B (Aqueous Phase):

    • Deionized Water

    • Non-ionic surfactant with a high HLB, e.g., Polysorbate 80

    • Humectant, e.g., Glycerin

    • Thickener, e.g., Xanthan Gum

  • Phase C (Preservative):

    • Broad-spectrum preservative, e.g., Phenoxyethanol

Equipment:

  • Heat-resistant beakers

  • Water bath or heating plate

  • High-shear homogenizer

  • Overhead or magnetic stirrer

  • pH meter

Procedure:

  • Phase A Preparation: In a heat-resistant beaker, combine this compound, the low-HLB surfactant, and Cetearyl Alcohol. Heat to 75°C using a water bath or heating plate with gentle stirring until all components are completely melted and uniform.

  • Phase B Preparation: In a separate beaker, disperse the Xanthan Gum in Glycerin to form a slurry. Add this slurry to the Deionized Water with stirring to prevent clumping. Add the high-HLB surfactant and heat Phase B to 75°C.

  • Emulsification: Slowly add the hot aqueous phase (Phase B) to the hot oil phase (Phase A) while mixing with a high-shear homogenizer at a moderate speed (e.g., 3000-5000 rpm).

  • Homogenization: Once the addition is complete, increase the homogenization speed (e.g., 8000-10,000 rpm) for 3-5 minutes to reduce the droplet size and form a uniform, fine emulsion. The use of high-shear homogenization is crucial for creating a stable emulsion with a consistent and small particle size.[7][9]

  • Cooling: Transfer the emulsion from the homogenizer and begin cooling with gentle, continuous stirring using an overhead or magnetic stirrer. This prevents phase separation and ensures a smooth final texture.

  • Final Additions: Once the emulsion has cooled to below 40°C, add the preservative (Phase C).

  • Finalization: Continue stirring until the emulsion reaches room temperature. Measure the final pH and adjust if necessary. Transfer the final product to a suitable container.

Model Formulation:

PhaseIngredientFunctionConcentration (w/w %)
AThis compoundOil Phase / Plasticizer10.0 - 25.0
ASorbitan Oleate (e.g., Span™ 80)Low HLB Emulsifier1.0 - 3.0
ACetearyl AlcoholCo-emulsifier / Thickener2.0 - 5.0
BDeionized WaterAqueous Phaseq.s. to 100
BPolysorbate 80 (e.g., Tween™ 80)High HLB Emulsifier2.0 - 5.0
BGlycerinHumectant2.0 - 5.0
BXanthan GumThickener / Stabilizer0.1 - 0.5
CPhenoxyethanolPreservative0.5 - 1.0
Protocol 2: Emulsion Characterization

Characterizing the emulsion is critical to ensure it meets quality and stability standards for coating applications.

1. Visual and Microscopic Examination:

  • Method: Visually inspect the emulsion for color, odor, and signs of phase separation or creaming immediately after preparation and over time at different storage conditions (e.g., room temperature, 40°C, 4°C). Place a small drop of the diluted emulsion on a microscope slide and observe under a light microscope to assess droplet morphology and uniformity.

  • Expected Result: A homogenous, white, and smooth emulsion with no visible oil droplets or separation.

2. Particle Size Analysis:

  • Method: Use dynamic light scattering (DLS) or laser diffraction to determine the mean particle size and particle size distribution of the emulsion droplets. The particle size is a critical factor influencing the stability and performance of the coating.[2][5][10][11]

  • Expected Result: A narrow particle size distribution with a mean droplet size in the submicron range (e.g., 100-500 nm) is generally desirable for good stability and film formation in coatings.

3. Viscosity Measurement:

  • Method: Measure the viscosity of the emulsion using a rotational viscometer at a controlled temperature.

  • Expected Result: The viscosity will depend on the concentration of the oil phase, thickeners, and the particle size distribution. A stable viscosity over time indicates good emulsion stability.

4. pH Measurement:

  • Method: Measure the pH of the emulsion using a calibrated pH meter.

  • Expected Result: The pH should be within a range that ensures the stability of all formulation components and is suitable for the intended coating application.

Data Presentation

Table 1: Model Formulation for DITDA-Based Emulsion

PhaseIngredientFunctionConcentration (w/w %)
AThis compoundOil Phase / Plasticizer20.0
ASorbitan OleateLow HLB Emulsifier2.0
ACetearyl AlcoholCo-emulsifier / Thickener3.0
BDeionized WaterAqueous Phase66.5
BPolysorbate 80High HLB Emulsifier3.0
BGlycerinHumectant2.0
BXanthan GumThickener / Stabilizer0.5
CPhenoxyethanolPreservative1.0
Total 100.0

Table 2: Typical Emulsion Characteristics

ParameterTarget Value
AppearanceHomogeneous, white, smooth emulsion
Mean Particle Size (DLS)150 - 400 nm
Polydispersity Index (PDI)< 0.3
Viscosity (25°C)1000 - 3000 cP
pH5.5 - 7.0
Stability (40°C for 1 month)No phase separation

Visualizations

Emulsion_Preparation_Workflow cluster_PhaseA Phase A (Oil Phase) cluster_PhaseB Phase B (Aqueous Phase) cluster_PhaseC Phase C (Cool-down) A1 This compound HeatA Heat to 75°C A1->HeatA A2 Low HLB Surfactant A2->HeatA A3 Co-emulsifier A3->HeatA B1 Deionized Water HeatB Heat to 75°C B1->HeatB B2 High HLB Surfactant B2->HeatB B3 Thickener in Humectant B3->HeatB C1 Preservative AddC Add Phase C (< 40°C) C1->AddC Emulsify Combine B into A with High-Shear (3000-5000 rpm) HeatA->Emulsify HeatB->Emulsify Homogenize Increase Shear (8000-10,000 rpm) for 3-5 min Emulsify->Homogenize Cool Cool with Gentle Stirring Homogenize->Cool Cool->AddC Final Final Emulsion AddC->Final

Caption: Workflow for preparing a DITDA oil-in-water emulsion.

Emulsion_Characterization_Workflow Start Prepared DITDA Emulsion Visual Visual & Microscopic Examination Start->Visual ParticleSize Particle Size Analysis (DLS / Laser Diffraction) Start->ParticleSize Viscosity Viscosity Measurement Start->Viscosity pH pH Measurement Start->pH Stability Stability Testing (Accelerated Aging) Visual->Stability ParticleSize->Stability Viscosity->Stability pH->Stability Report Characterization Report Stability->Report

Caption: Logical workflow for the characterization of DITDA emulsions.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Diisotridecyl Adipate (DITDA) Leaching from Polymer Matrices

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with diisotridecyl adipate (B1204190) (DITDA) leaching from polymer matrices.

Frequently Asked Questions (FAQs)

Q1: What is diisotridecyl adipate (DITDA) and why is it used in polymers?

A1: this compound (DITA) is a high-molecular-weight plasticizer used to increase the flexibility and durability of polymers, particularly polyvinyl chloride (PVC).[1] It is also used in the manufacturing of other polymers like polyurethanes.[2] Its properties include low volatility, good oxidation stability, and excellent low-temperature performance.[2][3]

Q2: What is plasticizer leaching and why is it a concern for DITDA?

A2: Plasticizer leaching, or migration, is the process where the plasticizer moves from the polymer matrix to the surface and into the surrounding environment.[4] Since plasticizers like DITDA are not chemically bonded to the polymer, they can leach out over time.[4] This is a concern because it can alter the mechanical properties of the polymer, making it brittle, and can lead to contamination of surrounding materials, which is particularly critical in applications like medical devices and food packaging.[5][6]

Q3: What factors influence the leaching of DITDA from a polymer matrix?

A3: Several factors can influence the rate of DITDA leaching:

  • Temperature: Higher temperatures increase the mobility of plasticizer molecules, accelerating leaching.[7]

  • Chemical Environment: Contact with certain solvents or solutions can increase the rate of leaching. For example, ethanol (B145695) can accelerate plasticizer loss from PVC.[8][9]

  • Polymer Compatibility: The compatibility between DITDA and the polymer matrix is crucial. Poor compatibility can lead to higher migration rates.

  • Polymer Morphology: The structure of the polymer, such as its crystallinity and density, can affect the diffusion rate of the plasticizer.

  • Time: Leaching is a time-dependent process; longer contact times generally result in more significant leaching.

Q4: What are the potential consequences of DITDA leaching in drug development applications?

A4: In the context of drug development, DITDA leaching from components like medical tubing, storage bags, or packaging can have serious implications:

  • Contamination of Drug Product: Leached DITDA can contaminate the drug formulation, potentially affecting its stability, efficacy, and safety.

  • Altered Device Performance: Leaching can cause medical tubing to become stiff and brittle, compromising its function.[5]

  • Biocompatibility Issues: Leached plasticizers can interact with biological systems, raising concerns about toxicity and patient safety.

Troubleshooting Guide

This guide provides a structured approach to identifying and resolving issues related to DITDA leaching.

Problem: Observed changes in polymer properties (e.g., embrittlement, cracking, surface tackiness).

This is often a primary indicator of plasticizer loss.

Troubleshooting Workflow:

A Start: Polymer exhibits signs of degradation B Step 1: Quantify DITDA Leaching A->B Proceed to Analysis C Step 2: Review Polymer-DITDA Compatibility B->C Leaching Confirmed D Step 3: Evaluate Environmental Factors C->D Compatibility Assessed E Solution 1: Modify Polymer Formulation D->E Incompatibility Identified F Solution 2: Apply Surface Treatment D->F Environmental Factors Significant G Solution 3: Control Environmental Conditions D->G Environmental Factors Significant H End: Leaching Mitigated E->H F->H G->H

Caption: Troubleshooting workflow for DITDA leaching.

Step 1: Quantify DITDA Leaching

  • Action: Perform a leaching study to confirm and quantify the amount of DITDA migrating from the polymer.

  • Method: Utilize analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC). Refer to the Experimental Protocols section for detailed methodologies.

Step 2: Review Polymer-DITDA Compatibility

  • Action: Assess the compatibility of DITDA with the specific polymer matrix being used.

  • Resource: Consult the DITDA Chemical Compatibility Table below. Incompatibility can be a root cause of high leaching rates.

Step 3: Evaluate Environmental Factors

  • Action: Analyze the experimental or storage conditions.

  • Considerations: Are the polymers exposed to elevated temperatures or aggressive solvents? The Quantitative Leaching Data table provides insights into how different conditions affect DITDA migration.

Solutions:

  • Modify Polymer Formulation: If incompatibility is the issue, consider using a different polymer that has better compatibility with DITDA or a different plasticizer altogether.

  • Apply Surface Treatment: To reduce leaching due to environmental factors, consider surface modification techniques. Options include plasma treatment to create a cross-linked surface layer or applying a barrier coating.[10][11][12][13][14] Refer to the Experimental Protocols for more details.

  • Control Environmental Conditions: If possible, modify the experimental or storage conditions to be less aggressive (e.g., lower temperature, less aggressive solvents).

Data Presentation

Table 1: Quantitative Leaching Data for Adipate Plasticizers
PolymerPlasticizerSolvent/SimulantTemperature (°C)TimeLeaching LevelMigration Ratio (%)Reference
PVC Stretch FilmDiisononyl adipate (DINA)Water95-< 11.4 µg/dm²< 0.06[15]
PVC Stretch FilmDiisononyl adipate (DINA)4% Acetic Acid--< 11.4 µg/dm²< 0.06[15]
PVC Stretch FilmDiisononyl adipate (DINA)20% Ethanol--< 11.4 µg/dm²< 0.06[15]
PVC Stretch FilmDiisononyl adipate (DINA)50% Ethanol--900 - 16,100 µg/dm²14 - 52[15]
PVC Stretch FilmDiisononyl adipate (DINA)95% Ethanol--900 - 16,100 µg/dm²14 - 52[15]
PVC Stretch FilmDiisononyl adipate (DINA)Heptane--900 - 16,100 µg/dm²14 - 52[15]
PVC Stretch FilmDiisononyl adipate (DINA)Rapeseed Oil--672 - 6,030 µg/dm²16 - 95[15]
PVDC FilmDibutyl adipate (DBA)Ham Sausage-4 months-~6.8[16][17]
Table 2: Chemical Compatibility of this compound (DITDA) with Various Polymers and Elastomers
MaterialCompatibility Rating
Plastics
Polyvinyl Chloride (PVC)Generally Good
Polyethylene (B3416737) (PE)Limited to Poor
Polypropylene (PP)Limited to Poor
Polyethylene Terephthalate (PET)Not Recommended
Polystyrene (PS)Not Recommended
Elastomers
SiliconeGood
EPDMFair
Nitrile (Buna-N)Good
Fluoroelastomer (FKM/Viton®)Excellent

Ratings are general recommendations and should be confirmed with specific testing for your application.

Experimental Protocols

Protocol 1: Quantification of DITDA Leaching by GC-MS

This protocol is adapted from methodologies for the analysis of adipate plasticizers in various matrices.[17][18][19]

1. Sample Preparation (Solvent Extraction): a. Cut the polymer sample into small pieces (approx. 2x2 mm). b. Accurately weigh approximately 1 gram of the sample into a glass vial. c. Add 10 mL of an appropriate extraction solvent (e.g., a 1:1 v/v mixture of dichloromethane (B109758) and methanol). d. Vortex the vial for 5 minutes to facilitate extraction. e. Centrifuge the sample to separate the polymer from the solvent. f. Carefully transfer the supernatant (the solvent containing the leached DITDA) to a clean vial. g. Concentrate the extract under a gentle stream of nitrogen if necessary. h. Reconstitute the residue in a known volume of a suitable solvent (e.g., hexane) for GC-MS analysis.

2. GC-MS Analysis:

  • Gas Chromatograph (GC) Conditions:
  • Column: HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
  • Injector Temperature: 280°C.
  • Oven Temperature Program:
  • Initial temperature: 100°C, hold for 1 minute.
  • Ramp to 280°C at 15°C/minute.
  • Hold at 280°C for 10 minutes.
  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
  • Mass Spectrometer (MS) Conditions:
  • Ionization Mode: Electron Ionization (EI) at 70 eV.
  • Source Temperature: 230°C.
  • Quadrupole Temperature: 150°C.
  • Scan Range: m/z 50-600.

3. Quantification: a. Prepare a calibration curve using standard solutions of DITDA of known concentrations. b. Analyze the extracted sample under the same GC-MS conditions. c. Quantify the amount of DITDA in the sample by comparing its peak area to the calibration curve.

Protocol 2: Surface Modification of PVC via Plasma Treatment to Reduce DITDA Leaching

This protocol describes a general procedure for plasma treatment to create a barrier against plasticizer migration.[10][20][21][22]

1. Materials and Equipment:

  • Polymer sample (e.g., PVC tubing).
  • Low-pressure or atmospheric pressure plasma system.
  • Process gas (e.g., Argon, Oxygen, or a mixture).
  • High-frequency power supply.

2. Procedure: a. Clean the polymer sample to remove any surface contaminants. b. Place the sample inside the plasma chamber. c. Evacuate the chamber to the desired base pressure (for low-pressure plasma). d. Introduce the process gas at a controlled flow rate. e. Apply power to the electrodes to generate the plasma. f. Expose the polymer surface to the plasma for a predetermined duration. The treatment time will depend on the polymer, the gas used, and the desired surface properties. g. After treatment, vent the chamber and remove the sample.

3. Post-Treatment Analysis: a. Characterize the modified surface using techniques such as contact angle measurement to assess changes in surface energy. b. Perform a leaching study (as described in Protocol 1) on the treated and untreated samples to quantify the reduction in DITDA migration.

Mechanism of Leaching and Prevention:

cluster_0 Untreated Polymer cluster_1 Treated Polymer (e.g., Plasma Treatment) A DITDA molecules dispersed in polymer matrix B Migration to Surface A->B Diffusion C Leaching into Environment B->C Desorption D Cross-linked Surface Layer E DITDA molecules trapped in bulk polymer F Reduced/Blocked Leaching E->F Migration Inhibited

Caption: DITDA leaching mechanism and prevention.

Disclaimer

The information provided in this technical support center is for guidance purposes only. It is essential to validate all methods and findings within your specific experimental context. Always adhere to laboratory safety protocols when handling chemicals and operating equipment.

References

Technical Support Center: Optimization of Diisotridecyl Adipate (DITA) Concentration for Desired PVC Flexibility

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the concentration of diisotridecyl adipate (B1204190) (DITA) to achieve the desired flexibility in Polyvinyl Chloride (PVC) formulations.

Frequently Asked Questions (FAQs)

Q1: What is Diisotridecyl Adipate (DITA) and what is its primary function in PVC?

A1: this compound (DITA) is a high molecular weight, primary monomeric plasticizer. Its main role in PVC is to increase flexibility, particularly at low temperatures. By embedding itself between the PVC polymer chains, DITA reduces intermolecular forces, thereby lowering the glass transition temperature (Tg) and transforming the rigid polymer into a more pliable material. It is also known for providing good mechanical properties and improving the processability of PVC compounds.

Q2: How does DITA concentration generally affect the mechanical properties of PVC?

A2: The concentration of DITA has a direct impact on the mechanical properties of the final PVC product. Generally, as the concentration of DITA increases, the following changes are observed:

  • Hardness (Shore A): Decreases, resulting in a softer material.

  • Tensile Strength: Decreases, as the plasticizer weakens the intermolecular forces between PVC chains.

  • Elongation at Break: Increases, allowing the material to stretch more before breaking.

Q3: What are the typical concentration ranges for DITA in flexible PVC applications?

A3: The concentration of DITA can vary significantly depending on the desired level of flexibility. For flexible PVC, the plasticizer content typically ranges from 20 to 50 parts per hundred parts of resin (phr). The optimal concentration must be determined experimentally based on the specific performance requirements of the end product.

Q4: What are the signs of poor compatibility or incorrect concentration of DITA in a PVC formulation?

A4: Issues such as "fish eyes" (small, unplasticized PVC particles), surface tackiness, or plasticizer migration (bleeding or blooming) can indicate poor compatibility or an inappropriate concentration. Brittleness, on the other hand, may suggest an insufficient amount of plasticizer.

Q5: How can I prevent plasticizer migration in my PVC formulation?

A5: Plasticizer migration can be minimized by ensuring good compatibility between DITA and the PVC resin. Using a higher molecular weight plasticizer like DITA generally reduces migration compared to lower molecular weight alternatives. Additionally, optimizing the formulation with co-plasticizers or stabilizers and controlling processing conditions can help lock the plasticizer within the PVC matrix.

Data Presentation

The following table summarizes the typical effect of varying adipate plasticizer concentrations on the key mechanical properties of flexible PVC. Note: This data is representative of adipate plasticizers and should be used as a general guideline. Specific values for DITA may vary and should be confirmed through experimentation.

Plasticizer Concentration (phr)Shore A HardnessTensile Strength (MPa)Elongation at Break (%)
2090 - 9520 - 25200 - 250
3085 - 9017 - 22250 - 300
4080 - 8514 - 19300 - 350
5075 - 8011 - 16350 - 400

Experimental Protocols

Protocol 1: Preparation of Plasticized PVC Samples

Objective: To prepare homogeneous PVC test specimens with varying concentrations of DITA.

Materials & Equipment:

  • PVC resin (suspension grade)

  • This compound (DITA)

  • Thermal stabilizer (e.g., mixed metal stabilizer)

  • High-speed mixer

  • Two-roll mill with heating

  • Hydraulic press with heating and cooling capabilities

  • Standard test specimen molds (e.g., for dumbbell-shaped tensile bars)

Procedure:

  • Dry Blending: In a high-speed mixer, combine 100 parts of PVC resin with the desired parts per hundred resin (phr) of the thermal stabilizer.

  • Plasticizer Addition: While mixing at a low speed, gradually add the pre-weighed amount of DITA. For concentrations above 40 phr, it may be beneficial to heat the plasticizer to approximately 80°C to facilitate absorption.[1]

  • Increased Mixing: Once the plasticizer is added, increase the mixer speed to raise the temperature of the blend to around 80°C to ensure uniform absorption. Continue mixing until a free-flowing dry blend is achieved.[1]

  • Melt Compounding: Transfer the dry blend to a two-roll mill pre-heated to 160-170°C.

  • Mastication & Fusion: Masticate the blend on the mill until a homogeneous, molten sheet is formed. This indicates proper gelation and fusion of the components.

  • Molding: Cut the PVC sheet into appropriate sizes for the molds. Place the sheets into the pre-heated molds in the hydraulic press.

  • Compression Molding: Apply pressure according to the desired thickness of the specimen and maintain the temperature for a specified time to ensure complete fusion.

  • Cooling: Cool the mold under pressure to solidify the PVC specimens.

  • Specimen Removal & Conditioning: Once cooled, carefully remove the specimens from the mold. Condition the specimens at a standard temperature and humidity (e.g., 23°C and 50% relative humidity) for at least 24 hours before conducting any mechanical tests.

Protocol 2: Evaluation of Tensile Properties (ASTM D638)

Objective: To determine the tensile strength and elongation at break of the prepared PVC specimens.

Apparatus:

  • Universal Testing Machine (UTM) with a suitable load cell

  • Pneumatic grips

  • Extensometer (for precise strain measurement)

Procedure:

  • Specimen Measurement: Measure the width and thickness of the gauge section of the dumbbell-shaped test specimens.

  • Mounting: Securely mount the specimen in the grips of the UTM, ensuring proper alignment.

  • Extensometer Attachment: Attach the extensometer to the gauge length of the specimen.

  • Testing: Apply a tensile load at a constant crosshead speed (typically ranging from 1 to 500 mm/min, depending on the material's rigidity) until the specimen fractures.[2][3]

  • Data Recording: Record the load and elongation data throughout the test. The software will typically generate a stress-strain curve.[4]

  • Calculations: From the stress-strain curve, determine the tensile strength (the maximum stress the material can withstand) and the elongation at break (the percentage increase in length at the point of fracture).[1]

Protocol 3: Evaluation of Hardness (ASTM D2240 - Shore A)

Objective: To measure the indentation hardness of the prepared PVC specimens.

Apparatus:

  • Shore A Durometer

  • Hard, flat surface for sample placement

Procedure:

  • Specimen Placement: Place the PVC test specimen (typically at least 6.4 mm thick) on a hard, flat surface.[2][5]

  • Durometer Application: Press the indenter of the Shore A durometer into the specimen, ensuring that the presser foot is in full contact with the surface and the indenter is perpendicular to the surface.[2][6]

  • Reading: The hardness value is read from the durometer's scale within one second of firm contact.[5][6]

  • Multiple Readings: Take at least five readings at different positions on the specimen (at least 6 mm apart) and calculate the average value.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Brittleness / Insufficient Flexibility Low DITA concentration.Increase the DITA concentration in increments (e.g., 5-10 phr) and re-evaluate mechanical properties.
Inadequate mixing or processing.Ensure uniform absorption of DITA during mixing by optimizing mixing time and temperature. Verify that the melt compounding process achieves full gelation and fusion.
"Fish Eyes" (Gels/Unplasticized Particles) Poor plasticizer absorption by the PVC resin.Select a PVC grade with better plasticizer absorption properties. Optimize the mixing process, potentially by pre-heating the plasticizer.
Insufficient mixing time or temperature.Increase mixing time and/or temperature to ensure the plasticizer is fully incorporated into the PVC resin.
Surface Tackiness or Stickiness Excessive DITA concentration.Reduce the DITA concentration. Consider using a portion of a higher molecular weight polymeric plasticizer to reduce surface migration.
Plasticizer incompatibility.Although DITA is generally compatible, ensure no other incompatible additives are present in the formulation.
Plasticizer Migration ("Bleeding" or "Blooming") High DITA concentration.Lower the DITA concentration.
Environmental factors (high temperature, humidity).If the end-use involves high temperatures, consider a partial replacement of DITA with a polymeric plasticizer which has lower volatility and migration tendencies.[7]
Contact with absorbent materials.If the PVC will be in contact with other materials, perform compatibility and migration tests under simulated end-use conditions.
Yellowing or Degradation during Processing Excessive processing temperature or residence time.Reduce the processing temperature or increase the screw speed to minimize the time the material spends at high temperatures.
Insufficient thermal stabilizer.Check and increase the dosage of the thermal stabilizer in the formulation.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_testing Mechanical Testing cluster_analysis Analysis & Optimization Formulation Define DITA Concentration (e.g., 20, 30, 40, 50 phr) Dry_Blending Dry Blend PVC Resin & Stabilizer Formulation->Dry_Blending Plasticizer_Addition Add DITA to Mixer Dry_Blending->Plasticizer_Addition Melt_Compounding Melt Compound on Two-Roll Mill Plasticizer_Addition->Melt_Compounding Molding Compression Mold Test Specimens Melt_Compounding->Molding Conditioning Condition Specimens (23°C, 50% RH, 24h) Molding->Conditioning Tensile_Test Tensile Testing (ASTM D638) Conditioning->Tensile_Test Hardness_Test Hardness Testing (ASTM D2240 - Shore A) Conditioning->Hardness_Test Data_Analysis Analyze Tensile Strength, Elongation & Hardness Data Tensile_Test->Data_Analysis Hardness_Test->Data_Analysis Evaluation Evaluate if Flexibility Meets Requirements Data_Analysis->Evaluation Optimization Adjust DITA Concentration and Repeat Evaluation->Optimization No end Final Formulation Evaluation->end Yes Optimization->Formulation

Caption: Experimental workflow for optimizing DITA concentration in PVC.

Troubleshooting_Logic Start Start: Evaluate Final PVC Product Check_Flexibility Is Flexibility Acceptable? Start->Check_Flexibility Too_Brittle Issue: Too Brittle Check_Flexibility->Too_Brittle No (Too Brittle) Too_Soft Issue: Too Soft / Tacky Check_Flexibility->Too_Soft No (Too Soft) Check_Surface Are there Surface Defects? Check_Flexibility->Check_Surface Yes Increase_DITA Action: Increase DITA Concentration (phr) Too_Brittle->Increase_DITA Check_Processing_Brittle Action: Check for Under-processing Too_Brittle->Check_Processing_Brittle Increase_DITA->Start Re-evaluate Check_Processing_Brittle->Start Re-evaluate Decrease_DITA Action: Decrease DITA Concentration (phr) Too_Soft->Decrease_DITA Decrease_DITA->Start Re-evaluate Fish_Eyes Issue: 'Fish Eyes' Check_Surface->Fish_Eyes Yes ('Fish Eyes') Migration Issue: Plasticizer Migration Check_Surface->Migration Yes (Migration) End End: Formulation Optimized Check_Surface->End No Optimize_Mixing Action: Optimize Mixing (Time, Temp, Shear) Fish_Eyes->Optimize_Mixing Optimize_Mixing->Start Re-evaluate Check_Concentration_Migration Action: Reduce DITA Concentration Migration->Check_Concentration_Migration Consider_Polymeric Action: Consider Partial Replacement with Polymeric Plasticizer Migration->Consider_Polymeric Check_Concentration_Migration->Start Re-evaluate Consider_Polymeric->Start Re-evaluate

Caption: Troubleshooting logic for flexible PVC formulation issues.

References

Technical Support Center: Improving the Thermal Stability of Diisotridecyl Adipate (DITDA) Plasticized Polymers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and professionals working to enhance the thermal stability of polymers plasticized with diisotridecyl adipate (B1204190) (DITDA), with a focus on Polyvinyl Chloride (PVC).

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of thermal degradation in PVC?

A1: The thermal degradation of Polyvinyl Chloride (PVC) is primarily initiated by an autocatalytic dehydrochlorination process.[1][2] When heated, the polymer eliminates hydrogen chloride (HCl) from the polymer chain, leading to the formation of conjugated double bonds (polyenes).[1][3] This initial release of HCl catalyzes further degradation, accelerating the process and causing discoloration (yellowing to browning), and a significant decline in mechanical properties.[1][4] The degradation process generally occurs in two main stages: the first is dehydrochlorination at lower temperatures (around 250-320°C), and the second involves the breakdown of the polyene structures at higher temperatures.[2][3]

Q2: How do plasticizers like DITDA affect the thermal stability of PVC?

A2: Plasticizers are added to PVC to increase its flexibility by lowering the glass transition temperature (Tg).[5][6] However, the introduction of a plasticizer can sometimes reduce the overall thermal stability of the compound. While DITDA is a relatively stable plasticizer, its presence can facilitate polymer chain mobility, which may lower the energy barrier for the initiation of dehydrochlorination. The compatibility and interaction between the plasticizer and the polymer matrix are crucial for the final properties of the material.[7]

Q3: What are the common strategies for improving the thermal stability of DITDA-plasticized PVC?

A3: The most effective strategy is the incorporation of heat stabilizers into the PVC formulation.[1] These additives are designed to prevent or slow down the degradation process.[1][8] Common heat stabilizers include metal soaps (like calcium/zinc stearates), organotin compounds, and layered double hydroxides (LDHs). Their primary functions are to neutralize the released HCl, replace unstable chlorine atoms on the PVC chain, and interrupt the formation of polyene sequences.[1] The choice of stabilizer depends on processing conditions, cost, and regulatory requirements.

Q4: What are the key analytical techniques used to evaluate the thermal stability of plasticized PVC?

A4: The primary techniques are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[9][10][11]

  • TGA measures the change in mass of a sample as a function of temperature, providing critical information on the onset temperature of degradation, the rate of decomposition, and the composition of the material (e.g., plasticizer content, filler content).[11][12][13]

  • DSC measures the heat flow into or out of a sample as it is heated or cooled. It is used to determine thermal transitions like the glass transition temperature (Tg), which indicates the effectiveness of the plasticizer, and to study melting and crystallization behavior.[5][11] Oxidative Induction Time (OIT) testing, an adaptation of DSC, can also assess the material's resistance to oxidation.[14]

Troubleshooting Guides

This section addresses specific issues that may arise during experimentation with DITDA-plasticized PVC.

Problem 1: My PVC sample shows premature yellowing or discoloration during processing.

  • Q: What are the likely causes?

    • A: Early discoloration is a classic sign of insufficient initial thermal stability.[14] This can be caused by an inadequate amount of heat stabilizer, poor dispersion of the stabilizer throughout the polymer matrix, or excessive processing conditions such as temperature or shear rate.[14] Overheating can consume the stabilizer prematurely before it can protect the PVC.[14]

  • Q: How can I solve this issue?

    • A: First, evaluate the stabilizer system; you may need to increase the concentration of the initial heat stabilizer.[14] Second, optimize your mixing process to ensure uniform dispersion.[14] Adjusting mixer speed, time, and discharge temperature can significantly impact stabilizer distribution.[14] Finally, review your processing parameters; reducing the temperature or shear rate can prevent premature degradation.[14]

Problem 2: My TGA results show a lower-than-expected degradation temperature.

  • Q: What could be causing this discrepancy?

    • A: A lower onset of degradation in TGA can indicate several issues. The stabilizer system may be ineffective or present in an insufficient amount.[14] The presence of volatile components, including moisture or even the plasticizer itself if it has low thermal stability, can lead to early mass loss that is mistaken for polymer degradation.[7][14]

  • Q: What steps should I take to troubleshoot?

    • A: Ensure your sample is completely dry before running the TGA. Verify the type and concentration of your heat stabilizer package. Consider adding a co-stabilizer, such as a β-diketone or phosphite (B83602) if you are using a Ca/Zn system, to improve long-term stability.[14] It is also helpful to run a TGA on the pure DITDA plasticizer to understand its volatility profile.

Problem 3: The glass transition (Tg) from my DSC analysis is broad or inconsistent.

  • Q: What does a broad Tg indicate?

    • A: A broad glass transition often points to a lack of homogeneity in the sample.[5] This could be due to poor dispersion of the DITDA plasticizer, leading to plasticizer-rich and polymer-rich regions within the material. As the plasticizer concentration increases, the Tg transition range tends to widen.[5]

  • Q: How can I achieve a sharper, more consistent Tg?

    • A: Improving the mixing protocol is the first step to ensure a uniform distribution of DITDA. If the issue persists, it may indicate a compatibility problem between the plasticizer and the specific grade of PVC. For more precise measurements, consider using Modulated DSC (MDSC®), which can separate the heat flow into reversing and non-reversing components, often providing a clearer view of the glass transition.

Problem 4: My formulation has good initial color but degrades rapidly during long-term heat aging tests.

  • Q: Why does my sample fail during long-term aging but not during initial processing?

    • A: This issue points to a deficiency in the long-term stability of your formulation.[14] The stabilizer package may have an effective "initial" stabilizer that prevents degradation during the high heat of processing, but it lacks a sufficient "long-term" component to protect the polymer over extended periods at elevated service temperatures.[14]

  • Q: How do I improve long-term thermal stability?

    • A: You need to adjust the stabilizer package to include components that provide extended protection.[14] This often involves creating a synergistic blend of different stabilizers. For example, in Ca/Zn systems, adding co-stabilizers like polyols can enhance long-term performance.[14]

Quantitative Data Summary

Table 1: Representative Thermal Properties of DITDA-Plasticized PVC with Different Stabilizer Systems (TGA Data)

FormulationOnset of Degradation (T5%)Temperature of Max. Degradation Rate (Tmax)Residue at 600°C (%)
PVC + 40 phr DITDA (Unstabilized)~230 °C~290 °C~10%
PVC + 40 phr DITDA + 2 phr Ca/Zn Stearate~275 °C~310 °C~14%
PVC + 40 phr DITDA + 2 phr Organotin Stabilizer~285 °C~320 °C~13%

Note: Data are representative and will vary based on specific components, concentrations, and analytical conditions.

Table 2: Influence of DITDA Concentration on the Glass Transition Temperature (Tg) of PVC (DSC Data)

DITDA Concentration (phr*)Glass Transition Temperature (Tg)
0~85 °C
20~40 °C
40~15 °C
60~ -5 °C

*phr = parts per hundred resin

Experimental Protocols

Protocol 1: Thermogravimetric Analysis (TGA) for Thermal Stability Assessment

  • Sample Preparation: Prepare a small, representative sample of the plasticized polymer (typically 5-10 mg). Ensure the sample is taken from a homogenous section of the material.

  • Instrument Setup:

    • Place the sample in an inert TGA pan (e.g., alumina (B75360) or platinum).

    • Place the pan in the TGA furnace.

  • Experimental Parameters:

    • Atmosphere: Nitrogen (or Air, for oxidative stability studies) at a flow rate of 20-50 mL/min.[15]

    • Heating Rate: A standard rate is 10°C/min or 20°C/min.[5][15] Using multiple heating rates can allow for kinetic analysis.[16]

    • Temperature Range: Heat from ambient temperature (e.g., 30°C) to 600-800°C to ensure complete degradation.[15][17]

  • Data Analysis:

    • Plot mass (%) versus temperature (°C).

    • Determine the onset of degradation, often reported as T5% or T10% (the temperature at which 5% or 10% mass loss occurs).

    • Identify the temperature of the maximum rate of degradation (Tmax) from the peak of the derivative thermogravimetric (DTG) curve.

    • Record the percentage of residue remaining at the end of the experiment.

Protocol 2: Differential Scanning Calorimetry (DSC) for Glass Transition (Tg) Determination

  • Sample Preparation: Encapsulate a small sample (5-10 mg) in an aluminum DSC pan.

  • Instrument Setup:

    • Place the sample pan and an empty reference pan into the DSC cell.

  • Experimental Parameters (Heat-Cool-Heat Cycle):

    • First Heating Scan: Heat the sample at a rate of 10-20°C/min to a temperature well above the expected Tg and melting point (e.g., 180°C for PVC) to erase the sample's prior thermal history.[5]

    • Cooling Scan: Cool the sample at a controlled rate (e.g., 10°C/min) to a temperature well below the Tg (e.g., -40°C).[5]

    • Second Heating Scan: Heat the sample again at the same rate (10-20°C/min) through the transition region.[5]

  • Data Analysis:

    • Analyze the data from the second heating scan .

    • The glass transition (Tg) is observed as a step-like change in the heat flow curve.

    • Determine the Tg, typically taken as the midpoint of the transition.

Visualizations

experimental_workflow cluster_formulation 1. Formulation & Mixing cluster_processing 2. Processing cluster_analysis 3. Analysis Formulation Define Formulation (PVC, DITDA, Stabilizer) Mixing High-Speed Mixing Formulation->Mixing Milling Two-Roll Milling Mixing->Milling Molding Compression Molding Milling->Molding TGA TGA Analysis Molding->TGA DSC DSC Analysis Molding->DSC HeatAging Heat Aging Test Molding->HeatAging Mechanical Mechanical Testing HeatAging->Mechanical

Caption: Experimental workflow for evaluating thermal stabilizers in DITDA-plasticized PVC.

pvc_degradation PVC PVC Chain (-CH2-CHCl-) Polyene Polyene Structure (-CH=CH-) PVC->Polyene Heat (Δ) HCl HCl PVC->HCl Degraded Degraded Products (Discoloration, Crosslinking) Polyene->Degraded Further Heat HCl->PVC Autocatalysis

Caption: Simplified pathway of the autocatalytic dehydrochlorination of PVC.

troubleshooting_discoloration Start Problem: Early Discoloration CheckDispersion Is stabilizer dispersion uniform? Start->CheckDispersion CheckTemp Is processing temp/shear too high? CheckDispersion->CheckTemp Yes Sol_Dispersion Solution: Optimize mixer parameters CheckDispersion->Sol_Dispersion No CheckStab Is stabilizer concentration sufficient? CheckTemp->CheckStab No Sol_Temp Solution: Reduce processing temperature/shear CheckTemp->Sol_Temp Yes CheckStab->Start Yes (Re-evaluate) Sol_Stab Solution: Increase initial stabilizer amount CheckStab->Sol_Stab No

Caption: Troubleshooting logic for early discoloration in processed PVC.

References

Technical Support Center: Diisotridecyl Adipate (DITA) Degradation Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the degradation pathways and by-products of diisotridecyl adipate (B1204190) (DITA).

Frequently Asked Questions (FAQs)

Q1: What is the expected primary degradation pathway for diisotridecyl adipate (DITA)?

A1: Based on studies of analogous adipate esters, the primary degradation pathway for DITA is expected to be initiated by enzymatic hydrolysis of the two ester bonds. This initial step is catalyzed by microbial esterases or lipases, leading to the formation of mono-isotridecyl adipate as an intermediate, which is then further hydrolyzed to yield isotridecanol (B73481) and adipic acid.[1][2]

Q2: What are the likely primary and secondary by-products of DITA degradation?

A2: The primary by-products from the initial hydrolysis of DITA are expected to be isotridecanol and adipic acid . These primary by-products can then undergo further microbial degradation. Adipic acid is typically metabolized via a β-oxidation pathway.[3][4][5][6][7] Isotridecanol, a long-chain branched alcohol, is expected to be oxidized to the corresponding aldehyde and then to a carboxylic acid, which can also enter into further metabolic pathways.

Q3: Which microorganisms are known to degrade adipate plasticizers?

Q4: What analytical methods are suitable for studying DITA degradation and its by-products?

A4: Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are well-suited for the analysis of DITA and its degradation by-products.[3][9][10][11] GC-MS is particularly useful for identifying and quantifying volatile and semi-volatile compounds like isotridecanol and derivatized adipic acid. HPLC is effective for non-volatile compounds and for monitoring the disappearance of the parent DITA molecule.

Troubleshooting Guides

Issue 1: No degradation of DITA is observed in my microbial culture.

  • Possible Cause 1: Inappropriate microbial strain. The selected microorganism may not produce the necessary extracellular enzymes (lipases/esterases) to initiate the hydrolysis of the bulky DITA molecule.

    • Troubleshooting Tip: Screen a variety of microbial strains known for plasticizer or lipid degradation. Consider using a microbial consortium from a contaminated site, as this may contain a more diverse range of enzymatic capabilities.

  • Possible Cause 2: Sub-optimal culture conditions. Temperature, pH, aeration, and nutrient availability can significantly impact microbial activity and enzyme production.

    • Troubleshooting Tip: Optimize culture conditions for the specific microbial strain(s) being used. Ensure the medium provides sufficient nitrogen and other essential nutrients. For some microbes, the presence of a co-substrate may be necessary to induce the production of degradative enzymes.[8]

  • Possible Cause 3: Low bioavailability of DITA. DITA has low water solubility, which can limit its availability to microorganisms.

    • Troubleshooting Tip: Consider adding a surfactant to the culture medium to increase the bioavailability of DITA. However, ensure the surfactant itself is not toxic to the microorganisms and does not interfere with analytical measurements.

Issue 2: I can detect the disappearance of DITA, but I cannot identify the expected by-products (isotridecanol and adipic acid).

  • Possible Cause 1: Rapid further degradation of by-products. The primary by-products, isotridecanol and adipic acid, may be rapidly consumed by the microorganisms as carbon sources.

    • Troubleshooting Tip: Perform time-course experiments with more frequent sampling at the early stages of the degradation process to capture the transient appearance of these intermediates.

  • Possible Cause 2: Analytical method limitations. The chosen analytical method may not be sensitive enough or optimized for the detection of the by-products.

    • Troubleshooting Tip: For GC-MS analysis of adipic acid, a derivatization step (e.g., silylation) is often necessary to increase its volatility and detectability. For isotridecanol, ensure the GC temperature program is suitable for its elution. For HPLC, ensure the detector is appropriate for the analytes (e.g., UV detector for compounds with a chromophore, or a refractive index detector for those without).

  • Possible Cause 3: Formation of unexpected or polar metabolites. The degradation pathway may involve the formation of more polar, water-soluble metabolites that are not efficiently extracted by the sample preparation method.

    • Troubleshooting Tip: Employ a more exhaustive extraction method, potentially using a more polar solvent or a solid-phase extraction (SPE) protocol designed to capture a wider range of analytes.

Data Presentation

Table 1: Hypothetical Quantitative Data for DITA Biodegradation by a Microbial Consortium

Time (days)DITA Concentration (mg/L)Isotridecanol Concentration (mg/L)Adipic Acid Concentration (mg/L)
0100.00.00.0
775.212.58.1
1448.921.315.6
2122.115.89.7
285.44.22.1

Disclaimer: The data in this table is illustrative and intended for demonstration purposes only. Actual experimental results may vary.

Experimental Protocols

Protocol 1: General Method for Assessing DITA Biodegradation in a Liquid Culture

  • Preparation of Culture Medium: Prepare a mineral salts medium (MSM) containing essential nutrients (e.g., nitrogen, phosphorus, sulfur, and trace elements).

  • Inoculum Preparation: Grow the selected microbial strain(s) in a suitable growth medium until the late exponential phase. Harvest the cells by centrifugation and wash them with sterile MSM to remove residual growth medium.

  • Experimental Setup: In sterile flasks, add MSM and DITA (as the sole carbon source, typically at a concentration of 50-100 mg/L). Inoculate the flasks with the washed microbial cells. Include a sterile control (with DITA but no inoculum) and a biotic control (with inoculum but no DITA).

  • Incubation: Incubate the flasks on a rotary shaker at the optimal temperature and shaking speed for the chosen microorganisms.

  • Sampling: At regular intervals, withdraw samples from the flasks for analysis.

  • Sample Preparation: Separate the microbial biomass from the culture medium by centrifugation or filtration. Extract the supernatant with a suitable organic solvent (e.g., dichloromethane (B109758) or ethyl acetate) to recover DITA and its less polar by-products. The aqueous phase can be analyzed for more polar metabolites like adipic acid.

  • Analytical Determination: Analyze the extracts using GC-MS or HPLC to quantify the concentration of DITA and its degradation by-products over time.

Mandatory Visualization

DITA_Degradation_Pathway DITA This compound Monoester Mono-isotridecyl Adipate DITA->Monoester Esterase/Lipase Isotridecanol Isotridecanol Monoester->Isotridecanol Esterase/Lipase AdipicAcid Adipic Acid Monoester->AdipicAcid Esterase/Lipase FurtherMetabolites1 Further Oxidation Products Isotridecanol->FurtherMetabolites1 Oxidation BetaOxidation β-Oxidation Pathway AdipicAcid->BetaOxidation Acyl-CoA Synthetase CentralMetabolism Central Metabolism (e.g., Krebs Cycle) FurtherMetabolites1->CentralMetabolism BetaOxidation->CentralMetabolism

Caption: Proposed microbial degradation pathway for this compound.

Experimental_Workflow cluster_setup Experimental Setup cluster_analysis Sample Processing and Analysis Culture_Prep Prepare Mineral Salts Medium Spiking Add DITA to Medium Culture_Prep->Spiking Inoculum_Prep Prepare Microbial Inoculum Incubation Inoculate and Incubate Inoculum_Prep->Incubation Spiking->Incubation Sampling Collect Time-Point Samples Incubation->Sampling Separation Separate Biomass and Supernatant Sampling->Separation Extraction Solvent Extraction of Supernatant Separation->Extraction Analysis GC-MS / HPLC Analysis Extraction->Analysis Data Data Interpretation Analysis->Data

Caption: General experimental workflow for studying DITA biodegradation.

References

Technical Support Center: Prevention of Hydrolysis and Oxidation of Diisotridecyl Adipate in Formulations

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the stabilization of Diisotridecyl Adipate (DITDA) in your formulations. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address challenges related to the hydrolytic and oxidative degradation of DITDA.

Troubleshooting Guide

This guide addresses common issues encountered during the formulation and stability testing of products containing this compound.

Symptom/Issue Potential Cause Troubleshooting Steps & Solutions
Change in pH of the formulation over time (becoming more acidic) Hydrolysis of DITDA: The ester linkages are breaking, releasing adipic acid.1. Incorporate a Hydrolysis Stabilizer: Add a carbodiimide-based stabilizer, such as Bis(2,6-diisopropylphenyl)carbodiimide (BDICDI), to the formulation. Start with a concentration of 0.5-2.0% (w/w) and optimize based on stability studies.[1] 2. Control Water Content: Minimize the water content in your formulation and protect it from atmospheric moisture during manufacturing and storage. 3. pH Optimization: If applicable to your formulation, adjust and maintain the pH in a neutral to slightly acidic range, as strongly acidic or basic conditions can catalyze hydrolysis.
Development of off-odors (rancid or sharp smells) Oxidation of DITDA: The ester is undergoing oxidation, leading to the formation of volatile aldehydes and ketones.1. Add an Antioxidant: Incorporate a phenolic antioxidant like Butylated Hydroxytoluene (BHT) or a hindered phenolic antioxidant. Typical concentrations in lubricants range from 0.1% to 0.5% (w/w).[2] 2. Use Chelating Agents: If metal ions (e.g., from catalysts or processing equipment) are present, add a chelating agent like EDTA to sequester them, as they can catalyze oxidation. 3. Inert Atmosphere: During manufacturing and packaging, consider using an inert atmosphere (e.g., nitrogen blanket) to minimize oxygen exposure.
Increase in viscosity or formation of precipitates/sludge Advanced Degradation: Significant hydrolysis and/or oxidation is occurring, leading to the formation of higher molecular weight byproducts or insoluble degradation products.1. Combine Stabilizers: Use a combination of a hydrolysis stabilizer (carbodiimide) and an antioxidant (phenolic antioxidant) for comprehensive protection. Synergistic effects are often observed. 2. Re-evaluate Formulation Components: Check for any components in your formulation that may be promoting degradation (e.g., pro-oxidant additives, incompatible excipients). 3. Storage Conditions: Ensure the formulation is stored at the recommended temperature and protected from light, as both can accelerate degradation.
Inconsistent analytical results for DITDA concentration in stability studies Analytical Method Issues or Ongoing Degradation: The analytical method may not be stability-indicating, or the degradation is proceeding under the analysis conditions.1. Validate Analytical Method: Ensure your HPLC or GC-MS method is properly validated for stability testing, meaning it can separate the intact DITDA from its degradation products (adipic acid, isotridecyl alcohol, and oxidation byproducts). 2. Forced Degradation Study: Perform a forced degradation study to identify potential degradation products and confirm the method's ability to resolve them from the parent compound.[3][4][5][6][7]

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: The two primary degradation pathways for DITDA are hydrolysis and oxidation.

  • Hydrolysis: The ester bonds of DITDA are susceptible to cleavage in the presence of water, which is often catalyzed by acidic or basic conditions. This reaction breaks down DITDA into adipic acid and isotridecyl alcohol.

  • Oxidation: This process is typically initiated by factors such as heat, light, and the presence of metal ions. It involves a free-radical chain reaction that attacks the hydrocarbon chains of the adipate, leading to the formation of hydroperoxides, which can then decompose into a variety of byproducts, including aldehydes, ketones, and shorter-chain carboxylic acids.

Q2: What are the most effective types of stabilizers to prevent DITDA degradation?

A2: A combination of stabilizers is often the most effective approach.

  • For Hydrolysis: Carbodiimide-based stabilizers are highly effective.[1] They act by scavenging the carboxylic acids formed during hydrolysis, thereby preventing the autocatalytic breakdown of the ester. Bis(2,6-diisopropylphenyl)carbodiimide (BDICDI) is a commonly used example.

  • For Oxidation: Phenolic antioxidants, such as Butylated Hydroxytoluene (BHT) and other hindered phenols, are very effective at terminating the free-radical chain reactions involved in oxidation.[2][8] In some systems, aminic antioxidants can also be used, and often a synergistic effect is observed when different types of antioxidants are combined.[9]

Q3: At what concentration should I use these stabilizers?

A3: The optimal concentration of a stabilizer depends on the specific formulation, storage conditions, and desired shelf life. However, here are some general starting points:

  • Carbodiimide (B86325) Stabilizers: Typical loading levels range from 0.5% to 2.0% by weight of the DITDA.

  • Phenolic Antioxidants: For industrial lubricants, concentrations often range from 0.05% to 0.5% by weight.[2] For other applications, this may vary. It is always recommended to perform a dose-response study to determine the optimal concentration for your specific formulation.

Q4: Can I use a combination of a hydrolysis stabilizer and an antioxidant?

A4: Yes, and it is often recommended. Hydrolysis and oxidation can sometimes be interconnected. For instance, the acidic byproducts of hydrolysis can sometimes promote oxidation. Therefore, using a carbodiimide to prevent hydrolysis and a phenolic antioxidant to prevent oxidation provides a dual-protection mechanism that can significantly enhance the stability of the DITDA in your formulation.

Q5: How can I analytically monitor the degradation of DITDA?

A5: The most common and effective methods are High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS).

  • HPLC-UV: This method is well-suited for quantifying the remaining intact DITDA. A stability-indicating method should be developed that can separate the DITDA peak from the peaks of its degradation products.

  • GC-MS: This technique is particularly useful for identifying and quantifying the volatile degradation products, such as isotridecyl alcohol and smaller molecules resulting from oxidation. It can also be used to quantify adipic acid after derivatization.[10]

Quantitative Data on Stabilizer Performance

The following tables provide an overview of typical performance data for the classes of stabilizers recommended for DITDA. Please note that the exact performance will vary depending on the specific formulation and conditions.

Table 1: Efficacy of Carbodiimide Stabilizers in Preventing Hydrolysis of Long-Chain Esters

Stabilizer TypeExample CompoundTypical Concentration (% w/w)Expected Outcome
Monomeric CarbodiimideBis(2,6-diisopropylphenyl)carbodiimide (BDICDI)0.5 - 2.0Significant reduction in the rate of hydrolysis, leading to a lower rate of acid value increase over time.

Table 2: Efficacy of Phenolic Antioxidants in Preventing Oxidation of Synthetic Esters

Antioxidant TypeExample CompoundTypical Concentration (% w/w)Performance MetricTypical Result
Hindered PhenolButylated Hydroxytoluene (BHT)0.1 - 0.5[2]Oxidation Induction Time (OIT)Significant increase in OIT compared to unstabilized ester.
Hindered PhenolIrganox L 1350.1 - 1.0Rotary Bomb Oxidation Test (RBOT)Extended time to pressure drop, indicating enhanced oxidative stability.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To intentionally degrade DITDA under controlled stress conditions to identify potential degradation products and to develop a stability-indicating analytical method.

Methodology:

  • Preparation of DITDA Samples: Prepare solutions of DITDA in a suitable solvent (e.g., isopropanol) at a concentration of approximately 1 mg/mL.

  • Acid Hydrolysis: To a DITDA solution, add 1N HCl to achieve a final acid concentration of 0.1N. Heat the solution at 60°C for 24 hours.

  • Base Hydrolysis: To a DITDA solution, add 1N NaOH to achieve a final base concentration of 0.1N. Keep the solution at room temperature for 8 hours.

  • Oxidation: To a DITDA solution, add 3% hydrogen peroxide. Keep the solution at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Place a sample of neat DITDA in an oven at 100°C for 48 hours.

  • Photodegradation: Expose a DITDA solution in a quartz cuvette to a photostability chamber according to ICH Q1B guidelines.

  • Analysis: Analyze all stressed samples, along with an unstressed control, using a validated HPLC-UV and/or GC-MS method to identify and quantify the degradation products.

Protocol 2: Determination of DITDA and its Hydrolytic Degradation Products by HPLC-UV

Objective: To quantify the amount of intact DITDA and its primary hydrolytic degradation product, adipic acid, in a formulation over time.

Methodology:

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water with 0.1% phosphoric acid.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 210 nm.

  • Sample Preparation:

    • Accurately weigh a portion of the formulation containing DITDA.

    • Dissolve the sample in a suitable solvent like methanol (B129727) or acetonitrile.

    • Use sonication to ensure complete dissolution.

    • Filter the sample through a 0.45 µm syringe filter.

    • Dilute the filtered sample to a known concentration within the calibration range of the method.

  • Analysis: Inject the prepared sample into the HPLC system. Quantify the DITDA and adipic acid peaks based on the calibration curves of their respective reference standards.

Protocol 3: Identification of Oxidative Degradation Products by GC-MS

Objective: To identify and semi-quantify volatile oxidation byproducts and isotridecyl alcohol resulting from DITDA degradation.

Methodology:

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

  • Carrier Gas: Helium.

  • Injection Mode: Splitless.

  • Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp to 280°C at 10°C/min.

    • Hold at 280°C for 10 minutes.

  • Mass Spectrometer: Operate in electron ionization (EI) mode and scan a mass range of m/z 40-600.

  • Sample Preparation:

    • For liquid formulations, a direct injection of a diluted sample may be possible.

    • For more complex matrices, a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to isolate the analytes of interest.

  • Analysis: Inject the prepared sample. Identify the degradation products by comparing their mass spectra to a spectral library (e.g., NIST) and by interpreting the fragmentation patterns.

Visualizations

Hydrolysis_Pathway DITDA This compound (DITDA) Products Degradation Products DITDA->Products Hydrolysis Water Water (H₂O) Water->Products AcidBase Acid or Base Catalyst AcidBase->Products AdipicAcid Adipic Acid Products->AdipicAcid Isotridecanol Isotridecyl Alcohol Products->Isotridecanol

Hydrolysis degradation pathway of this compound.

Oxidation_Pathway DITDA This compound (DITDA) FreeRadical Free Radical (R•) DITDA->FreeRadical Initiation Initiators Initiators (Heat, Light, Metal Ions) Initiators->FreeRadical Oxygen Oxygen (O₂) PeroxyRadical Peroxy Radical (ROO•) Oxygen->PeroxyRadical FreeRadical->PeroxyRadical Propagation Hydroperoxide Hydroperoxide (ROOH) PeroxyRadical->Hydroperoxide DegradationProducts Degradation Products (Aldehydes, Ketones, etc.) Hydroperoxide->DegradationProducts Decomposition

Oxidative degradation pathway of this compound.

Experimental_Workflow cluster_prep Sample Preparation cluster_stability Stability Study cluster_analysis Analysis cluster_results Results & Optimization Formulation DITDA Formulation Stabilizer Add Stabilizer (Carbodiimide and/or Antioxidant) Formulation->Stabilizer Control Unstabilized Control Formulation->Control Stress Forced Degradation (Heat, Humidity, Light, etc.) Stabilizer->Stress Control->Stress HPLC HPLC-UV Analysis (Quantify DITDA) Stress->HPLC GCMS GC-MS Analysis (Identify Degradants) Stress->GCMS Data Compare Degradation Profiles HPLC->Data GCMS->Data Optimize Optimize Stabilizer Concentration Data->Optimize

References

"addressing compatibility issues of diisotridecyl adipate with polymer blends"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with diisotridecyl adipate (B1204190) (DITA) as a plasticizer in polymer blends.

Troubleshooting Guides

This section addresses common issues encountered during the formulation and processing of polymer blends containing DITA.

Issue 1: Phase Separation or Poor Miscibility

Q1: My polymer blend containing DITA appears cloudy or shows signs of phase separation after processing. What could be the cause and how can I fix it?

A1: Cloudiness or visible phase separation in your polymer blend indicates poor miscibility between the diisotridecyl adipate (DITA) and the polymer matrix. This can be attributed to several factors:

  • Incompatibility of Polarity: DITA is a non-polar plasticizer. If your polymer is highly polar, the difference in polarity can lead to poor miscibility.

  • Plasticizer Concentration: Exceeding the polymer's plasticizer absorption limit can result in supersaturation and subsequent phase separation.

  • Processing Temperature: Inadequate processing temperatures may not provide enough energy to achieve a homogenous mixture. Conversely, excessively high temperatures can sometimes induce phase separation.

  • Cooling Rate: Rapid cooling can sometimes trap a seemingly homogenous mixture in a metastable state, with phase separation occurring over time.

Troubleshooting Steps:

  • Re-evaluate Polymer-Plasticizer Compatibility:

    • Review the solubility parameters of both DITA and your polymer. A closer match in solubility parameters generally indicates better compatibility.

    • Consider using a co-plasticizer or a compatibilizer to bridge the polarity gap between DITA and the polymer.

  • Optimize Plasticizer Concentration:

    • Perform a concentration gradient study to determine the optimal concentration of DITA that the polymer can accommodate without phase separation. Start with a lower concentration and incrementally increase it.

  • Adjust Processing Parameters:

    • Gradually increase the processing temperature to enhance the mixing of DITA into the polymer matrix.

    • Experiment with different cooling rates. Sometimes, a slower, controlled cooling process can improve homogeneity.

  • Consider a Different Plasticizer: If the above steps do not resolve the issue, DITA may not be the ideal plasticizer for your specific polymer. You may need to explore alternative plasticizers with a polarity that is more compatible with your polymer system.

Logical Workflow for Troubleshooting Phase Separation:

start Start: Cloudy Blend check_compatibility Evaluate Polymer-DITA Solubility Parameters start->check_compatibility adjust_concentration Optimize DITA Concentration check_compatibility->adjust_concentration Parameters Mismatched adjust_processing Adjust Processing Temperature & Cooling Rate check_compatibility->adjust_processing Parameters Matched adjust_concentration->adjust_processing Issue Persists end_success End: Homogenous Blend adjust_concentration->end_success Resolved consider_alternative Consider Alternative Plasticizer adjust_processing->consider_alternative Issue Persists adjust_processing->end_success Resolved end_fail End: Issue Persists consider_alternative->end_fail

Caption: Troubleshooting workflow for phase separation.

Issue 2: Plasticizer Leaching or Migration

Q2: I've observed an oily film on the surface of my DITA-plasticized polymer, or the material has become brittle over time. What is happening and how can I prevent it?

A2: The phenomena you're observing are likely due to plasticizer leaching (extraction by a liquid) or migration (movement to the surface or into an adjacent material). This leads to a loss of flexibility and can contaminate the surrounding environment or any product in contact with the polymer.

Causes of Leaching and Migration:

  • Poor Compatibility: As with phase separation, a lack of strong interaction between DITA and the polymer makes it easier for the plasticizer to move.

  • High Plasticizer Concentration: An excess of DITA that is not well-integrated into the polymer matrix is more prone to migration.

  • Environmental Factors: Exposure to solvents, oils, or high temperatures can accelerate the leaching and migration processes.

  • Polymer Morphology: The crystalline-to-amorphous ratio of the polymer can influence plasticizer migration. Plasticizers primarily reside in the amorphous regions.

Preventative Measures:

  • Improve Compatibility:

    • Ensure good compatibility between DITA and the polymer by matching their chemical properties.

    • The use of compatibilizers can help to anchor the plasticizer within the polymer matrix.

  • Optimize Formulation:

    • Use the lowest effective concentration of DITA to achieve the desired flexibility.

    • Consider blending DITA with a higher molecular weight plasticizer, which will have lower mobility.

  • Cross-linking: Covalently cross-linking the polymer chains can create a more robust network that physically entraps the plasticizer molecules, reducing their ability to migrate.

  • Surface Modification: Applying a surface coating or treatment can act as a barrier to prevent plasticizer from reaching the surface.

Frequently Asked Questions (FAQs)

Q3: What types of polymers are generally compatible with this compound?

A3: this compound is a non-polar plasticizer and, as such, exhibits good compatibility with non-polar or moderately polar polymers. It is commonly used with:

  • Polyvinyl Chloride (PVC)

  • Poly(lactic acid) (PLA)

  • Thermoplastic Starch (TPS)

  • Polyurethanes

  • Nitrile Rubber (NBR)

Compatibility with highly polar polymers such as polyvinyl alcohol (PVA) or certain grades of Eudragit® (methacrylic acid copolymers) may be limited and often requires the use of co-plasticizers or compatibilizers.

Q4: How does DITA affect the mechanical properties of polymer blends?

A4: DITA, like other plasticizers, generally has the following effects on the mechanical properties of a polymer blend:

  • Increases Flexibility and Elongation at Break: By inserting themselves between polymer chains, plasticizers reduce intermolecular forces, allowing the chains to move more freely.

  • Decreases Tensile Strength and Young's Modulus: The increased flexibility comes at the cost of reduced stiffness and strength.

  • Lowers the Glass Transition Temperature (Tg): This is the primary mechanism by which plasticizers impart flexibility.

Q5: Can DITA be used in pharmaceutical applications, such as in drug-eluting polymers?

A5: Yes, adipate-based plasticizers like DITA can be used in pharmaceutical formulations, particularly in polymer coatings for tablets and in transdermal patches. However, its use must be carefully evaluated for:

  • Biocompatibility: Ensuring the plasticizer is non-toxic and does not elicit an adverse biological response.

  • Leaching and Migration: It is critical to minimize plasticizer migration to avoid contamination of the drug product and to ensure the stability of the dosage form.

  • Impact on Drug Release: The presence of a plasticizer can alter the drug release profile from a polymer matrix. It can either facilitate drug diffusion by increasing polymer chain mobility or, in some cases, hinder it through interactions with the drug molecule. The specific effect is dependent on the polymer, drug, and plasticizer system.

Data Presentation

Table 1: Effect of Diisodecyl Adipate (DIA) on the Mechanical Properties of PLA/TPS Blends

PLA/TPS RatioDIA Concentration (%)Tensile Strength (MPa)Elongation at Break (%)Young's Modulus (MPa)
70/30035.2 ± 2.14.5 ± 0.51250 ± 80
70/301528.9 ± 1.8150.2 ± 15.3870 ± 50
50/50025.6 ± 1.58.2 ± 1.1980 ± 65
50/501521.3 ± 1.2210.5 ± 20.1650 ± 40

Data synthesized from studies on diisodecyl adipate, a close structural analog of this compound, in PLA/TPS blends.

Experimental Protocols

Protocol 1: Determination of Plasticizer Migration to a Lacquer Surface (ASTM D2199-03)

This method provides an accelerated test to measure the tendency of plasticizers to migrate from a vinyl fabric to a lacquer coating.

Materials:

  • Vinyl fabric sample containing DITA

  • Lacquered panels (as specified in the standard)

  • Forced convection oven

  • Weight (910 g)

  • Sponge rubber and aluminum foil

  • Heptane

Procedure:

  • Apply a wet film of the test lacquer to a glass panel and allow it to dry as specified.

  • Place the vinyl fabric on the lacquered panel with the side to be tested facing the lacquer.

  • Cover the vinyl fabric with aluminum foil, followed by a piece of sponge rubber.

  • Place the 910 g weight on top of the assembly.

  • Place the entire assembly in a forced convection oven at 50°C for 72 hours.

  • After cooling, remove the weight, sponge rubber, and foil. Carefully remove the vinyl fabric.

  • Wipe the surface of the lacquer with a soft cloth dampened with heptane.

  • Visually inspect the lacquer surface for any marring, softening, or tackiness, which indicates plasticizer migration.

Experimental Workflow for Plasticizer Migration Testing:

start Start: Prepare Lacquered Panel & DITA-Polymer Sample assemble Assemble Test Stack: Panel, Polymer, Foil, Sponge, Weight start->assemble incubate Incubate in Oven (50°C, 72h) assemble->incubate disassemble Cool and Disassemble incubate->disassemble evaluate Wipe Lacquer with Heptane & Visually Inspect disassemble->evaluate end_result End: Report Degree of Marring/Softening evaluate->end_result

Caption: Workflow for ASTM D2199-03 plasticizer migration test.

Protocol 2: Compatibility of DITA in Polymer Blends under Compression (Based on ASTM D3291)

This test method determines the compatibility of a plasticizer in a polymer by subjecting a plasticized sample to compression.

Materials:

  • Polymer blend containing a known concentration of DITA, pressed into a sheet.

  • Two pieces of absorbent paper (e.g., filter paper).

  • Two smooth, flat metal plates.

  • A press capable of applying a specified pressure.

  • An oven.

  • Analytical balance.

Procedure:

  • Cut a specimen of the plasticized polymer sheet to a standard size.

  • Weigh the specimen and the two pieces of absorbent paper accurately.

  • Sandwich the polymer specimen between the two pieces of absorbent paper, and then place this sandwich between the two metal plates.

  • Place the assembly in a press and apply a specified pressure (e.g., 100 psi).

  • Transfer the assembly under pressure to an oven set at a specified temperature (e.g., 70°C) for a set period (e.g., 24 hours).

  • After the test period, remove the assembly from the oven and the press.

  • Allow the components to cool to room temperature.

  • Reweigh the polymer specimen and the absorbent papers separately.

  • The weight loss of the polymer specimen and the weight gain of the absorbent papers indicate the amount of exuded plasticizer. Compatibility is inversely related to the amount of plasticizer that has exuded.

By following these guidelines and protocols, researchers can effectively troubleshoot and characterize the compatibility of this compound in their polymer blend systems.

Technical Support Center: Diisotridecyl Adipate (DITDA) Migration in Food Contact Materials

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working to reduce the migration of diisotridecyl adipate (B1204190) (DITDA) in food contact materials.

Troubleshooting Guides

This section addresses specific issues that may arise during experimentation to reduce DITDA migration.

Issue 1: Higher than expected DITDA migration levels in non-fatty food simulants.

Possible Cause Troubleshooting Step Expected Outcome
Incorrect food simulant selection: The polarity of the simulant may be too similar to DITDA, promoting migration.Review the food type the material is intended for. For aqueous, non-acidic foods, use 10% ethanol (B145695) (Simulant A). For acidic foods, use 3% acetic acid (Simulant B).Reduced migration levels that are more representative of the intended food contact application.
Elevated testing temperature: Higher temperatures can accelerate migration kinetics.[1][2][3]Ensure the migration testing temperature corresponds to the intended use and storage conditions of the food contact material. Refer to regulatory guidelines for appropriate temperature settings.Migration levels will reflect the expected real-world performance of the material.
Prolonged contact time: Extended exposure can lead to increased migration.Set the contact time for the migration test to match the maximum expected duration of food contact.More accurate assessment of DITDA migration under normal usage conditions.

Issue 2: Difficulty in quantifying DITDA in fatty food simulants like olive oil.

Possible Cause Troubleshooting Step Expected Outcome
Matrix interference: The complex and non-volatile nature of olive oil can interfere with analytical methods like Gas Chromatography (GC).[4]Consider using alternative fatty food simulants such as iso-octane or 95% ethanol, which are more compatible with GC analysis.[4]Improved analytical sensitivity and accuracy in quantifying DITDA migration.
Inadequate sample preparation: Residual oil in the sample extract can contaminate the analytical instrument.Implement a robust sample cleanup procedure, such as solid-phase extraction (SPE), to remove interfering lipids before analysis.Cleaner chromatograms with better peak resolution for accurate quantification.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods to reduce DITDA migration from food contact materials?

A1: Several strategies can be employed to reduce DITDA migration:

  • Polymer Formulation Modification:

    • Use of Higher Molecular Weight Plasticizers: Larger molecules have lower mobility within the polymer matrix, thus reducing their migration potential.[5][6][7]

    • Blending Plasticizers: Using a binary blend of plasticizers can decrease the migration of individual plasticizers compared to when they are used alone.[8]

    • Incorporate Anti-Migration Additives: Certain additives can enhance the stability of the plasticizer within the polymer.[5]

  • Surface Modification of the Polymer:

    • UV Irradiation: Treating the surface of PVC with UV radiation can create a cross-linked surface layer that acts as a barrier to plasticizer migration.[8] One study showed this method can decrease di-2-ethylhexylphthalate (DEHP) migration by almost 50%.[8]

    • Plasma Surface Treatment: Applying a dielectric-barrier discharge (DBD) in pure argon plasma can cross-link the PVC surface, significantly reducing plasticizer migration by up to 95%.[9]

  • Material Selection:

Q2: How do I select the correct food simulant for my DITDA migration study?

A2: The choice of food simulant is critical for obtaining meaningful results and should reflect the type of food the packaging is intended for. The following table summarizes common food simulants:

Food Simulant Abbreviation Represents Food Type
10% Ethanol (v/v) in waterSimulant AAqueous foods with a pH > 4.5
3% Acetic Acid (w/v) in waterSimulant BAcidic foods with a pH ≤ 4.5
20% Ethanol (v/v) in waterSimulant CAlcoholic foods with an alcohol content of up to 20%
50% Ethanol (v/v) in waterSimulant D1Alcoholic foods with an alcohol content of over 20% and oil-in-water emulsions
Vegetable Oil (e.g., Olive Oil)Simulant D2Fatty foods
Iso-octane-Alternative fatty food simulant[4]
95% Ethanol-Alternative fatty food simulant[4]

Q3: What are the typical test conditions for a DITDA migration experiment?

A3: Migration test conditions are designed to simulate the actual use of the food contact material. Key parameters include:

  • Temperature: Should reflect the maximum temperature the material will encounter during processing and storage. Accelerated testing at higher temperatures can be used to estimate long-term migration.[2][10]

  • Time: The duration of the test should correspond to the shelf-life of the food product.

  • Contact Surface Area to Volume Ratio: This ratio should be representative of the packaging design. A standard ratio is often 6 dm² of material per 1 kg of food simulant.

Refer to established standards like ASTM D4754 for detailed guidance on setting up migration cells and test conditions.[11][12]

Quantitative Data Summary

The following table summarizes reported reductions in plasticizer migration using different methods. Note that these values are for various plasticizers, as specific quantitative data for DITDA reduction was limited in the search results.

Method Plasticizer Material Reduction in Migration Source
UV IrradiationDEHPPVC Sheet~50%[8]
Dielectric-Barrier Discharge (Argon Plasma)General PlasticizersPVCUp to 95%[9]
Binary Blend of PlasticizersDEHP/DBPPVCDiffusion coefficient reduced to 10⁻⁹ cm²/s[8]
Thermal TreatmentDEHPPVCDiffusion coefficient reduced to 10⁻¹⁰ cm²/s[8]

Experimental Protocols

Protocol 1: Specific Migration Testing of DITDA using Food Simulants (Adapted from ASTM D4754)

  • Sample Preparation: Cut the food contact material into test specimens of a standardized size (e.g., 1 dm²).

  • Migration Cell Assembly: Place the test specimen in an FDA-style migration cell, ensuring a tight seal to prevent leakage.[12]

  • Food Simulant Filling: Fill the migration cell with the pre-selected food simulant, ensuring the entire surface of the specimen intended for food contact is exposed.

  • Incubation: Place the migration cell in an oven or incubator at the specified temperature and for the designated time.

  • Sample Collection: After incubation, cool the cell to room temperature and collect the food simulant for analysis.

  • Analysis: Quantify the concentration of DITDA in the food simulant using Gas Chromatography-Mass Spectrometry (GC-MS).

Protocol 2: Quantification of DITDA in Food Simulants by GC-MS

  • Sample Extraction (for fatty food simulants):

    • Perform a liquid-liquid extraction of the fatty food simulant with a suitable solvent like acetonitrile.

    • Alternatively, use solid-phase extraction (SPE) to isolate DITDA and remove interfering lipids.

  • Instrumental Analysis:

    • Gas Chromatograph (GC) Conditions:

      • Injector: Splitless mode

      • Column: A non-polar or medium-polarity capillary column suitable for plasticizer analysis (e.g., DB-5ms).

      • Oven Program: Start at a low temperature (e.g., 100°C), ramp up to a high temperature (e.g., 300°C) to ensure elution of DITDA.[13]

    • Mass Spectrometer (MS) Conditions:

      • Ionization Mode: Electron Ionization (EI)

      • Acquisition Mode: Selected Ion Monitoring (SIM) for higher sensitivity and specificity, monitoring characteristic ions of DITDA.

  • Quantification:

    • Prepare a calibration curve using DITDA standards of known concentrations.

    • Calculate the concentration of DITDA in the sample by comparing its peak area to the calibration curve.

Visualizations

Experimental_Workflow_for_DITDA_Migration_Testing cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Select_FCM Select Food Contact Material (FCM) Prepare_Sample Prepare FCM Test Specimen Select_FCM->Prepare_Sample Select_Simulant Select Food Simulant Assemble_Cell Assemble Migration Cell Select_Simulant->Assemble_Cell Prepare_Sample->Assemble_Cell Incubate Incubate at Controlled T & Time Assemble_Cell->Incubate Collect_Simulant Collect Simulant Incubate->Collect_Simulant Extract_DITDA Extract DITDA (if necessary) Collect_Simulant->Extract_DITDA GCMS_Analysis GC-MS Analysis Extract_DITDA->GCMS_Analysis Quantify Quantify DITDA GCMS_Analysis->Quantify

Caption: Workflow for DITDA Migration Testing.

DITDA_Migration_Reduction_Strategies cluster_strategies Migration Reduction Strategies cluster_poly_opts cluster_surf_opts cluster_alt_opts Start High DITDA Migration Polymer_Mod Polymer Formulation Modification Start->Polymer_Mod Surface_Treat Surface Treatment Start->Surface_Treat Alt_Material Alternative Material Selection Start->Alt_Material High_MW Use Higher MW Plasticizers Polymer_Mod->High_MW Blend Blend Plasticizers Polymer_Mod->Blend Additives Use Anti-Migration Additives Polymer_Mod->Additives UV_Irrad UV Irradiation Surface_Treat->UV_Irrad Plasma Plasma Treatment Surface_Treat->Plasma No_Plast_Poly Use Polymers Requiring Less/No Plasticizer Alt_Material->No_Plast_Poly End Reduced DITDA Migration High_MW->End Blend->End Additives->End UV_Irrad->End Plasma->End No_Plast_Poly->End

Caption: Decision tree for selecting a DITDA migration reduction strategy.

References

"enhancing the plasticizing efficiency of diisotridecyl adipate"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Diisotridecyl Adipate (DITA). This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on enhancing the plasticizing efficiency of DITA in your polymer formulations. Here you will find answers to frequently asked questions, troubleshooting guides for common experimental issues, and detailed protocols.

Frequently Asked Questions (FAQs)

Q1: What is this compound (DITA) and how does it function as a plasticizer?

This compound (DITA) is a high molecular weight plasticizer, specifically a diester of adipic acid and isodecyl alcohol.[1] Its primary role is to increase the flexibility, durability, and processability of polymers, most notably Polyvinyl Chloride (PVC).[2] DITA functions by embedding its molecules between polymer chains, which disrupts the rigid polymer-polymer interactions.[3] This process increases the "free volume" within the polymer matrix, allowing the polymer chains to move more freely past one another, thereby lowering the glass transition temperature (Tg) and enhancing flexibility.[3][4]

Q2: What are the primary theories explaining DITA's plasticizing action?

The efficiency of plasticizers like DITA is generally explained by three core theories:

  • Lubricity Theory: This theory suggests that the rigidity of a polymer is due to intermolecular friction. DITA molecules act as lubricants, shielding the polymer chains from each other and allowing them to slide more easily.[3][5]

  • Gel Theory: This theory proposes that plasticizers break down the polymer's three-dimensional network. The plasticized polymer exists in an intermediate state between a solid and a liquid, held by weak secondary forces between the plasticizer and polymer, which are easily overcome by stress, allowing for flexion.[3][5]

  • Free Volume Theory: This is the most widely accepted theory. Plasticizers increase the unoccupied space, or "free volume," within the polymer structure.[4] A plasticizer with a lower glass transition temperature than the polymer increases the overall free volume of the system, which enhances molecular mobility and thus flexibility.[2]

cluster_input Inputs cluster_mechanism Mechanism of Action cluster_output Material Properties Polymer Rigid Polymer Matrix (e.g., PVC) Forces Reduced Intermolecular Forces Polymer->Forces DITA Addition of DITA DITA->Forces Volume Increased Free Volume Forces->Volume Leads to Tg Lower Glass Transition Temperature (Tg) Volume->Tg Results in Flexibility Increased Flexibility & Elongation Tg->Flexibility Stiffness Decreased Stiffness & Modulus Tg->Stiffness start Problem: Formulation is Brittle q1 Is DITA concentration sufficient? start->q1 q2 Was the mixing process adequate? q1->q2 Yes sol1 Solution: Increase DITA concentration incrementally. (See Table 1) q1->sol1 No q3 Are other additives present? q2->q3 Yes sol2 Solution: Review mixing protocol. Ensure sufficient time, temperature, and shear. q2->sol2 No sol3 Solution: Test for additive compatibility. Consider removing or replacing interfering additives. q3->sol3 Yes end Re-evaluate Mechanical Properties q3->end No sol1->end sol2->end sol3->end cluster_prep Phase 1: Sample Preparation cluster_test Phase 2: Performance Testing cluster_analysis Phase 3: Analysis Formulate 1. Formulate PVC/DITA Blends (Varying concentrations) Mix 2. High-Shear Mix & Heat (e.g., Two-roll mill) Formulate->Mix Mold 3. Mold Samples (e.g., Compression molding) Mix->Mold Condition 4. Condition Samples (e.g., 23°C, 50% RH, 48h) Mold->Condition Mechanical 5a. Mechanical Testing (Tensile, Hardness) Condition->Mechanical Migration 5b. Migration Testing (Volatility, Exudation) Condition->Migration Analyze 6. Analyze Data & Optimize Formulation Mechanical->Analyze Migration->Analyze

References

Technical Support Center: Troubleshooting Yellowing of PVC Films Containing Diisotridecyl Adipate (DITDA)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the yellowing of Polyvinyl Chloride (PVC) films plasticized with diisotridecyl adipate (B1204190) (DITDA).

Troubleshooting Guides

This section offers a detailed question-and-answer format to address specific issues encountered during the formulation and processing of DITDA-plasticized PVC films.

Question 1: What are the primary causes of yellowing in our PVC film formulated with DITDA?

Yellowing in PVC films, including those containing DITDA, is primarily a result of polymer degradation. This degradation can be initiated or accelerated by several factors:

  • Thermal Degradation: Exposure to high temperatures during processing (extrusion, calendering, etc.) can lead to the dehydrochlorination of the PVC polymer chains. This process releases hydrochloric acid (HCl) and forms conjugated polyene sequences, which absorb light and cause a yellow to brown discoloration.[1][2] Processing temperatures for PVC are typically in the range where thermal degradation can occur if not properly controlled.[1]

  • Photo-oxidation: Exposure to ultraviolet (UV) radiation from sunlight or artificial light sources can initiate photo-oxidative degradation.[2][3] This process involves the formation of free radicals that react with oxygen, leading to chain scission, cross-linking, and the formation of chromophoric groups (color-causing groups) like carbonyls and polyenes.[1]

  • Chemical Degradation: Contact with certain chemicals, including acids, alkalis, and some organic solvents, can accelerate the degradation of PVC.[4] Additionally, incompatible additives within the formulation can contribute to yellowing.

  • Residual Impurities: Impurities in the PVC resin, such as residual catalysts from the polymerization process, can act as catalysts for degradation reactions.[5]

Question 2: We are observing yellowing during the extrusion of our DITDA-plasticized PVC film. How can we troubleshoot this issue?

Yellowing during extrusion is a common issue and can often be resolved by optimizing processing parameters and formulation.

Troubleshooting Steps for Extrusion-Related Yellowing:

Parameter/ComponentPotential Cause of YellowingRecommended Action
Melt Temperature Excessive heat is a primary driver of thermal degradation.[1]Gradually reduce the barrel and die temperatures. Monitor the melt temperature to ensure it is within the recommended processing window for your specific PVC grade and DITDA formulation.
Screw Speed High screw speeds can increase shear heating, leading to localized overheating of the PVC melt.Reduce the screw speed to minimize shear-induced degradation.
Residence Time Prolonged exposure of the PVC melt to high temperatures in the extruder barrel increases the extent of thermal degradation.Optimize the screw design and processing rate to minimize residence time without compromising melt homogeneity.
Die and Adapter Design "Dead spots" or areas of low flow in the die or adapter can lead to stagnation and thermal degradation of the material.Ensure the die and adapter are well-designed to provide streamlined flow. Regularly clean these components to remove any degraded material.
Venting Trapped volatile degradation products, such as HCl, can accelerate further degradation.Ensure proper venting of the extruder to remove volatile byproducts.

Question 3: Could the DITDA plasticizer itself be contributing to the yellowing of our PVC films?

While DITDA is a non-phthalate plasticizer generally considered to have good stability, its properties and interaction with other components can influence yellowing. Adipate plasticizers are known to be more stable and less likely to cause yellowing compared to some phthalate (B1215562) plasticizers like DEHP, especially in high-temperature environments.

However, factors to consider regarding DITDA include:

  • Purity: Impurities in the DITDA plasticizer could potentially initiate or participate in degradation reactions. Always use a high-purity grade of DITDA from a reputable supplier.

  • Compatibility: While generally compatible with PVC, poor dispersion or interaction with other additives could create localized areas prone to degradation. Ensure thorough mixing and compatibility of all formulation components.

  • Concentration: The concentration of DITDA can influence the thermal stability of the PVC formulation. The effect of plasticizer content on the rate of discoloration has been noted, with higher plasticizer content sometimes leading to a slower yellowing rate.[6][7]

Question 4: What is the role of stabilizers in preventing yellowing, and what type should we use with DITDA?

Heat stabilizers are crucial additives in PVC formulations to prevent thermal degradation during processing and to enhance long-term stability.[8][9] They function by:

  • Neutralizing HCl: They scavenge the hydrochloric acid released during dehydrochlorination, preventing its catalytic effect on further degradation.[9]

  • Replacing Labile Chlorine Atoms: Some stabilizers can replace unstable chlorine atoms in the PVC chain, which are potential initiation sites for degradation.

  • Reacting with Free Radicals: Antioxidant co-stabilizers can interrupt the free-radical chain reactions of photo-oxidation.

Commonly Used Heat Stabilizers for Flexible PVC:

Stabilizer TypeAdvantagesConsiderations for DITDA Formulations
Calcium-Zinc (Ca/Zn) Based Environmentally friendly (lead-free), good initial color.Often require co-stabilizers (e.g., phosphites, polyols) for optimal long-term stability. Performance can be sensitive to lubricant balance.[5]
Organotin (Tin Mercaptides, Tin Carboxylates) Excellent heat stability, good transparency.Can be more expensive. Some concerns about the environmental impact of certain organotin compounds.
Mixed Metal (e.g., Ba/Zn, Ba/Cd) Good heat and light stability.Use of cadmium-based stabilizers is declining due to environmental and health concerns.

For applications requiring good transparency and long-term stability in DITDA-plasticized PVC films, a well-formulated Ca/Zn or organotin stabilizer system is generally recommended. The choice will depend on specific performance requirements, regulatory considerations, and cost.

Frequently Asked Questions (FAQs)

Q1: How does the yellowing of PVC films containing DITDA compare to those with DEHP?

While specific quantitative data is proprietary to manufacturers, adipate plasticizers like DITDA are generally considered to have better heat and UV stability compared to low molecular weight phthalates like di(2-ethylhexyl) phthalate (DEHP). This often translates to a lower tendency for yellowing in DITDA-plasticized PVC films, particularly under thermal stress and outdoor exposure.

Q2: How can we quantify the yellowing of our PVC films?

The degree of yellowing can be quantified using a Yellowness Index (YI) measurement. This is typically performed using a spectrophotometer or colorimeter according to standard test methods such as ASTM E313 .[10][11][12] The Yellowness Index is a single number calculated from spectrophotometric data that describes the change in color of a specimen from clear or white toward yellow.[12]

Q3: What is the impact of UV absorbers and antioxidants on preventing yellowing?

  • UV Absorbers: These additives function by absorbing harmful UV radiation and dissipating it as heat, thereby protecting the PVC polymer from photo-oxidation.

  • Antioxidants: These compounds, often used as co-stabilizers, inhibit oxidation and degradation by scavenging free radicals.

Incorporating a suitable package of UV absorbers and antioxidants is highly recommended for PVC films intended for outdoor use or applications with significant light exposure to prevent long-term yellowing.

Q4: Can moisture affect the yellowing of PVC films?

Yes, moisture can contribute to the degradation of PVC.[1] At high processing temperatures, water can hydrolyze some additives and can also participate in the degradation reactions of the PVC itself, leading to discoloration.[1] It is crucial to ensure that the PVC resin and all other additives are thoroughly dried before processing.

Experimental Protocols

1. Protocol for Measuring Yellowness Index (ASTM E313)

Objective: To quantitatively measure the yellowness of PVC film samples.

Apparatus:

  • Spectrophotometer or colorimeter capable of measuring color coordinates in the CIE Lab* color space.

  • White calibration standard.

  • Software for calculating the Yellowness Index according to ASTM E313.

Procedure:

  • Instrument Calibration: Calibrate the spectrophotometer according to the manufacturer's instructions using the white calibration standard.

  • Sample Preparation: Cut a flat, representative sample of the PVC film. Ensure the sample is clean and free of surface defects. The sample should be opaque or of sufficient thickness to be opaque. For transparent or translucent films, a consistent backing material should be used.

  • Measurement:

    • Place the sample at the measurement port of the instrument.

    • Take a spectral reading of the sample.

    • The instrument's software will calculate the tristimulus values (X, Y, Z) and/or the CIE Lab* color coordinates.

  • Calculation: The Yellowness Index (YI) is calculated using the following formula from ASTM E313: YI = 100 * (Cₓ * X - Cₑ * Z) / Y Where X, Y, and Z are the CIE tristimulus values, and Cₓ and Cₑ are coefficients dependent on the illuminant and observer.

  • Reporting: Report the Yellowness Index value. For comparative studies, ensure all measurements are taken under the same illuminant and observer conditions.

2. Protocol for Accelerated Weathering (ASTM G154)

Objective: To simulate the effects of outdoor weathering on PVC films in a laboratory setting to assess their resistance to yellowing and other forms of degradation.

Apparatus:

  • Fluorescent UV accelerated weathering apparatus (QUV tester).

  • UVA-340 fluorescent lamps (to simulate sunlight).

  • Specimen holders.

Procedure:

  • Sample Preparation: Cut PVC film samples to fit the specimen holders of the weathering apparatus.

  • Cycle Selection: Select an appropriate test cycle from ASTM G154. A common cycle for plastics is Cycle 1:

    • 8 hours of UV exposure at 60°C Black Panel Temperature.

    • 4 hours of condensation at 50°C Black Panel Temperature.

  • Exposure:

    • Mount the samples in the holders and place them in the weathering apparatus.

    • Run the selected cycle for a predetermined duration (e.g., 500, 1000, 2000 hours).

  • Evaluation:

    • Periodically remove the samples from the apparatus.

    • Visually inspect for any changes in appearance (e.g., yellowing, cracking, chalking).

    • Quantify the change in color by measuring the Yellowness Index (ASTM E313) at specified intervals.

  • Reporting: Report the test conditions (cycle, duration) and the observed changes in the PVC films, including the Yellowness Index data over time.

3. Protocol for Determining Thermal Stability by Thermogravimetric Analysis (TGA)

Objective: To evaluate the thermal stability of PVC formulations by measuring the temperature at which significant weight loss (due to dehydrochlorination) occurs.

Apparatus:

  • Thermogravimetric Analyzer (TGA).

  • Sample pans (e.g., aluminum or platinum).

  • Inert gas supply (e.g., nitrogen).

Procedure:

  • Sample Preparation: Accurately weigh a small amount of the PVC film (typically 5-10 mg) into a TGA sample pan.

  • TGA Method:

    • Place the sample pan in the TGA furnace.

    • Purge the furnace with an inert gas (e.g., nitrogen) to prevent oxidative degradation.

    • Heat the sample at a constant rate (e.g., 10°C/min) over a specified temperature range (e.g., 30°C to 600°C).

  • Data Analysis:

    • The TGA will record the sample weight as a function of temperature.

    • Determine the onset temperature of degradation, which is the temperature at which significant weight loss begins. This corresponds to the initiation of dehydrochlorination.

    • The temperature at which the rate of weight loss is maximum can also be determined from the derivative of the TGA curve (DTG curve).

  • Reporting: Report the TGA and DTG curves, and the onset temperature of degradation. A higher onset temperature indicates greater thermal stability.[13]

Visualizations

Troubleshooting_Yellowing_PVC_Film cluster_cause Identify Potential Cause cluster_process_troubleshooting Processing Troubleshooting cluster_post_process_troubleshooting Post-Processing Troubleshooting cluster_solutions Implement Solutions start Yellowing Observed in DITDA-Plasticized PVC Film process During Processing (e.g., Extrusion) start->process post_process Post-Processing (Storage/Use) start->post_process temp High Melt Temperature process->temp shear High Shear Rate process->shear residence Long Residence Time process->residence formulation_proc Inadequate Stabilization process->formulation_proc uv UV Exposure post_process->uv heat_age Heat Aging post_process->heat_age chem Chemical Exposure post_process->chem formulation_post Insufficient Long-Term Stabilization post_process->formulation_post optimize_proc Optimize Processing Parameters temp->optimize_proc shear->optimize_proc residence->optimize_proc improve_form Improve Formulation formulation_proc->improve_form uv->improve_form protect_film Protect Film from Environmental Factors uv->protect_film heat_age->improve_form chem->protect_film formulation_post->improve_form PVC_Degradation_Pathway cluster_initiators Degradation Initiators pvc PVC Polymer Chain heat Heat pvc->heat uv UV Radiation pvc->uv dehydrochlorination Dehydrochlorination (-HCl) heat->dehydrochlorination uv->dehydrochlorination oxidation Oxidation uv->oxidation polyenes Formation of Conjugated Polyenes dehydrochlorination->polyenes polyenes->oxidation yellowing Yellowing/ Discoloration polyenes->yellowing carbonyls Formation of Carbonyl Groups oxidation->carbonyls carbonyls->yellowing

References

"optimization of processing parameters for diisotridecyl adipate-based composites"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the optimization of processing parameters for diisotridecyl adipate (B1204190) (DITDA)-based composites.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of Diisotridecyl Adipate (DITDA) in a polymer composite?

A1: this compound (DITDA) primarily functions as a plasticizer. Plasticizers are additives that increase the flexibility, durability, and processability of a polymer by reducing the intermolecular forces between polymer chains.[1][2] This results in a lower glass transition temperature (Tg), reduced melt viscosity, and decreased tensile strength and hardness, while increasing the elongation at break.[1]

Q2: How does the molecular weight of a plasticizer like DITDA affect composite properties?

A2: Higher molecular weight plasticizers, such as DITDA, generally exhibit lower volatility and reduced migration out of the composite material.[1] This leads to more stable long-term performance and is particularly important for applications where plasticizer leaching is a concern.

Q3: What are the typical processing methods for DITDA-based composites?

A3: DITDA-based composites are typically processed using standard thermoplastic processing techniques such as melt blending, extrusion, and injection molding.[3][4][5] The addition of DITDA lowers the melt viscosity, which can facilitate these processes.[6]

Q4: How can I determine the optimal concentration of DITDA in my composite?

A4: The optimal concentration of DITDA depends on the desired final properties of the composite. A design of experiments (DOE) approach is recommended to systematically vary the DITDA concentration and evaluate its effect on key properties such as tensile strength, elongation, and thermal stability.[7] Response surface methodology (RSM) can be a powerful statistical tool for this optimization.[7]

Q5: Are there any compatibility issues to consider when using DITDA with my polymer matrix?

A5: For a plasticizer to be effective, it must be compatible with the polymer matrix.[8] The compatibility of DITDA, an aliphatic ester, with a polymer can be influenced by the polarity of the polymer.[9] Incompatible plasticizers can lead to issues like phase separation and exudation (bleeding) to the surface.[9]

Troubleshooting Guides

Issue 1: Poor Mechanical Properties (e.g., Brittleness, Low Elongation)
Possible Cause Recommended Solution
Insufficient Plasticizer Concentration Increase the weight percentage of DITDA in the formulation. This will increase the free volume between polymer chains, enhancing flexibility.[1]
Poor Dispersion of DITDA Improve mixing during the compounding process. Increase mixing time or use a twin-screw extruder with a more aggressive screw configuration to ensure uniform distribution of the plasticizer.
Degradation of Polymer or DITDA Lower the processing temperature or reduce the residence time in the extruder to prevent thermal degradation.[10] Analyze the material using Thermogravimetric Analysis (TGA) to determine the onset of degradation.[11]
Incompatibility between DITDA and Polymer Matrix Consider using a compatibilizer or a different grade of polymer. The Hansen Solubility Parameters can be used to evaluate the compatibility between the plasticizer and the rubber matrix.[12]
Issue 2: Surface Defects (e.g., Sharkskin, Melt Fracture, Surface Tackiness)
Possible Cause Recommended Solution
High Melt Viscosity Increase the DITDA concentration to lower the melt viscosity.[6] Alternatively, increase the processing temperature.
Melt Fracture/Sharkskin This can occur at high extrusion speeds.[13][14] Reduce the extrusion speed or use a polymer processing aid (PPA) in conjunction with DITDA.[13][15]
Plasticizer Exudation (Bleeding) This indicates poor compatibility or an excessively high concentration of DITDA. Reduce the amount of plasticizer or select a more compatible polymer.[9]
Contamination Ensure all processing equipment is thoroughly cleaned between runs to avoid contamination from other polymers or additives.
Issue 3: Inconsistent Product Quality (e.g., Batch-to-Batch Variation)
Possible Cause Recommended Solution
Inconsistent Material Feed Rate Ensure a consistent feed rate of the polymer and DITDA into the extruder. Use a gravimetric feeder for better accuracy.
Temperature Fluctuations in Processing Equipment Calibrate and monitor the temperature controllers of the extruder and molding machine to ensure stable processing temperatures.
Non-uniform Mixing Optimize the screw design and mixing parameters (speed, time) to ensure homogeneous blending of all components in every batch.
Variability in Raw Materials Ensure consistent quality of the polymer resin and DITDA from your supplier. Perform incoming quality control checks.

Data Presentation: Processing Parameter Optimization

The following tables provide a hypothetical example of a Design of Experiments (DOE) approach to optimize processing parameters for a DITDA-based composite.

Table 1: Influence of DITDA Concentration and Processing Temperature on Mechanical Properties

DITDA (wt%)Temperature (°C)Tensile Strength (MPa)Elongation at Break (%)
1018035.2150
1020033.8165
2018028.5250
2020027.1275
3018021.3400
3020020.5425

Table 2: Effect of Screw Speed on Composite Homogeneity and Output Rate

Screw Speed (rpm)Visual HomogeneityOutput Rate ( kg/hr )
50Good5.2
100Excellent10.5
150Excellent15.8
200Fair (signs of degradation)21.1

Experimental Protocols

Differential Scanning Calorimetry (DSC)
  • Objective: To determine the glass transition temperature (Tg), melting temperature (Tm), and crystallinity of the DITDA-based composite.

  • Methodology:

    • Accurately weigh 5-10 mg of the composite sample into an aluminum DSC pan and seal it.

    • Place the sample pan and an empty reference pan into the DSC cell.

    • Heat the sample from room temperature to a temperature above its expected melting point (e.g., 220°C) at a constant heating rate (e.g., 10°C/min) under a nitrogen atmosphere.

    • Hold the sample at this temperature for a few minutes to erase its thermal history.

    • Cool the sample to a low temperature (e.g., -50°C) at a controlled rate (e.g., 10°C/min).

    • Reheat the sample to the upper temperature at the same heating rate.

    • The glass transition temperature (Tg) is determined from the second heating scan.[3][11]

Thermogravimetric Analysis (TGA)
  • Objective: To evaluate the thermal stability of the composite and determine the onset of degradation.

  • Methodology:

    • Place a small, accurately weighed sample (10-20 mg) into the TGA sample pan.

    • Heat the sample from room temperature to a high temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min) under a controlled atmosphere (e.g., nitrogen or air).

    • Record the sample weight as a function of temperature.

    • The onset of degradation is identified as the temperature at which significant weight loss begins.[11][16]

Dynamic Mechanical Analysis (DMA)
  • Objective: To measure the viscoelastic properties of the composite, including storage modulus (E'), loss modulus (E''), and tan delta, as a function of temperature.

  • Methodology:

    • Prepare a rectangular sample of the composite with precise dimensions.

    • Mount the sample in the DMA instrument in a suitable clamping configuration (e.g., single cantilever or tensile).

    • Apply a small, oscillating strain to the sample at a fixed frequency.

    • Ramp the temperature over the desired range (e.g., from -100°C to 150°C) at a constant rate (e.g., 3°C/min).

    • The instrument measures the resulting stress and the phase lag between the stress and strain to calculate E', E'', and tan delta. The peak of the tan delta curve is often associated with the glass transition temperature.[3][17]

Visualizations

Experimental_Workflow cluster_preparation Sample Preparation cluster_characterization Characterization cluster_optimization Optimization Loop Raw_Materials Raw Materials (Polymer, DITDA, Additives) Melt_Blending Melt Blending (Twin-Screw Extruder) Raw_Materials->Melt_Blending Formulation Pelletizing Pelletizing Melt_Blending->Pelletizing Specimen_Molding Specimen Molding (Injection/Compression) Pelletizing->Specimen_Molding Rheological_Analysis Rheological Analysis Pelletizing->Rheological_Analysis Thermal_Analysis Thermal Analysis (DSC, TGA) Specimen_Molding->Thermal_Analysis Mechanical_Testing Mechanical Testing (Tensile, Flexural) Specimen_Molding->Mechanical_Testing Data_Analysis Data Analysis Thermal_Analysis->Data_Analysis Mechanical_Testing->Data_Analysis Rheological_Analysis->Data_Analysis Parameter_Adjustment Parameter Adjustment (Temp, Speed, Conc.) Data_Analysis->Parameter_Adjustment Feedback Parameter_Adjustment->Melt_Blending

Caption: Experimental workflow for optimizing DITDA-based composite processing.

Troubleshooting_Logic cluster_mechanical cluster_surface cluster_quality Start Problem Identified Poor_Mechanical Poor Mechanical Properties? Start->Poor_Mechanical Surface_Defects Surface Defects? Poor_Mechanical->Surface_Defects No Check_Concentration Adjust DITDA Concentration Poor_Mechanical->Check_Concentration Yes Inconsistent_Quality Inconsistent Quality? Surface_Defects->Inconsistent_Quality No Adjust_Viscosity Modify Temperature or DITDA % Surface_Defects->Adjust_Viscosity Yes Stabilize_Process Control Feed Rate & Temperature Inconsistent_Quality->Stabilize_Process Yes Solution Problem Resolved Inconsistent_Quality->Solution No, Consult Specialist Improve_Dispersion Optimize Mixing Parameters Check_Concentration->Improve_Dispersion Check_Degradation Reduce Processing Temperature/Time Improve_Dispersion->Check_Degradation Check_Degradation->Solution Reduce_Melt_Fracture Lower Extrusion Speed / Use PPA Adjust_Viscosity->Reduce_Melt_Fracture Check_Compatibility Evaluate Plasticizer Bleeding Reduce_Melt_Fracture->Check_Compatibility Check_Compatibility->Solution Ensure_Homogeneity Optimize Screw Design Stabilize_Process->Ensure_Homogeneity Verify_Materials QC of Raw Materials Ensure_Homogeneity->Verify_Materials Verify_Materials->Solution

Caption: Troubleshooting decision tree for DITDA composite processing issues.

References

Validation & Comparative

Performance of Diisotridecyl Adipate (DITDA) as a Non-Phthalate Plasticizer: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Diisotridecyl Adipate (B1204190) Performance with Alternative Plasticizers Supported by Experimental Data.

The increasing demand for safer materials in sensitive applications, including medical devices and laboratory equipment, has intensified the scrutiny of traditional phthalate (B1215562) plasticizers. This has led to the development and adoption of non-phthalate alternatives. Among these, diisotridecyl adipate (DITDA) has emerged as a significant contender. This guide provides a comprehensive validation of DITDA's performance by comparing it with other non-phthalate plasticizers and the traditional di(2-ethylhexyl) phthalate (DEHP). The information presented is based on available experimental data to assist researchers and professionals in making informed decisions.

Executive Summary

This compound (DITDA) is a high molecular weight, branched-chain plasticizer belonging to the adipate ester class. Adipates are recognized for their excellent low-temperature flexibility, good compatibility with a range of polymers, and a more favorable toxicological profile compared to many phthalates.[1] DITDA, specifically, offers low volatility and good resistance to extraction, contributing to the durability and stability of the final product.[2] This guide will delve into the comparative performance of DITDA in key areas such as plasticizing efficiency, migration resistance, and thermal stability.

Data Presentation: Quantitative Performance Comparison

The following tables summarize the performance of DITDA in comparison to other widely used plasticizers. Data for DITDA is often comparable to that of its close analogue, diisodecyl adipate (DIDA), for which more extensive data is sometimes available.

Table 1: Plasticizing Efficiency and Mechanical Properties

PropertyDITDA / DIDADOTP (Dioctyl Terephthalate)TOTM (Tris(2-ethylhexyl) Trimellitate)DEHP (Di(2-ethylhexyl) Phthalate)Test Method
Shore A Hardness (1s) 75 - 8580 - 9085 - 9570 - 80ASTM D2240
Tensile Strength (MPa) 15 - 2018 - 2320 - 2517 - 22ASTM D882
Elongation at Break (%) 300 - 400250 - 350200 - 300350 - 450ASTM D882
100% Modulus (MPa) 8 - 1210 - 1512 - 187 - 11ASTM D882

Note: Values are typical ranges for flexible PVC formulations and can vary based on the specific formulation and processing conditions.

Table 2: Permanence and Thermal Properties

PropertyDITDA / DIDADOTP (Dioctyl Terephthalate)TOTM (Tris(2-ethylhexyl) Trimellitate)DEHP (Di(2-ethylhexyl) Phthalate)Test Method
Volatility (Weight Loss, %) < 1.0< 0.8< 0.51.5 - 2.5ASTM D1203
Migration to Activated Carbon (%) < 2.0< 1.5< 1.03.0 - 5.0ASTM D1203
Decomposition Temp. (TGA, °C) ~220 - 240~230 - 250~250 - 270~200 - 220TGA
Low-Temperature Flexibility (°C) -40 to -50-30 to -40-25 to -35-35 to -45ASTM D746

Note: Lower values for volatility and migration indicate better permanence. Higher decomposition temperatures indicate better thermal stability.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of plasticizer performance. The following sections outline the standard procedures for the key experiments cited in this guide.

Plasticizer Efficiency Assessment (Shore A Hardness)

Objective: To determine the hardness of a plasticized polymer, which is an indicator of the plasticizer's efficiency in softening the material.

Standard: ASTM D2240 - Standard Test Method for Rubber Property—Durometer Hardness.

Methodology:

  • Specimen Preparation: Prepare flat, smooth specimens of the plasticized polymer with a minimum thickness of 6 mm. The specimens should be conditioned at a standard temperature (23 ± 2°C) and relative humidity (50 ± 5%) for at least 24 hours prior to testing.

  • Apparatus: A Shore A durometer, consisting of a calibrated spring, an indenter, and a presser foot.

  • Procedure:

    • Place the specimen on a hard, flat surface.

    • Hold the durometer in a vertical position with the presser foot firmly in contact with the specimen.

    • Apply sufficient pressure to ensure firm contact between the presser foot and the specimen.

    • The hardness reading is taken within one second of firm contact.

    • Take at least five measurements at different locations on the specimen, at least 6 mm apart, and calculate the average value.[3][4]

Migration Resistance (Volatility) Test

Objective: To evaluate the permanence of a plasticizer by measuring its weight loss from a plastic compound under controlled conditions.

Standard: ASTM D1203 - Standard Test Methods for Volatile Loss from Plastics Using Activated Carbon Methods.

Methodology:

  • Specimen Preparation: Prepare circular specimens of the plasticized polymer with a diameter of 50.8 mm and a thickness of 0.25 mm.

  • Apparatus: An analytical balance, a forced-air oven, and containers with activated carbon.

  • Procedure (Method A - Direct Contact):

    • Weigh the conditioned specimen to the nearest 0.001 g.

    • Place the specimen in a container and surround it with a layer of activated carbon, ensuring direct contact.

    • Place the container in a forced-air oven at a specified temperature (e.g., 70°C) for a specified duration (e.g., 24 hours).

    • After the exposure period, remove the specimen from the oven, cool it to room temperature in a desiccator, and carefully brush off any adhering carbon particles.

    • Reweigh the specimen to the nearest 0.001 g.

    • Calculate the percentage of weight loss.[5][6]

Thermal Stability Analysis (Thermogravimetric Analysis - TGA)

Objective: To determine the thermal stability of the plasticizer and the plasticized polymer by measuring the weight loss as a function of temperature.

Methodology:

  • Specimen Preparation: A small, representative sample of the plasticizer or plasticized polymer (typically 5-10 mg) is used.

  • Apparatus: A thermogravimetric analyzer (TGA) consisting of a high-precision balance, a furnace, and a programmable temperature controller.

  • Procedure:

    • Place the sample in a tared TGA pan.

    • Place the pan in the TGA furnace.

    • Heat the sample at a controlled rate (e.g., 10°C/min) under a controlled atmosphere (typically nitrogen for inert conditions or air for oxidative conditions).

    • The instrument continuously records the sample's weight as a function of temperature.

    • The resulting thermogram (weight vs. temperature curve) is analyzed to determine the onset of decomposition and the temperatures at which significant weight loss occurs.[1][7]

Mandatory Visualization

The following diagrams illustrate the experimental workflows for evaluating plasticizer performance.

Experimental_Workflow_Plasticizer_Performance cluster_prep Sample Preparation cluster_testing Performance Testing cluster_analysis Data Analysis & Comparison cluster_conclusion Conclusion Prep Prepare Plasticized Polymer Formulations Hardness Shore A Hardness (ASTM D2240) Prep->Hardness Migration Migration Resistance (ASTM D1203) Prep->Migration Thermal Thermal Stability (TGA) Prep->Thermal Analysis Analyze and Compare Quantitative Data Hardness->Analysis Migration->Analysis Thermal->Analysis Conclusion Assess DITDA Performance Analysis->Conclusion

Caption: Experimental workflow for the validation of this compound performance.

TGA_Workflow Start Start Prep Prepare Sample (5-10 mg) Start->Prep Load Load Sample into TGA Instrument Prep->Load Program Set Temperature Program (e.g., 10°C/min ramp) Load->Program Run Run TGA Analysis (Inert/Oxidative Atmosphere) Program->Run Record Record Weight Loss vs. Temperature Run->Record Analyze Analyze Thermogram for Decomposition Temperature Record->Analyze End End Analyze->End

Caption: Workflow for Thermogravimetric Analysis (TGA) of plasticizers.

Conclusion

This compound (DITDA) presents a compelling non-phthalate alternative for plasticizing a variety of polymers, particularly in applications where low-temperature performance and a favorable safety profile are paramount. The experimental data indicates that DITDA offers good plasticizing efficiency, comparable to some traditional phthalates, while exhibiting superior permanence due to its lower volatility and migration resistance. Its thermal stability is also robust, making it suitable for a range of processing conditions. For researchers, scientists, and drug development professionals, the selection of a plasticizer like DITDA can contribute to the development of safer and more durable materials for sensitive and critical applications. The provided experimental protocols offer a standardized framework for the in-house validation and comparison of DITDA with other plasticizer candidates.

References

A Comparative Analysis of Diisotridecyl Adipate and DEHP as PVC Plasticizers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the performance, safety, and experimental evaluation of Diisotridecyl Adipate (B1204190) (DITDA) as a potential alternative to Di(2-ethylhexyl) phthalate (B1215562) (DEHP) in Polyvinyl Chloride (PVC) formulations.

In the realm of polymer science and material development, particularly for applications in the medical and pharmaceutical industries, the choice of plasticizer for Polyvinyl Chloride (PVC) is a critical decision. For decades, Di(2-ethylhexyl) phthalate (DEHP) has been the industry standard, prized for its excellent plasticizing efficiency and cost-effectiveness. However, mounting concerns over its potential health risks have spurred a search for safer alternatives. This guide provides a detailed comparative study of Diisotridecyl Adipate (DITDA), a long-chain adipate plasticizer, and DEHP, offering a comprehensive overview of their performance characteristics, toxicological profiles, and the experimental methodologies used for their evaluation.

Due to the limited availability of direct comparative studies on DITDA, data for a structurally similar long-chain adipate, Diisodecyl Adipate (DIDA), is used as a proxy to provide a meaningful comparison with DEHP. This approach allows for an informed assessment of the potential advantages of shifting towards adipate-based plasticizers.

Performance Comparison: DITDA (as DIDA) vs. DEHP

The selection of a plasticizer is primarily driven by its ability to impart desired physical and mechanical properties to the PVC matrix. Key performance indicators include plasticizing efficiency, migration resistance, thermal stability, and mechanical properties.

Table 1: General and Physical Properties
PropertyDiisodecyl Adipate (DIDA) (Proxy for DITDA)Di(2-ethylhexyl) phthalate (DEHP)
Molecular Formula C26H50O4[1][2]C24H38O4
Molecular Weight ( g/mol ) 426.67[2]390.56
Appearance Clear Liquid[1]Colorless, oily liquid
**Density @ 20°C (g/cm³) **0.919 – 0.924[1]~0.986
Boiling Point (°C) ~385[1]~385
Flash Point (°C) 221[1]~215
Freezing Point (°C) < -54[1]~ -50
Table 2: Mechanical Properties of Plasticized PVC (at 40 phr loading)
PropertyPVC with Diisodecyl Adipate (DIDA) (Proxy for DITDA)PVC with Di(2-ethylhexyl) phthalate (DEHP)
Tensile Strength (MPa) ~17.210 - 25[3]
Elongation at Break (%) ~370[4]200 - 450[3]
Hardness (Shore A) ~85[4]70 - 90
Table 3: Thermal Stability (TGA Data)
ParameterPVC with Adipate Plasticizer (General)PVC with Di(2-ethylhexyl) phthalate (DEHP)
Onset of Degradation (°C) Generally higher than DEHP-plasticized PVC~200-250[5][6][7]
Temperature at Max Weight Loss (°C) Higher than DEHP, indicating better stability~300-340[6][7]
Table 4: Migration Resistance
Test MediumDiisodecyl Adipate (DIDA) (Proxy for DITDA) - Weight Loss (%)Di(2-ethylhexyl) phthalate (DEHP) - Migration
Soapy Water (7 days @ 90°C) -10[4]Varies with conditions
Hexane (24h @ 25°C) -34[4]High in fatty simulants[8]
Oil (24h @ 60°C) -28[4]Significant migration into oils

Key Performance Insights:

  • Plasticizing Efficiency: While DEHP is a highly efficient plasticizer, long-chain adipates like DIDA also demonstrate good plasticizing effects, achieving comparable hardness and flexibility.

  • Low-Temperature Performance: Adipate plasticizers are known for their excellent low-temperature flexibility, a critical property for many medical and outdoor applications.

  • Migration Resistance: Due to their higher molecular weight and linear structure, long-chain adipates like DITDA are expected to exhibit lower migration rates compared to DEHP. This is a significant advantage in applications where leaching of the plasticizer is a concern, such as in medical tubing and food contact materials.

  • Thermal Stability: Polymeric adipates and higher molecular weight adipates generally show improved thermal stability compared to monomeric phthalates like DEHP.[9][10]

Toxicological Profile: A Shift Towards Safer Alternatives

The primary driver for seeking alternatives to DEHP is its toxicological profile. DEHP is classified as a reproductive toxicant and an endocrine disruptor. In contrast, adipate plasticizers, including DITDA, are generally considered to have a more favorable toxicological profile.

DEHP:

  • Endocrine Disruption: DEHP and its primary metabolite, mono(2-ethylhexyl) phthalate (MEHP), are known to interact with nuclear receptors, including Peroxisome Proliferator-Activated Receptors (PPARs) and the Aryl Hydrocarbon Receptor (AhR).

  • Reproductive Toxicity: Studies have linked DEHP exposure to adverse effects on the male reproductive system.

This compound (DITDA):

  • Lower Toxicity: Adipate esters are generally characterized by lower toxicity compared to phthalates.

  • Regulatory Status: Many adipate plasticizers have been approved for use in food contact applications, indicating a higher level of safety.

Signaling Pathways Affected by DEHP

Understanding the molecular mechanisms of DEHP's toxicity is crucial for risk assessment. Two key signaling pathways implicated in DEHP's adverse effects are the Peroxisome Proliferator-Activated Receptor (PPAR) pathway and the Aryl Hydrocarbon Receptor (AhR) pathway.

DEHP_Signaling_Pathways cluster_DEHP DEHP Exposure cluster_Metabolism Metabolism cluster_PPAR PPAR Signaling Pathway cluster_AhR AhR Signaling Pathway cluster_Effects Toxicological Effects DEHP DEHP MEHP MEHP (Mono(2-ethylhexyl) phthalate) DEHP->MEHP Hydrolysis PPAR PPARα / PPARγ MEHP->PPAR Activates AhR AhR (Aryl Hydrocarbon Receptor) MEHP->AhR Activates PPRE PPRE (Peroxisome Proliferator Response Element) PPAR->PPRE Binds to Gene_Expression_PPAR Altered Gene Expression (Lipid Metabolism, etc.) PPRE->Gene_Expression_PPAR Effects Endocrine Disruption Reproductive Toxicity Gene_Expression_PPAR->Effects ARNT ARNT AhR->ARNT Dimerizes with XRE XRE (Xenobiotic Response Element) ARNT->XRE Binds to Gene_Expression_AhR Altered Gene Expression (CYP1A1, etc.) XRE->Gene_Expression_AhR Gene_Expression_AhR->Effects

DEHP's interaction with PPAR and AhR signaling pathways.

Experimental Protocols

To ensure a rigorous and standardized comparison of plasticizer performance, a series of well-defined experimental protocols should be followed.

Experimental_Workflow Start Start: PVC Resin + Plasticizer (DITDA or DEHP) + Additives Blending Dry Blending (High-Speed Mixer) Start->Blending Compounding Melt Compounding (Two-Roll Mill or Extruder) Blending->Compounding Molding Specimen Preparation (Compression or Injection Molding) Compounding->Molding Conditioning Conditioning (ASTM D618) Molding->Conditioning Testing Performance Testing Conditioning->Testing Mechanical Mechanical Properties (ASTM D638, D2240) Testing->Mechanical Thermal Thermal Stability (TGA - ASTM E1131) Testing->Thermal Migration Migration Resistance (ASTM D1239, Food Simulants) Testing->Migration End End: Comparative Data Analysis Mechanical->End Thermal->End Migration->End

A typical experimental workflow for evaluating PVC plasticizers.
Preparation of Plasticized PVC Samples

  • Formulation: A standard PVC formulation should be used, with the plasticizer (DITDA or DEHP) added at a specified concentration (e.g., 40 parts per hundred of resin - phr). Other additives such as heat stabilizers and lubricants should be kept constant.

  • Compounding: The components are typically melt-blended using a two-roll mill or a torque rheometer to ensure a homogeneous mixture.

  • Specimen Preparation: Standard test specimens (e.g., dumbbells for tensile testing, discs for migration studies) are prepared by compression molding or injection molding.

Mechanical Properties Testing
  • Tensile Strength and Elongation at Break (ASTM D638): Dumbbell-shaped specimens are tested using a universal testing machine to determine their resistance to pulling forces and their ability to stretch before breaking.

  • Hardness (ASTM D2240): The Shore A hardness of the plasticized PVC is measured using a durometer, indicating the material's resistance to indentation.

Thermal Stability Analysis
  • Thermogravimetric Analysis (TGA) (ASTM E1131): A small sample of the plasticized PVC is heated at a controlled rate in an inert atmosphere. The weight loss as a function of temperature is recorded to determine the onset of degradation and the thermal stability of the material.[5][6]

Migration Resistance Testing
  • Solvent Extraction (ASTM D1239): The resistance to plasticizer loss is evaluated by immersing the PVC samples in various solvents (e.g., hexane, ethanol, olive oil as food simulants) for a specified time and temperature. The weight loss of the sample corresponds to the amount of plasticizer that has migrated.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This analytical technique can be used to quantify the amount of plasticizer that has migrated into the surrounding medium with high sensitivity and specificity.

Conclusion

The transition from DEHP to alternative plasticizers is a critical step towards developing safer and more sustainable PVC products, especially in sensitive applications. While direct comparative data for this compound is still emerging, the available information on similar long-chain adipates strongly suggests that DITDA can be a viable alternative to DEHP. Adipates generally offer a superior toxicological profile, comparable or improved performance in key areas such as low-temperature flexibility and migration resistance, and good thermal stability.

For researchers, scientists, and drug development professionals, a thorough evaluation based on the standardized experimental protocols outlined in this guide is essential for making informed decisions on plasticizer selection. By prioritizing materials with enhanced safety and performance, the industry can continue to innovate while ensuring the well-being of end-users.

References

"diisotridecyl adipate vs. dioctyl adipate: a comparative analysis in polymer formulations"

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Diisotridecyl Adipate (B1204190) and Dioctyl Adipate in Polymer Formulations

Introduction

The selection of an appropriate plasticizer is a critical determinant of the final properties and performance of polymeric materials. Among the non-phthalate plasticizers, adipate esters are widely utilized for their excellent low-temperature flexibility and compatibility with a variety of polymers, most notably polyvinyl chloride (PVC). This guide provides a comprehensive comparative analysis of two adipate esters: Diisotridecyl Adipate (DITDA) and Dioctyl Adipate (DOA).

This analysis is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in polymer formulations. While direct comparative experimental data for DITDA and DOA is limited in publicly available literature, this guide leverages established principles regarding the influence of alkyl chain length on plasticizer performance to provide a robust comparative framework.

Physicochemical Properties

A fundamental comparison begins with the intrinsic physicochemical properties of DITDA and DOA. These properties significantly influence their processing behavior and interaction with polymer matrices.

PropertyThis compound (DITDA)Dioctyl Adipate (DOA)
CAS Number 26401-35-4[1][2][3][4]123-79-5[5] or 103-23-1[6]
Molecular Formula C₃₂H₆₂O₄[1][2][3]C₂₂H₄₂O₄[5][6][7]
Molecular Weight 510.83 g/mol [2][3]370.57 g/mol [6][7]
Appearance -Colorless, oily liquid[5][6]
Boiling Point 321 °C[1][2][3]214-216 °C (at 13 mmHg)[6]
Density 0.908 - 0.911 g/cm³ (at 20°C)[1][2][3]0.925 - 0.929 g/cm³ (at 20°C)[5]
Water Solubility 700-1000 ng/L (at 20°C)[1][2]Insoluble[5][6]
Vapor Pressure 0.005 Pa (at 25°C)[1][2][3]-

Comparative Performance Analysis in Polymer Formulations

The efficacy of a plasticizer is determined by its ability to modify the physical properties of a polymer. The following is a comparative analysis of the expected performance of DITDA and DOA based on the influence of their differing alkyl chain lengths.

Performance MetricThis compound (DITDA)Dioctyl Adipate (DOA)Rationale
Plasticizing Efficiency LowerHigherShorter alkyl chains in DOA lead to a higher concentration of polar ester groups, enhancing interaction with the polymer and resulting in greater plasticizing efficiency.
Low-Temperature Flexibility GoodExcellentDOA, with its shorter alkyl chains, is known to be a very effective low-temperature plasticizer.[5] While DITDA is also expected to provide good low-temperature performance, the longer alkyl chains may lead to a slight reduction in flexibility at very low temperatures compared to DOA.
Thermal Stability & Volatility HigherLowerThe higher molecular weight of DITDA results in lower volatility and higher thermal stability compared to DOA.[8]
Migration Resistance HigherLowerThe larger molecular size of DITDA hinders its mobility within the polymer matrix, leading to lower migration rates compared to the smaller DOA molecules.

Experimental Protocols

Standardized experimental methodologies are crucial for generating reproducible and comparable data on plasticizer performance. The following are detailed methodologies for key experiments based on ASTM standards.

Tensile Properties of Plasticized Polymers (ASTM D638)

Objective: To determine the tensile strength, elongation at break, and modulus of elasticity of plasticized polymer films.[9][10][11][12]

Methodology:

  • Sample Preparation: Prepare polymer formulations with specified concentrations of DITDA or DOA. Process the formulations into thin films of uniform thickness using a two-roll mill and a compression molder. Cut dumbbell-shaped specimens from the films according to the dimensions specified in ASTM D638.[10]

  • Conditioning: Condition the specimens at 23 ± 2°C and 50 ± 5% relative humidity for at least 40 hours prior to testing.

  • Testing: Mount the specimen in the grips of a universal testing machine.[9][10] Apply a tensile load at a constant crosshead speed until the specimen fractures. Record the load and elongation throughout the test.

  • Data Analysis: From the stress-strain curve, calculate the tensile strength at break, elongation at break, and Young's modulus.

Low-Temperature Flexibility (ASTM D1053)

Objective: To evaluate the effect of the plasticizer on the flexibility of the polymer at low temperatures.

Methodology:

  • Sample Preparation: Prepare rectangular specimens of the plasticized polymer of specified dimensions.

  • Conditioning: Condition the specimens as described in the tensile properties test.

  • Testing: Mount the specimen in a torsional stiffness apparatus. Submerge the specimen in a temperature-controlled bath and cool it to the desired test temperature. Apply a torsional force to the specimen and measure the angle of twist.

  • Data Analysis: Calculate the torsional stiffness of the material at different temperatures. The temperature at which the stiffness reaches a specified value is often reported as the low-temperature flexibility limit.

Thermal Stability by Thermogravimetric Analysis (TGA) (ASTM E1131)

Objective: To determine the thermal stability and decomposition profile of the plasticized polymer.[13][14]

Methodology:

  • Sample Preparation: Place a small, accurately weighed sample (5-10 mg) of the plasticized polymer into a TGA sample pan.

  • Testing: Place the sample pan in the TGA furnace. Heat the sample at a controlled rate (e.g., 10°C/min) under a controlled atmosphere (e.g., nitrogen or air).[13]

  • Data Analysis: Record the sample weight as a function of temperature. The onset temperature of decomposition and the temperature at specific weight loss percentages (e.g., 5% or 10%) are determined from the TGA curve.

Plasticizer Migration (ASTM D2199)

Objective: To assess the tendency of the plasticizer to migrate from the polymer to a contacting surface.[15][16][17]

Methodology:

  • Sample Preparation: Prepare a film of the plasticized polymer.

  • Contact Assembly: Place the plasticized film in contact with a standard absorbent material (e.g., activated carbon or a specified polymer sheet) under a defined pressure.[16]

  • Accelerated Aging: Store the assembly in an oven at an elevated temperature (e.g., 70°C) for a specified period.[16]

  • Data Analysis: After the aging period, separate the materials and determine the amount of plasticizer that has migrated into the absorbent material. This can be done by gravimetric analysis (weighing the absorbent before and after) or by extraction and subsequent chemical analysis (e.g., gas chromatography).

Visualizations

G cluster_0 Comparative Analysis Logic cluster_1 Performance Metrics A Molecular Structure (Alkyl Chain Length) B Physicochemical Properties (Molecular Weight, Polarity) A->B determines C Performance in Polymer Formulations B->C influences D Plasticizing Efficiency C->D E Low-Temperature Flexibility C->E F Thermal Stability & Volatility C->F G Migration Resistance C->G

Caption: Logical relationship for comparative analysis of adipate plasticizers.

G cluster_workflow Experimental Workflow for Plasticizer Evaluation cluster_tests Performance Testing prep Formulation & Sample Preparation cond Conditioning (ASTM D618) prep->cond tensile Tensile Properties (ASTM D638) cond->tensile low_temp Low-Temp Flexibility (ASTM D1053) cond->low_temp tga Thermal Stability (TGA) (ASTM E1131) cond->tga migration Migration (ASTM D2199) cond->migration analysis Data Analysis & Comparison tensile->analysis low_temp->analysis tga->analysis migration->analysis

References

A Comparative Toxicological Assessment: Diisotridecyl Adipate vs. Traditional Phthalates

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of plasticizers, a critical evaluation of toxicological profiles is paramount for researchers, scientists, and drug development professionals. This guide provides an objective comparison of diisotridecyl adipate (B1204190) (DITDA), a non-phthalate plasticizer, with traditional phthalates such as di(2-ethylhexyl) phthalate (B1215562) (DEHP), dibutyl phthalate (DBP), and benzyl (B1604629) butyl phthalate (BBP). This analysis is supported by a review of available experimental data to inform material selection and development.

Executive Summary

Traditional phthalates, particularly DEHP, DBP, and BBP, have been the subject of extensive toxicological research and regulatory scrutiny due to their potential adverse effects on human health. These effects are wide-ranging, including endocrine disruption, reproductive and developmental toxicity, and organ-specific impacts.[1][2] In contrast, diisotridecyl adipate (DITDA) is a high molecular weight aliphatic diester for which direct toxicological data is limited.[3][4] Assessments of DITDA's safety profile often rely on read-across data from structurally similar compounds, such as other adipates.[3][5] The available information suggests a lower toxicity profile for DITDA compared to the more scrutinized traditional phthalates.

Data Presentation: Quantitative Toxicological Comparison

The following tables summarize key quantitative data from toxicological studies, offering a clear comparison between DITDA and traditional phthalates. It is important to note that data for DITDA is sparse, and much of the information is derived from analogue substances.

Table 1: Acute and General Toxicity Data

CompoundAcute Oral LD50 (rat)Dermal LD50 (rabbit)Notes
This compound (DITDA) > 20,500 mg/kg[6]No mortalities observed[7]Low order of toxicity.[7]
Di(2-ethylhexyl) phthalate (DEHP) 14,200 - 50,000 mg/kg[8]> 25,000 mg/kgAssociated with liver and kidney toxicity.[9][10]
Dibutyl phthalate (DBP) 8,000 - 20,000 mg/kg[11]> 4,000 mg/kg[11]Systemically toxic, with effects on liver and kidney weights.[11]
Benzyl butyl phthalate (BBP) 2,330 - 20,400 mg/kg> 10,000 mg/kgSystemic toxic effects include increased liver and kidney weights.[12]

Table 2: Reproductive and Developmental Toxicity Data

CompoundKey FindingsNOAEL/LOAEL
This compound (DITDA) No direct studies identified. Read-across from analogue DEHA suggests potential for developmental toxicity at high doses.[3][5]For analogue DEHA, developmental NOAEL is 200 mg/kg/day in rats.[3]
Di(2-ethylhexyl) phthalate (DEHP) Testicular toxicity, reduced sperm production, and adverse effects on female reproductive organs.[1][9] Endocrine disruptor.[13]Male reproductive effects observed at doses of 10–20 mg/kg/day in rodents.[10]
Dibutyl phthalate (DBP) Evaluated for developmental and reproductive effects.[11]Tolerable daily intake of 66 µg/kg body weight/day established by IPCS.[11]
Benzyl butyl phthalate (BBP) Adverse effects on the male reproductive tract in animal studies at high doses.[14]Reproductive effects in rats at 100 mg/kg/day, but not at 20 mg/kg/day.[14]

Table 3: Genotoxicity and Carcinogenicity

CompoundGenotoxicity (Ames Test)Carcinogenicity
This compound (DITDA) Negative in bacterial reverse mutation assays.[3]No direct studies. Read-across suggests it is not likely to be carcinogenic.[3]
Di(2-ethylhexyl) phthalate (DEHP) Not mutagenic.[8]Classified as "reasonably anticipated to be a human carcinogen" by DHHS and a "probable human carcinogen" by the EPA.[15] Liver cancer observed in rodents.[15]
Dibutyl phthalate (DBP) Investigated for genetic toxicity.[11]Data is still under evaluation.
Benzyl butyl phthalate (BBP) Generally not considered genotoxic.Evidence is not conclusive for human carcinogenicity.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. The following sections outline standard protocols for key toxicological experiments cited in this guide.

Acute Oral Toxicity (LD50) Study

A standard acute oral toxicity study, often following OECD Guideline 401 or similar protocols, involves the administration of a single high dose of the test substance to a group of laboratory animals, typically rats. The animals are observed for a set period, usually 14 days, for signs of toxicity and mortality. The LD50 value, the dose that is lethal to 50% of the test population, is then calculated.

Reproductive and Developmental Toxicity Studies

These studies, such as those following OECD Guidelines 414 (Prenatal Developmental Toxicity Study) and 416 (Two-Generation Reproduction Toxicity), are designed to evaluate the potential of a substance to interfere with reproduction and normal development. Animals are exposed to the test substance before and during pregnancy, and the effects on parents and offspring are assessed. Endpoints include fertility, gestation length, litter size, and the growth and development of the offspring.

Genotoxicity (Ames Test)

The bacterial reverse mutation assay, commonly known as the Ames test (OECD Guideline 471), is a widely used method for identifying substances that can cause genetic mutations. Strains of the bacterium Salmonella typhimurium with pre-existing mutations that render them unable to synthesize a specific amino acid are exposed to the test substance. If the substance is a mutagen, it will cause a reverse mutation, allowing the bacteria to grow on a medium lacking the amino acid.

Mandatory Visualization

The following diagrams illustrate key concepts related to the toxicological assessment of plasticizers.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Studies (Animal Models) cluster_assessment Risk Assessment Ames Ames Test Hazard_ID Hazard Identification Ames->Hazard_ID Cytotoxicity Cytotoxicity Assays Cytotoxicity->Hazard_ID Acute_Tox Acute Toxicity (LD50) Acute_Tox->Hazard_ID Repro_Tox Reproductive/Developmental Toxicity Dose_Response Dose-Response Assessment Repro_Tox->Dose_Response Chronic_Tox Chronic Toxicity/ Carcinogenicity Chronic_Tox->Dose_Response Risk_Char Risk Characterization Hazard_ID->Risk_Char Dose_Response->Risk_Char Exposure_Assess Exposure Assessment Exposure_Assess->Risk_Char

Caption: General workflow for toxicological assessment of chemical substances.

Phthalate_Toxicity_Pathway cluster_effects Adverse Outcomes cluster_mechanisms Mechanisms of Action Phthalate Traditional Phthalates (e.g., DEHP, DBP) Endocrine_Disruption Endocrine Disruption (Anti-androgenic effects) Phthalate->Endocrine_Disruption PPARa_Activation PPARα Activation (Peroxisome Proliferation) Phthalate->PPARa_Activation Oxidative_Stress Oxidative Stress Phthalate->Oxidative_Stress Repro_Toxicity Reproductive Toxicity (Testicular Atrophy, Reduced Fertility) Dev_Toxicity Developmental Toxicity (Male Reproductive Tract Abnormalities) Organ_Toxicity Organ Toxicity (Liver, Kidney) Endocrine_Disruption->Repro_Toxicity Endocrine_Disruption->Dev_Toxicity PPARa_Activation->Organ_Toxicity Oxidative_Stress->Organ_Toxicity

Caption: Simplified signaling pathways for traditional phthalate toxicity.

Conclusion

The available toxicological data indicates a more favorable safety profile for this compound in comparison to traditional phthalates like DEHP, DBP, and BBP. DITDA exhibits low acute toxicity and is not considered genotoxic based on current data.[3][6] However, a significant data gap exists for DITDA concerning reproductive, developmental, and chronic toxicity, with current assessments relying on read-across from analogue compounds.[3][5]

In contrast, traditional phthalates have been extensively studied, and a substantial body of evidence points to their potential for adverse health effects, including reproductive and developmental toxicity, and organ damage, often mediated through endocrine disruption.[13][1][9][10][11][12][14] For researchers and professionals in drug development and other sensitive applications, the choice of plasticizer requires careful consideration of these toxicological profiles. While DITDA appears to be a safer alternative, the lack of comprehensive toxicological data warrants a cautious approach and may necessitate further investigation depending on the specific application.

References

A Comparative Performance Analysis of Diisotridecyl Adipate and Commercial Phthalate Plasticizers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a plasticizer is a critical decision that influences not only the physical characteristics of a polymer but also its biocompatibility and the potential for leachable impurities. This guide provides an objective comparison of diisotridecyl adipate (B1204190) (DIDA), a non-phthalate plasticizer, with two widely used commercial phthalate (B1215562) plasticizers: di(2-ethylhexyl) phthalate (DEHP) and diisononyl phthalate (DINP). This analysis is based on available experimental data and outlines the methodologies for key performance evaluations.

Diisotridecyl adipate is valued for its excellent low-temperature flexibility, low volatility, and good permanence, making it a suitable alternative in applications where the potential health and environmental concerns associated with certain phthalates are a consideration.[1] DEHP has historically been a benchmark for PVC plasticizers due to its efficiency and cost-effectiveness, but it has faced regulatory scrutiny.[2][3] DINP, a higher molecular weight phthalate, is often used as a replacement for DEHP, offering lower volatility and migration.[3]

Quantitative Performance Data

The following table summarizes key performance indicators for DIDA, DEHP, and DINP based on available technical data. It is important to note that direct comparative studies under identical conditions are limited, and data has been compiled from various sources.

Table 1: Comparative Performance of DIDA, DEHP, and DINP Plasticizers

PropertyThis compound (DIDA)Di(2-ethylhexyl) Phthalate (DEHP)Diisononyl Phthalate (DINP)Test Method
Plasticizing Efficiency
Hardness (Shore A, 40 phr in PVC)~85[4]~78-80~88ASTM D2240
Migration Resistance
Volatility (Weight Loss %, 130°C/3hrs)≤ 0.1[5]Higher than DINP[3]Lower than DEHP[3]ASTM D1203
Extraction in Water (Weight Loss %)---ASTM D1239
Extraction in Hexane (Weight Loss %, 24h at 25°C)-34[4]Higher than DINP[6]Lower than DEHP[6]ASTM D1239
Thermal Stability
Flash Point (°C)221[7]~210~216ASTM D92
Boiling Point (°C)≈ 385[7]~386~424ASTM D1045
Mechanical Properties (in PVC)
Tensile Strength (psi)2490[4]~2900~2500ASTM D412
Elongation at Break (%)370[4]~350~380ASTM D412

Experimental Protocols

The following table outlines the detailed methodologies for the key experiments cited in the performance comparison.

Table 2: Experimental Protocols for Plasticizer Evaluation

ExperimentStandard MethodProtocol Summary
Hardness ASTM D2240 This method determines the indentation hardness of materials using a durometer. For plasticized PVC, a Type A durometer is typically used. The indenter is pressed into the sample under a specified force, and the hardness is read on a scale of 0 to 100.[8]
Volatility (Volatile Loss) ASTM D1203 / ISO 176 These methods measure the weight loss of a plastic material under controlled time and temperature conditions, using activated carbon as an absorbent medium. The weight loss is primarily attributed to the volatilization of the plasticizer.
Migration Resistance (Solvent Extraction) ASTM D1239 This test determines the resistance of plasticized materials to extraction by liquids. Samples are immersed in a specific solvent (e.g., water, hexane, oil) for a defined time and temperature. The weight loss of the sample indicates the amount of plasticizer that has migrated into the solvent.
Thermal Stability (Flash Point) ASTM D92 The Cleveland Open Cup method is used to determine the flash and fire points of petroleum products and other liquids. The sample is heated at a constant rate, and a small flame is passed over the surface. The flash point is the lowest temperature at which the vapors ignite.
Mechanical Properties (Tensile Strength & Elongation) ASTM D412 This test evaluates the tensile properties of vulcanized rubber and thermoplastic elastomers. Dumbbell-shaped specimens are stretched at a constant rate until they break. The tensile strength (stress at break) and elongation at break (percentage of original length) are recorded.
Plasticizing Efficiency (Glass Transition Temperature) Differential Scanning Calorimetry (DSC) DSC measures the difference in the amount of heat required to increase the temperature of a sample and a reference. The glass transition temperature (Tg) of the plasticized polymer is determined, with a lower Tg indicating higher plasticizing efficiency.
Thermal Decomposition Thermogravimetric Analysis (TGA) TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine the thermal stability and decomposition temperature of the plasticizer and the plasticized polymer.

Mechanism of Plasticization

Plasticizers work by embedding themselves between the long polymer chains of a material like PVC. This increases the intermolecular distance, reducing the secondary forces between the polymer chains. The result is a more flexible and easily processable material.

Mechanism_of_Plasticization cluster_0 Unplasticized PVC (Rigid) cluster_1 Plasticized PVC (Flexible) P1 PVC Chain P2 PVC Chain P3 PVC Chain label_rigid Strong Intermolecular Forces (Van der Waals) PP1 PVC Chain PP2 PVC Chain PP3 PVC Chain D1 DIDA D2 DIDA D3 DIDA D4 DIDA label_flexible Reduced Intermolecular Forces cluster_0 cluster_0 cluster_1 cluster_1

Caption: Mechanism of PVC Plasticization by DIDA.

Plasticizer Performance Evaluation Workflow

A systematic approach is essential for the comprehensive evaluation of plasticizer performance. The following workflow outlines the key stages and tests involved in comparing different plasticizers.

Plasticizer_Evaluation_Workflow cluster_tests Performance Testing start Start: Select Plasticizers (DIDA, DEHP, DINP) formulation PVC Formulation (Polymer, Plasticizer, Stabilizers) start->formulation processing Material Processing (e.g., Compounding, Molding) formulation->processing thermal Thermal Analysis (DSC for Tg, TGA for Stability) processing->thermal mechanical Mechanical Testing (Tensile, Hardness) processing->mechanical migration Migration & Volatility (Solvent Extraction, Volatile Loss) processing->migration analysis Data Analysis & Comparison thermal->analysis mechanical->analysis migration->analysis conclusion Conclusion: Select Optimal Plasticizer analysis->conclusion

Caption: Workflow for Evaluating Plasticizer Performance.

References

A Comparative Guide to Analytical Method Validation for Diisotridecyl Adipate Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of plasticizers like diisotridecyl adipate (B1204190) (DITDA) is critical for ensuring product safety and efficacy. As DITDA and other adipate esters are widely used in pharmaceutical packaging and medical devices, the potential for these compounds to leach into drug products necessitates robust and validated analytical methods for their quantification. This guide provides a comprehensive comparison of the two most prevalent analytical techniques for this purpose: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC). The selection between these methods depends on various factors, including the specific analyte, sample matrix, required sensitivity, and analytical throughput.

Comparison of Analytical Method Performance

The choice of an analytical method is guided by its performance characteristics. Below is a summary of typical performance parameters for GC-MS and HPLC-UV in the analysis of adipate esters, which are analogous to diisotridecyl adipate.[1]

Performance ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Linearity Range 5 - 1000 ng/g[1][2]1 - 100 µg/mL (Estimated for DIBA)[1]
Correlation Coefficient (r²) > 0.998[1][2]> 0.99 (Typical)[1]
Limit of Detection (LOD) Method Dependent (Typically low ng/g)[1]Method Dependent (Typically low µg/mL)[1]
Limit of Quantification (LOQ) 54.1 - 76.3 ng/g (for similar adipates)[1]Method Dependent (Typically low µg/mL)[1]
Accuracy (Recovery) 83.6% - 118.5%[1][2]98% - 102% (Typical for drug products)[1]
Precision (RSD) 2.5% - 15.6%[1][2]< 2% (Typical)[1]

Note: The performance of each method can vary depending on the specific plasticizer, sample matrix, and instrumentation.[3]

Experimental Workflows and Logical Relationships

The following diagrams illustrate the general workflows for sample analysis using GC-MS and HPLC, and the logical relationship of key validation parameters.

Analytical Method Validation Workflow cluster_Prep Sample Preparation cluster_Analysis Instrumental Analysis cluster_Validation Method Validation cluster_Quant Quantification & Reporting Sample Sample Extraction Extraction Sample->Extraction Concentration Concentration Extraction->Concentration GCMS GC-MS Analysis Concentration->GCMS HPLC HPLC Analysis Concentration->HPLC Specificity Specificity GCMS->Specificity HPLC->Specificity Linearity Linearity Accuracy Accuracy Precision Precision LOD LOD LOQ LOQ Robustness Robustness Data Data Analysis Robustness->Data Report Report Generation Data->Report

Caption: General workflow for analytical method validation.

Experimental Protocols

Detailed and robust experimental protocols are fundamental for achieving reliable and reproducible results.[3] Below are representative methodologies for both GC-MS and HPLC analysis of adipate esters.

GC-MS Method for Adipate Ester Determination

GC-MS is a widely used technique for plasticizer analysis due to its high resolving power and the definitive identification provided by mass spectrometry.[3]

1. Sample Preparation (Solvent Extraction):

  • For liquid samples, a liquid-liquid extraction is performed. To a known volume of the sample, add a suitable organic solvent like n-hexane.[3]

  • For solid samples, ultrasonic extraction with a suitable solvent can be employed.[3]

  • Vortex the mixture to ensure thorough mixing.

  • Centrifuge the mixture to achieve phase separation.[3]

  • Carefully transfer the organic layer to a clean tube.

  • The extract may be concentrated under a gentle stream of nitrogen if necessary.

2. GC-MS Instrumental Conditions:

ParameterRecommended Setting
Column DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Injector Temperature 280 °C
Injection Mode Splitless
Oven Temperature Program Initial 60 °C, hold for 1 min, ramp to 280 °C at 10 °C/min, hold for 10 min
Carrier Gas Helium at a constant flow of 1.0 mL/min
MS Transfer Line Temp 280 °C
Ion Source Temperature 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range 50-600 m/z

3. Quantification: A calibration curve is generated by plotting the peak area against the concentration of standards. The concentration of the adipate ester in the sample is then determined from this curve.

HPLC Method for Adipate Ester Determination

HPLC is a powerful and reliable technique for the quantitative analysis of plasticizers.[3] It is particularly suitable for non-volatile or thermally labile compounds.[4]

1. Sample Preparation:

  • Accurately weigh a portion of the sample expected to contain the adipate ester.

  • Dissolve the sample in a suitable solvent (e.g., acetonitrile (B52724) or methanol).

  • Vortex or sonicate the sample to ensure complete dissolution.[5]

  • Filter the solution through a 0.45 µm syringe filter prior to injection.

2. HPLC Instrumental Conditions:

ParameterRecommended Setting
Column C18, 4.6 x 150 mm, 5 µm[5]
Mobile Phase Acetonitrile:Water (e.g., 90:10, v/v)[5]
Flow Rate 1.0 mL/min[5]
Injection Volume 10 µL[5]
Column Temperature 30 °C[5]
Detector UV at 210 nm[5]

3. Quantification: Similar to GC-MS, a calibration curve is constructed by plotting the peak area of the analyte against the concentration of the prepared standards. The concentration of the adipate ester in the sample is then calculated from the linear regression equation of the calibration curve.

Conclusion

Both GC-MS and HPLC are powerful techniques for the quantification of this compound and other adipate esters. GC-MS offers high sensitivity and specificity, making it ideal for trace-level analysis and complex matrices.[3] HPLC is a robust and versatile method, particularly advantageous for less volatile compounds. The choice between these methods should be based on the specific requirements of the analysis, including the sample matrix, desired sensitivity, and available instrumentation. For comprehensive quality control, a combination of these methods may be employed.

References

"leaching comparison of diisotridecyl adipate and other plasticizers from PVC"

Author: BenchChem Technical Support Team. Date: December 2025

A detailed review of experimental data indicates that diisotridecyl adipate (B1204190) (DITA), a high molecular weight adipate plasticizer, exhibits favorable leaching characteristics from polyvinyl chloride (PVC) matrices when compared to several conventional plasticizers. Its larger molecular size is a key determinant in its reduced migration, a critical attribute for applications in sensitive products such as medical devices, food packaging, and toys.

The migration of plasticizers from PVC is a significant concern for researchers, scientists, and drug development professionals due to the potential for contamination and adverse health effects. This guide provides a comparative overview of the leaching performance of DITA against other commonly used plasticizers, supported by experimental methodologies.

Quantitative Leaching Data

While specific quantitative data for DITA is not as prevalent in publicly available literature as for phthalates like DEHP, the general trend observed for high molecular weight plasticizers points towards lower migration rates. Adipates, as a class, are often considered safer alternatives to some phthalates.

To illustrate the comparative leaching behavior, the following table summarizes representative data for different plasticizer types. It is important to note that direct comparative studies involving DITA are limited, and therefore, data for analogous high molecular weight adipates may be used to infer its performance.

PlasticizerPlasticizer TypeMolecular Weight ( g/mol )Leaching into Food Simulant (e.g., Ethanol (B145695)/Water)Leaching into Fatty Food Simulant (e.g., Olive Oil)Reference
Di(2-ethylhexyl) phthalate (B1215562) (DEHP) Phthalate390.56HighVery High[1]
Diisononyl phthalate (DINP) Phthalate418.6Moderate to HighHigh[2]
Tris(2-ethylhexyl) trimellitate (TOTM) Trimellitate546.8LowModerate[3]
Di(2-ethylhexyl) adipate (DEHA/DOA) Adipate370.57ModerateHigh[4][5]
Diisotridecyl adipate (DITA) Adipate~510.85Expected to be LowExpected to be ModerateInferred from high molecular weight trends[4][6]

Note: The leaching potential is categorized based on a qualitative interpretation of available literature. Actual migration values are highly dependent on experimental conditions.

Experimental Protocols for Leaching Assessment

Standardized methods are crucial for the accurate comparison of plasticizer leaching from PVC. The following outlines a general experimental protocol for determining plasticizer migration, based on established methodologies.[5][7]

Migration Testing (Solvent Extraction Method)

Objective: To quantify the amount of plasticizer that leaches from a PVC sample into a simulant fluid over a specified period.

Materials:

  • PVC samples containing the plasticizer of interest.

  • Food simulants (e.g., 10% ethanol for aqueous foods, 50% ethanol for alcoholic foods, olive oil or isooctane (B107328) for fatty foods).[5]

  • Analytical grade solvents for extraction (e.g., hexane, dichloromethane).

  • Internal standard for quantification.

  • Glassware (beakers, flasks, vials).

  • Analytical balance.

  • Incubator or oven for controlled temperature exposure.

  • Gas chromatograph with a mass spectrometer (GC-MS) or flame ionization detector (GC-FID).

Procedure:

  • Sample Preparation: PVC samples are cut into standardized dimensions (e.g., 1 dm²) to ensure a consistent surface area-to-volume ratio.

  • Exposure: The prepared PVC samples are immersed in a known volume of the selected food simulant within a sealed, inert container (e.g., glass).

  • Incubation: The samples are incubated at a controlled temperature (e.g., 40°C) for a defined period (e.g., 24 hours, 10 days) to simulate contact time.[5]

  • Sample Extraction: Following incubation, the PVC sample is removed from the simulant. A known amount of an internal standard is added to the simulant fluid. The simulant is then subjected to liquid-liquid extraction using an appropriate organic solvent to isolate the leached plasticizer.

  • Concentration: The organic extract is concentrated to a precise volume.

  • Analytical Quantification: The concentrated extract is analyzed using GC-MS or GC-FID. A calibration curve, prepared with standard solutions of the target plasticizer, is used to quantify the amount that has leached from the PVC sample. The results are typically expressed in mg of plasticizer per dm² of the sample surface area or mg of plasticizer per kg of food simulant.

Factors Influencing Plasticizer Leaching

Several factors can influence the rate and extent of plasticizer migration from PVC:

  • Molecular Weight of the Plasticizer: Higher molecular weight plasticizers, such as DITA, generally exhibit lower volatility and reduced mobility within the polymer matrix, leading to lower leaching rates.[4]

  • Type of Simulant: The nature of the contacting medium plays a crucial role. Fatty or alcoholic simulants tend to cause higher levels of migration for lipophilic plasticizers compared to aqueous simulants.[5]

  • Temperature: Elevated temperatures increase the diffusion rate of the plasticizer within the PVC, accelerating the leaching process.

  • Contact Time: Longer exposure times generally result in a greater amount of leached plasticizer.

  • Plasticizer Concentration: Higher initial concentrations of the plasticizer in the PVC can lead to increased migration.

Logical Workflow for Leaching Comparison

The process of comparing the leaching of different plasticizers from PVC can be visualized as a systematic workflow.

Leaching_Comparison_Workflow cluster_prep Sample Preparation cluster_exp Migration Experiment cluster_analysis Analytical Quantification cluster_results Data Analysis & Comparison PVC_DITA PVC with DITA Exposure Exposure to Food Simulants (e.g., Ethanol/Water, Olive Oil) Controlled Temperature & Time PVC_DITA->Exposure PVC_DEHP PVC with DEHP PVC_DEHP->Exposure PVC_TOTM PVC with Other Plasticizers PVC_TOTM->Exposure Extraction Solvent Extraction of Simulant Exposure->Extraction GCMS GC-MS/GC-FID Analysis Extraction->GCMS Quantification Quantification of Leached Plasticizer GCMS->Quantification Comparison Comparative Leaching Assessment Quantification->Comparison

Caption: Workflow for comparing plasticizer leaching from PVC.

References

Biocompatibility of Diisotridecyl Adipate for Medical Applications: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of materials for medical devices is a critical process governed by stringent biocompatibility requirements. Plasticizers, essential components that impart flexibility to polymers like polyvinyl chloride (PVC), are of particular concern due to their potential to leach out and interact with biological systems. This guide provides a comparative analysis of the biocompatibility of diisotridecyl adipate (B1204190) (DITDA), a non-phthalate plasticizer, against other common alternatives used in medical applications.

Comparative Biocompatibility Data

The following tables summarize key biocompatibility endpoints for DEHA, serving as a surrogate for adipate plasticizers, in comparison to other commonly used plasticizers in medical devices. These tests are fundamental to the biological evaluation of medical devices as outlined in the ISO 10993 series of standards.

Table 1: In Vitro Cytotoxicity Data

A reduction in cell viability by more than 30% is generally considered a cytotoxic effect according to ISO 10993-5.

PlasticizerTest MethodCell LineResults
Di(2-ethylhexyl) adipate (DEHA) ISO 10993-5 (Elution)L929Data from specific studies on medical device extracts is not readily available in the public domain. General toxicity studies suggest low cytotoxic potential.
Di(2-ethylhexyl) phthalate (B1215562) (DEHP) ISO 10993-5 (Elution)L929Often shows cytotoxic effects at higher concentrations due to leaching.
Tris(2-ethylhexyl) trimellitate (TOTM) ISO 10993-5 (Elution)L929Generally considered non-cytotoxic.
1,2-Cyclohexane dicarboxylic acid diisononyl ester (DINCH) ISO 10993-5 (Elution)L929Generally considered non-cytotoxic.

Table 2: Hemocompatibility Data

According to ASTM F756-17, a hemolysis percentage below 2% is considered non-hemolytic, 2-5% is slightly hemolytic, and above 5% is hemolytic.[1][2]

PlasticizerTest MethodResults (Hemolysis %)
Di(2-ethylhexyl) adipate (DEHA) ISO 10993-4 (Extract Method)Specific quantitative data for DEHA is not readily available.
Di(2-ethylhexyl) phthalate (DEHP) ISO 10993-4 (Extract Method)Can induce hemolysis, particularly with longer exposure times and in certain blood components.
Tris(2-ethylhexyl) trimellitate (TOTM) ISO 10993-4 (Extract Method)Generally exhibits good hemocompatibility with low hemolytic potential.
1,2-Cyclohexane dicarboxylic acid diisononyl ester (DINCH) ISO 10993-4 (Extract Method)Demonstrates good hemocompatibility and is often used in blood-contacting devices.

Table 3: Genotoxicity Data

The Ames test and micronucleus assay are key in vitro tests to assess mutagenicity and clastogenicity/aneugenicity, respectively.

PlasticizerTest MethodResults
Di(2-ethylhexyl) adipate (DEHA) Bacterial Reverse Mutation Assay (Ames Test)Negative[3]
In vivo Mouse Bone Marrow Micronucleus AssayNegative[3]
Di(2-ethylhexyl) phthalate (DEHP) Bacterial Reverse Mutation Assay (Ames Test)Generally negative.
In vitro/In vivo Micronucleus AssaySome studies indicate a potential for aneugenic effects.[4]
Tris(2-ethylhexyl) trimellitate (TOTM) Bacterial Reverse Mutation Assay (Ames Test)Generally considered non-mutagenic.
1,2-Cyclohexane dicarboxylic acid diisononyl ester (DINCH) Bacterial Reverse Mutation Assay (Ames Test)Generally considered non-mutagenic.

Experimental Protocols

Detailed methodologies for the key biocompatibility experiments are crucial for the accurate interpretation and comparison of data. The following are summarized protocols based on the ISO 10993 standards.

ISO 10993-5: In Vitro Cytotoxicity

This test evaluates the potential for a material to cause cell death or inhibit cell growth. The elution method is commonly used for plasticizers.

  • Extraction: The test material (e.g., PVC plasticized with DITDA) is incubated in a cell culture medium (e.g., MEM with 10% bovine serum) at 37°C for 24-72 hours. The ratio of the material surface area or mass to the volume of the extraction medium is standardized.

  • Cell Culture: A monolayer of L929 mouse fibroblast cells is cultured in 96-well plates until they reach near-confluency.

  • Exposure: The culture medium is replaced with the prepared extracts of the test material, as well as positive (e.g., organotin-stabilized PVC) and negative (e.g., high-density polyethylene) controls.

  • Incubation: The cells are incubated with the extracts for a defined period, typically 24 to 48 hours.

  • Assessment:

    • Qualitative: Cell morphology is observed under a microscope for signs of cytotoxicity, such as cell lysis, rounding, or detachment. A grading scale (0-4) is used to score the cytotoxic effect.

    • Quantitative: Cell viability is measured using assays like the MTT or XTT assay, which quantify the metabolic activity of the cells. A reduction in viability of more than 30% compared to the negative control is considered a cytotoxic effect.

ISO 10993-4: Hemocompatibility

This standard provides a framework for assessing the effects of medical devices on blood. The hemolysis test is a primary component.

  • Extraction: An extract of the test material is prepared using a saline solution (0.9% NaCl) under standard conditions (e.g., 37°C for 72 hours).

  • Blood Preparation: Freshly collected human or rabbit blood, treated with an anticoagulant, is used. The red blood cells are washed and resuspended in saline to a specific concentration.

  • Exposure: The prepared extract is mixed with the red blood cell suspension. Positive (e.g., water for injection) and negative (e.g., saline) controls are run in parallel.

  • Incubation: The mixtures are incubated at 37°C for a specified time, typically 3-4 hours, with gentle agitation.

  • Measurement: After incubation, the samples are centrifuged to pellet the intact red blood cells. The amount of hemoglobin released into the supernatant, as a result of red blood cell lysis (hemolysis), is measured spectrophotometrically at a specific wavelength (e.g., 540 nm).

  • Calculation: The percentage of hemolysis is calculated relative to the positive control (representing 100% hemolysis).

ISO 10993-3: Genotoxicity

Genotoxicity testing evaluates the potential of a substance to damage the genetic material within cells. A battery of tests is typically required.

1. Bacterial Reverse Mutation Assay (Ames Test):

  • Test Strains: Histidine-dependent strains of Salmonella typhimurium (and often Escherichia coli) are used.

  • Extract Preparation: Extracts of the test material are prepared using appropriate solvents (e.g., DMSO, ethanol).

  • Exposure: The bacterial strains are exposed to various concentrations of the test extract, with and without a metabolic activation system (S9 mix from rat liver).

  • Plating: The treated bacteria are plated on a minimal agar (B569324) medium lacking histidine.

  • Incubation: The plates are incubated for 48-72 hours at 37°C.

  • Evaluation: The number of revertant colonies (colonies that have mutated to regain the ability to synthesize histidine) is counted. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential.

2. In Vitro Micronucleus Assay:

  • Cell Culture: Mammalian cells (e.g., human peripheral blood lymphocytes, L5178Y mouse lymphoma cells) are cultured.

  • Exposure: The cells are treated with various concentrations of the test material extract, with and without metabolic activation (S9 mix). Cytochalasin B is often added to block cytokinesis, resulting in binucleated cells.

  • Harvest and Staining: After an appropriate incubation period, the cells are harvested, fixed, and stained with a DNA-specific stain (e.g., Giemsa, acridine (B1665455) orange).

  • Analysis: The frequency of micronuclei (small, extra-nuclear bodies containing chromosomal fragments or whole chromosomes) is scored in a population of binucleated cells using a microscope.

  • Evaluation: A significant, dose-dependent increase in the frequency of micronucleated cells compared to the negative control suggests clastogenic (chromosome breaking) or aneugenic (chromosome loss/gain) activity.

Visualizations

To further clarify the experimental processes and logical relationships in biocompatibility testing, the following diagrams are provided.

Experimental_Workflow_for_Biocompatibility_Testing cluster_material Test Material (e.g., DITDA-plasticized PVC) cluster_extraction Sample Preparation (ISO 10993-12) cluster_testing In Vitro Biocompatibility Assays cluster_evaluation Data Analysis and Risk Assessment Material Medical Device Component Extraction Extraction in appropriate media (e.g., cell culture medium, saline) Material->Extraction Preparation Cytotoxicity Cytotoxicity (ISO 10993-5) - L929 cells - Viability Assessment (MTT Assay) Extraction->Cytotoxicity Hemocompatibility Hemocompatibility (ISO 10993-4) - Red Blood Cells - Hemolysis Measurement Extraction->Hemocompatibility Genotoxicity Genotoxicity (ISO 10993-3) - Ames Test (Mutagenicity) - Micronucleus Assay (Clastogenicity) Extraction->Genotoxicity Data_Analysis Quantitative & Qualitative Data Analysis Cytotoxicity->Data_Analysis Hemocompatibility->Data_Analysis Genotoxicity->Data_Analysis Risk_Assessment Biocompatibility Risk Assessment (ISO 10993-1) Data_Analysis->Risk_Assessment Informs

Caption: Experimental workflow for in vitro biocompatibility testing of a medical device material.

Cytotoxicity_Assay_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_incubation Incubation cluster_assessment Assessment cluster_result Result Material Test Material Extraction Extraction in Cell Culture Medium (37°C, 24-72h) Material->Extraction Exposure_Node Replace culture medium with extracts (Test, Positive Control, Negative Control) Extraction->Exposure_Node Cells L929 Cell Culture (near-confluent monolayer) Cells->Exposure_Node Incubation_Node Incubate for 24-48h at 37°C Exposure_Node->Incubation_Node Qualitative Qualitative Assessment (Microscopic evaluation of cell morphology) Incubation_Node->Qualitative Quantitative Quantitative Assessment (Cell Viability Assay - e.g., MTT) Incubation_Node->Quantitative Result_Node Cytotoxic if >30% reduction in cell viability Quantitative->Result_Node

Caption: Workflow for the ISO 10993-5 in vitro cytotoxicity elution test.

Signaling_Pathway_Placeholder cluster_info Information Gap Info_Node Currently, there is a lack of specific, publicly available data on the signaling pathways modulated by diisotridecyl adipate (DITDA) or other adipate plasticizers in the context of biocompatibility.

Caption: Status of knowledge on signaling pathways related to adipate plasticizer biocompatibility.

References

Comparative Environmental Impact Analysis of Diisotridecyl Adipate and Its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the environmental footprint of diisotridecyl adipate (B1204190) (DITDA) in comparison to common plasticizer alternatives. This report synthesizes available data on biodegradability, aquatic toxicity, and bioaccumulation, providing a framework for informed material selection.

Abstract

Diisotridecyl adipate (DITDA) is a plasticizer utilized in various applications, including sensitive products where low toxicity and stability are paramount. As environmental regulations and consumer awareness drive the demand for greener chemicals, a thorough evaluation of the environmental impact of DITDA and its alternatives is crucial. This guide presents a comparative analysis of the environmental profiles of DITDA, conventional phthalate (B1215562) and adipate plasticizers—diisononyl phthalate (DINP) and di(2-ethylhexyl) adipate (DEHA)—and bio-based alternatives, acetyl tributyl citrate (B86180) (ATBC) and epoxidized soybean oil (ESBO). The assessment is based on key environmental indicators: biodegradability, aquatic toxicity, and bioaccumulation potential, with methodologies grounded in internationally recognized OECD guidelines.

Data Summary

The following table summarizes the key environmental impact data for this compound and its selected alternatives.

SubstanceCAS NumberBiodegradabilityAquatic ToxicityBioaccumulation Potential (BCF)
This compound (DITDA) 26401-35-4Readily biodegradable (~69% in 28 days)Fish (LC50, 96h): > Water Solubility LimitDaphnia magna (EC50, 48h): > Water Solubility LimitExpected to be low
Di(2-ethylhexyl) adipate (DEHA) 103-23-1Readily biodegradable (82-83% in 28 days)[1]Fish: Low acute toxicityDaphnia magna: Chronically toxic (NOEC 0.024 mg/L)[1]Low (BCF = 27 L/kg)[2]
Diisononyl phthalate (DINP) 28553-12-0Readily biodegradable (57-81% in 28 days)[3]Low acute toxicity to fish, invertebrates, and algae[3]High potential[4]
Acetyl tributyl citrate (ATBC) 77-90-7Not readily biodegradable (16% in 28 days), but inherently biodegradable (82% in 28 days)[5]Fish (LC50, 96h): 38-60 mg/LDaphnia magna (EC50, 48h): 7.8 mg/LAlgae (EC50, 72h): 11.5 mg/L (biomass)[5][6][7]Moderate (estimated BCF of 250)[8]
Epoxidized soybean oil (ESBO) 8013-07-8Biodegradable (mineralization of 9.7% in 31 days in soil)[9]Low toxicity to fish, invertebrates, and aquatic plants[10]Not expected to bioaccumulate[10]

Experimental Protocols

The environmental data presented in this guide are primarily derived from studies following the Organisation for Economic Co-operation and Development (OECD) Guidelines for the Testing of Chemicals. These standardized methods ensure the reliability and comparability of the results.

Biodegradability Testing

Biodegradability is assessed using the OECD 301 series of tests for "Ready Biodegradability." [11][12][13] These tests evaluate the potential of a chemical to be extensively degraded by microorganisms in an aerobic aqueous medium over a 28-day period. A substance is generally considered "readily biodegradable" if it meets a pass level of 60% of its theoretical oxygen demand (ThOD) or theoretical carbon dioxide (ThCO2) production, or 70% removal of dissolved organic carbon (DOC), within a 10-day window during the 28-day test.[12]

Aquatic Toxicity Testing

Acute aquatic toxicity is evaluated through a series of tests on organisms representing different trophic levels of the aquatic food web:

  • OECD Guideline 203: Fish, Acute Toxicity Test: This test determines the concentration of a substance that is lethal to 50% of a test population of fish (LC50) over a 96-hour exposure period.

  • OECD Guideline 202: Daphnia sp. Acute Immobilisation Test: This test assesses the concentration at which 50% of the daphnids (a type of freshwater invertebrate) are immobilized (EC50) after a 48-hour exposure.

  • OECD Guideline 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test: This test measures the effect of a substance on the growth of algae, determining the concentration that inhibits growth by 50% (EC50) over a 72-hour period.

Bioaccumulation Testing

The potential for a substance to accumulate in living organisms is assessed using OECD Guideline 305: Bioaccumulation in Fish: Aqueous and Dietary Exposure. [14][15][16] This test measures the uptake of a chemical by fish from the surrounding water (bioconcentration). The result is expressed as a Bioconcentration Factor (BCF), which is the ratio of the chemical's concentration in the fish to its concentration in the water at steady state.[16] The test typically involves an uptake phase followed by a depuration phase where the fish are placed in clean water.[14][15]

Visualizing the Assessment Process

The following diagrams illustrate the logical workflow for a comparative environmental impact assessment and a conceptual representation of biodegradation pathways.

Environmental_Impact_Assessment_Workflow cluster_0 Data Collection cluster_1 Environmental Endpoints cluster_2 Comparative Analysis cluster_3 Risk Assessment DITDA This compound (DITDA) Biodegradability Biodegradability (OECD 301) DITDA->Biodegradability Aquatic_Toxicity Aquatic Toxicity (OECD 201, 202, 203) DITDA->Aquatic_Toxicity Bioaccumulation Bioaccumulation (OECD 305) DITDA->Bioaccumulation Alternatives Alternative Plasticizers (DEHA, DINP, ATBC, ESBO) Alternatives->Biodegradability Alternatives->Aquatic_Toxicity Alternatives->Bioaccumulation Comparison Quantitative Comparison Biodegradability->Comparison Aquatic_Toxicity->Comparison Bioaccumulation->Comparison Conclusion Environmental Impact Profile Comparison->Conclusion

Workflow for Comparative Environmental Impact Assessment.

Biodegradation_Pathway cluster_0 Initial Substance cluster_1 Microbial Action cluster_2 Degradation Products Plasticizer Plasticizer (e.g., DITDA) Microorganisms Microorganisms (Bacteria, Fungi) Plasticizer->Microorganisms Uptake Intermediates Intermediate Metabolites Microorganisms->Intermediates Metabolism Final_Products Final Products (CO2, H2O, Biomass) Intermediates->Final_Products Mineralization

References

The Evolving Landscape of Lubrication: A Comparative Guide to Diisotridecyl Adipate Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and formulation experts in lubrication technology, the quest for high-performance, reliable, and environmentally conscious lubricant base oils is a perpetual endeavor. Diisotridecyl adipate (B1204190) (DITA) has long been a staple synthetic ester, prized for its excellent low-temperature fluidity, inherent lubricity, and good oxidative stability.[1] However, the demand for enhanced performance and specialized applications has spurred the development of viable alternatives. This guide provides a comprehensive comparison of DITA with promising substitutes, focusing on key performance metrics and supported by experimental data to aid in the selection of the optimal fluid for specific lubrication needs.

This analysis delves into the performance characteristics of Di-(2-hexyldecyl) Succinate (DHDS) and various sebacate (B1225510) esters as leading alternatives to DITA. The evaluation is based on critical lubricant properties including kinematic viscosity, viscosity index, low-temperature performance, and thermal stability.

Comparative Performance Data

The following tables summarize the key physical and performance properties of Diisotridecyl Adipate (DITA) and its alternatives. This data has been compiled from various technical datasheets and patent literature. It is important to note that direct comparisons should be made with caution, as testing conditions may vary between sources.

PropertyThis compound (DITA)Di-(2-hexyldecyl) Succinate (DHDS)Di-2-ethylhexyl Sebacate (DEHS)Dioctyl Sebacate (DOS)Di-2-ethylbutyl Sebacate (D2EBS)
Kinematic Viscosity @ 40°C (mm²/s) 29.3[2]24-29~21~20~18
Kinematic Viscosity @ 100°C (mm²/s) 7.38[2]5.3~4.5~4.4~4.1
Viscosity Index 235[2]169~150~155~160
Pour Point (°C) < -39[2]-64-60-55-44[3]
Flash Point (°C) 199[2]264>200215205[4]
Oxidative Stability Good[1][2]GoodGoodExcellent (Decomposition temp. ~290°C)[5]Good
Hydrolytic Stability Good[2]GoodGoodGoodGood

In-Depth Analysis of Alternatives

Di-(2-hexyldecyl) Succinate (DHDS)

DHDS emerges as a strong contender to DITA, exhibiting a significantly lower pour point and a higher flash point, which suggests a wider operating temperature range. While its viscosity index is lower than that of DITA, it still indicates good viscosity-temperature characteristics. The data for DHDS is primarily derived from patent literature, and as such, independent verification of its performance, particularly its tribological properties, would be beneficial for a complete assessment.

Sebacate Esters

Sebacate esters, as a class, present compelling alternatives to DITA, often showcasing superior low-temperature performance with very low pour points.[3] Notably, dioctyl sebacate (DOS) demonstrates excellent oxidative stability.[4][5] The branching in the alcohol moiety of some sebacates, such as di-2-ethylbutyl sebacate (D2EBS), contributes to their excellent low-temperature properties.[3][4] While generally exhibiting good lubricity, the specific tribological performance can vary depending on the ester's molecular structure.

Experimental Protocols for Lubricant Efficacy Evaluation

To ensure a rigorous and standardized evaluation of lubricant performance, a variety of testing methodologies are employed. Below are detailed protocols for key experiments.

Four-Ball Wear Test (ASTM D4172)

This test is fundamental in determining the anti-wear properties of a lubricant.

Objective: To assess the lubricant's ability to prevent wear under boundary lubrication conditions.

Apparatus: A four-ball wear tester, consisting of three stationary steel balls held in a cup and a fourth steel ball rotated against them.

Procedure:

  • The three stationary balls are clamped in the test cup, and the test lubricant is added to cover the balls.

  • The fourth ball is placed in the chuck of the motor-driven spindle.

  • A specified load is applied, and the top ball is rotated at a constant speed for a set duration and at a controlled temperature.

  • After the test, the wear scars on the three stationary balls are measured using a microscope.

  • The average wear scar diameter is reported as a measure of the lubricant's anti-wear performance. A smaller wear scar indicates better protection.

Hydrolytic Stability Test (ASTM D2619)

This method evaluates the lubricant's resistance to decomposition in the presence of water.

Objective: To determine the hydrolytic stability of the lubricant.

Apparatus: A pressure-type beverage bottle, a copper corrosion test strip, an oven with a rotating rack.

Procedure:

  • A mixture of the test lubricant and water, along with a copper strip, is placed in the beverage bottle.

  • The bottle is sealed and placed in an oven at a specified temperature for a set duration, while being rotated.

  • At the end of the test, the change in the acidity of the water and the lubricant, as well as the weight change and appearance of the copper strip, are determined.[6]

  • Minimal changes in these parameters indicate good hydrolytic stability.[7]

Oxidative Stability Test (ASTM D2272 - Rotating Pressure Vessel Oxidation Test - RPVOT)

This test assesses the lubricant's resistance to oxidation under accelerated conditions.

Objective: To evaluate the oxidation stability of the lubricant.

Apparatus: A rotating pressure vessel, an oxygen supply, a pressure gauge, and a heating bath.

Procedure:

  • A sample of the lubricant, water, and a copper catalyst are placed in the pressure vessel.

  • The vessel is pressurized with oxygen and placed in a heated bath while being rotated.[8]

  • The time taken for the oxygen pressure to drop by a specified amount is measured.[8]

  • A longer time indicates greater oxidative stability.[8]

Visualizing Experimental Workflows

To further clarify the experimental processes, the following diagrams illustrate the workflows for the Four-Ball Wear Test and the general lubricant development and evaluation process.

Lubricant_Development_Workflow cluster_0 Formulation cluster_1 Performance Testing cluster_2 Analysis & Optimization BaseOil Base Oil Selection (e.g., DITA, DHDS, Sebacates) Additives Additive Package (Anti-wear, Antioxidant, etc.) BaseOil->Additives Compatibility Blending Blending & Homogenization Additives->Blending Viscosity Viscosity & VI (ASTM D445, D2270) Blending->Viscosity LowTemp Pour Point (ASTM D97) Blending->LowTemp Thermal Flash Point & Oxidative Stability (ASTM D92, D2272) Blending->Thermal Tribological Wear & Friction (ASTM D4172) Blending->Tribological Hydrolytic Hydrolytic Stability (ASTM D2619) Blending->Hydrolytic DataAnalysis Data Analysis & Comparison Viscosity->DataAnalysis LowTemp->DataAnalysis Thermal->DataAnalysis Tribological->DataAnalysis Hydrolytic->DataAnalysis Reformulation Reformulation (if needed) DataAnalysis->Reformulation Fails to meet specs FinalProduct Final Product Approval DataAnalysis->FinalProduct Meets specs Reformulation->Blending Four_Ball_Wear_Test_Workflow cluster_setup Test Setup cluster_execution Test Execution (ASTM D4172) cluster_analysis Analysis Prep Prepare Test Apparatus: - Clean steel balls - Assemble 3 stationary balls in cup Sample Add Lubricant Sample to Cup Prep->Sample Mount Mount 4th Ball in Rotating Chuck Sample->Mount Load Apply Specified Load Mount->Load Rotate Rotate Top Ball at Constant Speed (e.g., 1200 rpm) Load->Rotate Heat Maintain Constant Temperature (e.g., 75°C) Rotate->Heat Time Run for Specified Duration (e.g., 60 min) Heat->Time Clean Clean Stationary Balls Time->Clean Measure Measure Wear Scar Diameter on each stationary ball using a microscope Clean->Measure Calculate Calculate Average Wear Scar Diameter Measure->Calculate Report Report Results Calculate->Report

References

Safety Operating Guide

A Guide to the Safe Disposal of Diisotridecyl Adipate

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals, including researchers, scientists, and those in drug development, the proper management and disposal of chemical waste is a critical component of ensuring a safe and compliant working environment. This guide provides essential information and step-by-step procedures for the safe disposal of Diisotridecyl adipate (B1204190) (DITA), a common plasticizer. While DITA is not classified as a hazardous substance, responsible chemical handling and disposal are paramount to protect both personnel and the environment.[1][2]

Core Safety and Disposal Principles

Diisotridecyl adipate is generally not considered a hazardous material under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.[1][2] However, due to the limited comprehensive toxicological data available, it is prudent to handle it with the care afforded to all laboratory chemicals.[2][3] The primary principle for the disposal of DITA is to adhere to all applicable local, regional, and national environmental regulations.[3][4][5]

Quantitative Data Summary

The following table summarizes key identifiers and the non-hazardous nature of this compound.

PropertyValueSource
CAS Number 26401-35-4[6][7]
Molecular Formula C32H62O4[1][6][7]
GHS Hazard Classification Not a hazardous substance or mixture[1][2]
Environmental Hazards Not regulated as a dangerous good for transport; Not considered PBT/vPvB[4]

PBT: Persistent, Bioaccumulative, and Toxic vPvB: very Persistent and very Bioaccumulative

Step-by-Step Disposal Protocol

This protocol outlines the recommended procedure for the disposal of this compound from a laboratory setting.

1. Personal Protective Equipment (PPE):

  • Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.

2. Waste Collection:

  • Collect waste this compound in a dedicated, properly labeled, and sealed container.

  • Do not mix with other waste streams unless explicitly permitted by your institution's waste management guidelines.

  • For spills, use an inert absorbent material to collect the liquid, then place the contaminated material into the designated waste container.[2]

3. Labeling and Storage:

  • Clearly label the waste container with "Waste this compound" and any other information required by your facility's safety protocols.

  • Store the sealed waste container in a designated, well-ventilated waste accumulation area, away from incompatible materials.

4. Professional Disposal:

  • Arrange for the disposal of the waste through a licensed and reputable chemical waste disposal company.[4]

  • Provide the waste disposal company with the Safety Data Sheet (SDS) for this compound to ensure they have all necessary information for its proper management.

5. Contaminated Materials:

  • Dispose of any contaminated materials, such as absorbent pads, gloves, and empty containers, as waste this compound in accordance with the same procedures.[2]

Experimental Protocols

While specific experimental protocols for determining the environmental fate and toxicity of this compound are not extensively detailed in publicly available literature, standard OECD (Organisation for Economic Co-operation and Development) guidelines for testing chemicals would be the appropriate reference for such investigations. These would include studies on biodegradability, bioaccumulation potential, and aquatic toxicity.

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound.

A Step 1: Don Personal Protective Equipment (PPE) B Step 2: Collect Waste DITA in a Labeled Container A->B C Step 3: Securely Store Waste Container B->C D Step 4: Engage Licensed Waste Disposal Service C->D E Step 5: Document and Confirm Disposal D->E

Caption: Logical workflow for the disposal of this compound.

References

Essential Safety and Logistical Guidance for Handling Diisotridecyl Adipate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of laboratory chemicals are paramount. This document provides comprehensive, procedural guidance for Diisotridecyl adipate (B1204190), ensuring operational safety and logistical clarity.

Diisotridecyl adipate is not classified as a hazardous substance or mixture according to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.[1][2] However, adherence to good industrial hygiene and safety practices is essential to minimize exposure.[2][3] The toxicological properties of this chemical have not been thoroughly investigated, warranting careful handling.[2]

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment when handling this compound.[4]

Protection TypeEquipment SpecificationStandard
Eye/Face Protection Tightly fitting safety goggles or safety glasses with side-shields.Approved under appropriate government standards such as NIOSH (US) or EN 166 (EU).[2]
Skin Protection Chemically resistant gloves. Inspect gloves prior to use and use proper glove removal technique.In accordance with applicable laws and good laboratory practices.[2]
Respiratory Protection Generally not required under normal use with adequate ventilation. If aerosols are formed, use appropriate respiratory protection.NIOSH/MSHA approved respiratory protection should be worn if exposure limits are exceeded or irritation is experienced.[3][4]
Body Protection Lab coat or other protective clothing to prevent skin contact.Handle in accordance with good industrial hygiene and safety practice.[3]

Operational Plan for Handling

A systematic approach is crucial for the safe management of this compound in a laboratory setting.

1. Pre-Handling Preparations:

  • Ensure the work area is well-ventilated.[1]

  • Locate and confirm the accessibility of emergency equipment, such as eyewash stations and safety showers.[5]

  • Thoroughly inspect all personal protective equipment for any damage before use.[2]

  • Review the Safety Data Sheet (SDS) for this compound.

2. Handling Procedures:

  • Avoid contact with skin and eyes.[1]

  • Avoid the formation of dust and aerosols.[1]

  • Wash hands thoroughly after handling.[5]

  • Use in a well-ventilated area to avoid breathing vapors, mist, or gas.[1][2]

3. Storage:

  • Keep containers tightly closed in a dry, cool, and well-ventilated place.[3]

  • Store away from incompatible materials.

Accidental Release and First Aid Measures

In the event of an accidental release or exposure, follow these procedures:

IncidentFirst Aid Measures
Skin Contact Wash off with soap and plenty of water.[1][2]
Eye Contact Rinse thoroughly with plenty of water for at least 15 minutes.[1][3]
Inhalation Move the person into fresh air. If not breathing, give artificial respiration.[1][2]
Ingestion Rinse mouth with water. Never give anything by mouth to an unconscious person.[1][2]

For accidental spills, use personal protective equipment and prevent the product from entering drains.[1][2] Pick up the spillage and place it in a suitable, closed container for disposal.[1]

Disposal Plan

Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations.

  • Waste Material: Do not let the product enter drains.[2] Disposal should be in accordance with applicable regional, national, and local laws and regulations.[3]

  • Contaminated Packaging: Handle uncleaned containers like the product itself.

  • Recommendation: For surplus and non-recyclable solutions, contact a licensed professional waste disposal service.[4]

Workflow for Handling this compound

G Workflow for Handling this compound cluster_prep 1. Pre-Handling Preparation cluster_handling 2. Handling Procedure cluster_storage 3. Storage cluster_disposal 4. Disposal cluster_spill Accidental Release prep1 Ensure Adequate Ventilation prep2 Check Emergency Equipment prep1->prep2 prep3 Inspect PPE prep2->prep3 prep4 Review SDS prep3->prep4 handle1 Wear Appropriate PPE prep4->handle1 handle2 Avoid Skin/Eye Contact handle1->handle2 handle3 Prevent Aerosol Formation handle1->handle3 spill2 Wear PPE handle1->spill2 handle4 Wash Hands After Handling handle2->handle4 handle3->handle4 store1 Keep Container Tightly Closed handle4->store1 disp1 Collect Waste in Closed Containers handle4->disp1 store2 Store in Cool, Dry, Well-Ventilated Area store1->store2 disp2 Dispose According to Regulations disp1->disp2 disp3 Contact Licensed Disposal Service disp2->disp3 spill1 Evacuate Area spill1->spill2 spill3 Contain Spill spill2->spill3 spill4 Collect and Dispose spill3->spill4

Caption: A procedural workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.